3,4,5-Triethoxybenzoylacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-4-18-13-9-11(12(17)7-8-16)10-14(19-5-2)15(13)20-6-3/h9-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEPGPLDFRLKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640877 | |
| Record name | 3-Oxo-3-(3,4,5-triethoxyphenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267880-91-1 | |
| Record name | 3-Oxo-3-(3,4,5-triethoxyphenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4,5-Triethoxybenzoylacetonitrile synthesis pathway
An In-depth Technical Guide to the Synthesis of 3,4,5-Triethoxybenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthetic pathway for this compound, a potentially valuable intermediate in pharmaceutical and chemical research. The synthesis is presented as a multi-step process, starting from the readily available precursor, gallic acid. This document details the requisite chemical transformations, experimental protocols, and presents quantitative data in a structured format for clarity and reproducibility.
Overview of the Synthetic Pathway
The synthesis of this compound is logically approached through a three-step sequence. This pathway is designed for efficiency and relies on well-established chemical transformations. The core strategy involves:
-
Per-Ethylation: Introduction of the ethyl groups onto the gallic acid backbone.
-
Acyl Chloride Formation: Activation of the carboxylic acid for the subsequent C-C bond formation.
-
Acylation of Acetonitrile: Formation of the target β-ketonitrile via a nucleophilic attack.
The overall logical flow of the synthesis is depicted below.
Caption: Logical workflow for the synthesis of this compound.
Detailed Synthesis Pathway and Experimental Protocols
The chemical pathway involves the conversion of gallic acid through two key intermediates to yield the final product.
Caption: Overall chemical synthesis pathway from gallic acid.
Step 1: Synthesis of 3,4,5-Triethoxybenzoic Acid
This initial step involves the complete ethylation of the phenolic hydroxyl groups and the carboxylic acid of gallic acid, followed by selective hydrolysis of the resulting ester to liberate the target carboxylic acid. Diethyl sulfate serves as a robust and effective ethylating agent for this transformation.[1][2]
Experimental Protocol:
-
Dissolution and Basification: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 1 mole of gallic acid (3,4,5-trihydroxybenzoic acid) in an aqueous solution of sodium hydroxide (4 moles).[3]
-
Ethylation: Cool the solution in an ice bath. Add diethyl sulfate (4 moles) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 4-6 hours to ensure complete ethylation.
-
Ester Hydrolysis: Cool the reaction mixture. Add an additional 2 moles of sodium hydroxide and reflux for another 2-3 hours to hydrolyze the ethyl 3,4,5-triethoxybenzoate intermediate.
-
Isolation and Purification: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2. The 3,4,5-Triethoxybenzoic acid will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.
| Parameter | Value | Reference |
| Starting Material | Gallic Acid | [3] |
| Reagents | Diethyl Sulfate, Sodium Hydroxide, HCl | [1] |
| Solvent | Water | |
| Reaction Temp. | 0-10 °C (addition), then 100 °C (reflux) | |
| Reaction Time | 8 - 10 hours (total) | |
| Typical Yield | 75 - 85% | Analogous Reactions |
| Purity | >98% (after recrystallization) | Analogous Reactions |
Step 2: Synthesis of 3,4,5-Triethoxybenzoyl Chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is a critical activation step. Thionyl chloride is a standard reagent for this purpose, often used with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.[4][5]
Experimental Protocol:
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add 1 mole of 3,4,5-Triethoxybenzoic acid and suspend it in dry toluene (approx. 4 mL per gram of acid).
-
Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (e.g., 0.01 mole equivalent). Subsequently, add thionyl chloride (1.2 mole equivalents) dropwise at room temperature.
-
Reaction: After the initial effervescence subsides, heat the mixture to 80 °C and stir for 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution).[4]
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride by distillation under reduced pressure. The resulting 3,4,5-Triethoxybenzoyl chloride is often obtained as an oil or low-melting solid and can be used in the next step without further purification.
| Parameter | Value | Reference |
| Starting Material | 3,4,5-Triethoxybenzoic Acid | |
| Reagents | Thionyl Chloride, N,N-Dimethylformamide | [4] |
| Solvent | Toluene | [4] |
| Reaction Temp. | 80 °C | [4] |
| Reaction Time | 1 - 2 hours | [4] |
| Typical Yield | >95% (crude) | [5] |
| Purity | Used directly in the next step |
Step 3: Synthesis of this compound
This final step involves the formation of the β-ketonitrile via the acylation of the acetonitrile anion with the previously synthesized acyl chloride. This type of reaction is a classic method for constructing carbon-carbon bonds.[6][7][8][9]
Experimental Protocol:
-
Anion Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (1.1 mole equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add dry acetonitrile (1.1 mole equivalents) dropwise, allowing for the evolution of hydrogen gas. Stir the resulting slurry at 0 °C for 30 minutes.
-
Acylation: Dissolve the crude 3,4,5-Triethoxybenzoyl chloride (1 mole) in anhydrous THF and add it dropwise to the acetonitrile anion suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Quenching and Extraction: Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
| Parameter | Value | Reference |
| Starting Materials | 3,4,5-Triethoxybenzoyl Chloride, Acetonitrile | |
| Reagents | Sodium Hydride (NaH), HCl | [6] |
| Solvent | Tetrahydrofuran (THF) | [8] |
| Reaction Temp. | 0 °C to Room Temperature | |
| Reaction Time | 3 - 5 hours | |
| Typical Yield | 60 - 75% | [8][9] |
| Purification | Flash Column Chromatography | [8] |
References
- 1. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis routes of 2,4,5-Trimethoxybenzoyl chloride [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. provost.utsa.edu [provost.utsa.edu]
- 9. A high-yielding preparation of beta-ketonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3,4,5-Triethoxybenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Triethoxybenzoylacetonitrile, a substituted aromatic ketone, belongs to the class of benzoylacetonitriles. This class of compounds is recognized for its utility as building blocks in the synthesis of a variety of heterocyclic systems and other complex organic molecules. The presence of the β-ketonitrile moiety provides multiple reaction sites, making it a versatile intermediate in medicinal chemistry and material science. This guide provides a detailed overview of the known physicochemical properties of this compound, outlines standard experimental protocols for its characterization, and presents a logical workflow for such analysis.
Physicochemical Properties
The experimental data for this compound is not extensively covered in publicly available literature. The following tables summarize key identifiers and predicted physicochemical properties for this compound.
Table 1: Identifiers and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 3-(3,4,5-triethoxyphenyl)-3-oxopropanenitrile | N/A |
| CAS Number | 267880-91-1 | [1] |
| Molecular Formula | C₁₅H₁₉NO₄ | [1] |
| Molecular Weight | 277.32 g/mol | [1] |
| Synonyms | Benzenepropanenitrile, 3,4,5-triethoxy-β-oxo-; 3-Oxo-3-(3,4,5-triethoxy-phenyl)-propionitrile; 3,4,5-TRIETHOXY-BETA-OXO-BENZENEPROPANENITRILE | [1] |
Table 2: Predicted Physical and Chemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 430.8 ± 45.0 °C | [1] |
| Density | 1.098 ± 0.06 g/cm³ | [1] |
| pKa | 7.96 ± 0.14 | [1] |
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of the crystalline compound is finely powdered.
-
The powder is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
-
Apparatus: NMR Spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
¹H and ¹³C NMR spectra are acquired. The resulting spectra are processed and analyzed to determine chemical shifts, coupling constants, and integration, which helps in elucidating the molecular structure.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound and can also be used for quantification.
-
Apparatus: HPLC system with a suitable detector (e.g., UV-Vis).
-
Procedure:
-
A standard solution of the compound is prepared at a known concentration in a suitable solvent.
-
The HPLC system is equilibrated with the mobile phase (a mixture of solvents like acetonitrile and water).
-
A specific volume of the sample solution is injected onto the column (e.g., a C18 reverse-phase column).
-
The compound is separated based on its affinity for the stationary and mobile phases.
-
The retention time and peak area are recorded. Purity is assessed by the presence of a single major peak.
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition of the compound.
-
Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Procedure:
-
A dilute solution of the sample is prepared.
-
The solution is introduced into the mass spectrometer.
-
The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
The mass spectrum is recorded, showing the molecular ion peak and fragmentation patterns, which confirm the molecular weight and can provide structural information.
-
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a newly synthesized or isolated compound such as this compound.
Biological Activity and Signaling Pathways
Currently, there is no significant information in the public domain regarding the specific biological activities or associated signaling pathways for this compound. However, the broader class of benzoylacetonitrile derivatives has been explored in medicinal chemistry for various applications. Further research would be required to elucidate any potential biological roles of this specific compound.
References
3,4,5-Triethoxybenzoylacetonitrile: A Technical Guide for Researchers
CAS Number: 267880-91-1
Disclaimer: Scientific literature and public data on 3,4,5-Triethoxybenzoylacetonitrile (CAS 267880-91-1) are exceptionally limited. This guide has been compiled to provide a comprehensive overview based on available chemical supplier information and extrapolated data from structurally analogous compounds, particularly those containing a 3,4,5-trimethoxyphenyl moiety. The experimental protocols and potential biological activities described herein are hypothetical and should be treated as such. All researchers should conduct their own validation studies.
Core Compound Properties
This compound is a multifaceted organic compound characterized by a central benzene ring substituted with three ethoxy groups and a benzoylacetonitrile side chain. This unique structure suggests its potential as an intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science.
| Property | Value | Source |
| CAS Number | 267880-91-1 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₉NO₄ | [1] |
| Molecular Weight | 277.32 g/mol | [1][3] |
| Synonyms | 3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile | [1][2] |
| Physical Appearance | Solid (predicted) | General Knowledge |
| Solubility | Predicted to be soluble in common organic solvents like ethanol and acetone, with low solubility in water. | General Knowledge |
Hypothetical Synthesis Protocol
While no specific synthesis for this compound has been published, a plausible and efficient method would be a Claisen condensation reaction. This reaction is a well-established method for forming carbon-carbon bonds and is particularly useful for the synthesis of β-keto esters and related compounds.[5][6]
The proposed synthesis would involve the reaction of a 3,4,5-triethoxy-substituted acetophenone with a cyanide source, such as ethyl cyanoacetate, in the presence of a strong base.
Reaction: 3,4,5-Triethoxyacetophenone + Ethyl Cyanoacetate → this compound
Experimental Workflow:
Caption: Hypothetical workflow for the synthesis of this compound.
Detailed Methodology:
-
Preparation: To a solution of 3,4,5-triethoxyacetophenone in an anhydrous solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) as the base.
-
Reaction: Slowly add ethyl cyanoacetate to the mixture at room temperature. The reaction is then typically stirred for several hours to ensure completion.
-
Workup: The reaction is quenched by the careful addition of a dilute acid, such as hydrochloric acid (HCl), to neutralize the base.
-
Extraction: The aqueous and organic layers are separated, and the aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel.
Potential Biological Significance and Signaling Pathways
The biological activity of this compound has not been documented. However, the structurally related 3,4,5-trimethoxyphenyl moiety is a common pharmacophore found in a variety of biologically active compounds, including those with anticancer and antimitotic properties.[1][2][3][7] Compounds bearing this motif have been shown to interact with various cellular targets, including tubulin and multiple oncogenic kinases.[3][7]
Given these precedents, it is plausible that this compound could serve as a precursor or scaffold for the development of novel therapeutic agents. The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, based on the known activities of its trimethoxy analogs.
Caption: Hypothetical signaling pathway targeted by 3,4,5-triethoxy derivatives.
Future Research Directions
The lack of available data on this compound presents a clear opportunity for novel research. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthesis protocol, along with comprehensive characterization of the compound's physicochemical properties.
-
Biological Screening: A broad-based biological screening of this compound and its derivatives to identify any potential therapeutic activities. This could include assays for anticancer, anti-inflammatory, and antimicrobial effects.
-
Medicinal Chemistry: The use of this compound as a scaffold for the synthesis of new chemical entities with optimized biological activity and drug-like properties.
-
Materials Science: Exploration of the potential for this compound and its derivatives in the development of novel organic materials, leveraging the electronic properties of the substituted aromatic system.
Conclusion
This compound is a chemical compound with untapped potential. While current knowledge is limited, its structural features suggest that it could be a valuable building block for the development of new pharmaceuticals and functional materials. The hypothetical synthesis and biological pathways outlined in this guide are intended to provide a foundation and stimulus for future research into this intriguing molecule. It is imperative that the scientific community undertakes a thorough investigation to fully elucidate the properties and potential applications of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1 H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular structure of 3,4,5-Triethoxybenzoylacetonitrile
An In-depth Technical Guide on 3,4,5-Triethoxybenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted aromatic β-ketonitrile. This class of compounds, characterized by a benzoyl group attached to an acetonitrile moiety, serves as a versatile scaffold in synthetic organic chemistry. The presence of the 3,4,5-triethoxyphenyl group is of particular interest, as this substitution pattern is found in a variety of biologically active molecules. This document provides a comprehensive overview of the molecular structure, predicted spectroscopic data, a representative synthetic protocol, and the potential biological relevance of this compound, based on data from structurally analogous compounds.
Molecular Structure and Identifiers
The consists of a benzene ring substituted with three ethoxy groups at the 3, 4, and 5 positions, and a benzoylacetonitrile substituent at the 1 position.
| Identifier | Value |
| IUPAC Name | 3-(3,4,5-triethoxyphenyl)-3-oxopropanenitrile |
| CAS Number | 267880-91-1 |
| Molecular Formula | C₁₅H₁₉NO₄ |
| Molecular Weight | 277.31 g/mol |
| Canonical SMILES | CCOC1=C(C=C(C=C1OCC)C(=O)CC#N)OCC |
| InChI | InChI=1S/C15H19NO4/c1-4-18-13-9-11(15(17)8-10-16)12(19-5-2)7-14(13)20-6-3/h7,9H,4-6,8H2,1-3H3 |
| InChIKey | FZJFLJDBVDRHSP-UHFFFAOYSA-N |
Predicted Spectroscopic Data
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum in CDCl₃ would exhibit signals corresponding to the aromatic protons, the methylene protons of the acetonitrile group, and the ethoxy substituents.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.20 | s | 2H | Ar-H |
| ~ 4.15 | q | 4H | Ar-O-CH₂ -CH₃ (at C3 and C5) |
| ~ 4.10 | q | 2H | Ar-O-CH₂ -CH₃ (at C4) |
| ~ 3.90 | s | 2H | -CO-CH₂ -CN |
| ~ 1.45 | t | 6H | Ar-O-CH₂-CH₃ (at C3 and C5) |
| ~ 1.40 | t | 3H | Ar-O-CH₂-CH₃ (at C4) |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum in CDCl₃ would show signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the carbons of the ethoxy groups.
| Chemical Shift (δ) ppm | Assignment |
| ~ 188 | C =O |
| ~ 153 | Ar-C -O (C3, C5) |
| ~ 145 | Ar-C -O (C4) |
| ~ 128 | Ar-C (C1) |
| ~ 116 | C ≡N |
| ~ 108 | Ar-C H (C2, C6) |
| ~ 70 | Ar-O-C H₂-CH₃ (C4) |
| ~ 65 | Ar-O-C H₂-CH₃ (C3, C5) |
| ~ 30 | -CO-C H₂-CN |
| ~ 15 | Ar-O-CH₂-C H₃ (C3, C4, C5) |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the nitrile, carbonyl, and ether functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2980-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~ 2260-2240 | Medium | C≡N stretch |
| ~ 1680 | Strong | C=O stretch (aromatic ketone) |
| ~ 1580, 1500, 1450 | Medium-Strong | C=C stretch (aromatic) |
| ~ 1250-1000 | Strong | C-O stretch (aryl ether) |
Experimental Protocols: Synthesis
A general and widely used method for the synthesis of β-ketonitriles like this compound is the Claisen condensation of an appropriate ester with acetonitrile.[5][6][7] The following is a representative protocol adapted for the synthesis of the title compound.
Reaction: Ethyl 3,4,5-triethoxybenzoate + Acetonitrile → this compound
Materials:
-
Ethyl 3,4,5-triethoxybenzoate
-
Acetonitrile (dry)
-
Sodium ethoxide
-
Toluene (dry)
-
Hydrochloric acid (concentrated)
-
Water
-
Ethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a suspension of sodium ethoxide (1.0 equivalent) in dry toluene in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere, add ethyl 3,4,5-triethoxybenzoate (1.0 equivalent).
-
Add dry acetonitrile (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 105-110 °C and stir vigorously for 24-30 hours. The mixture may become viscous.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully add water to the reaction mixture and transfer it to a separatory funnel.
-
Wash the aqueous layer with ethyl ether to remove any unreacted starting ester.
-
Acidify the aqueous layer to a pH of 5-6 with concentrated hydrochloric acid. This will precipitate the crude product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and air-dry.
-
For further purification, dissolve the crude product in a suitable solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain pure this compound.
Potential Biological Relevance and Signaling Pathways
While there is no specific literature on the biological activity of this compound, the core chemical moieties suggest potential areas for investigation.
Benzoylacetonitrile Scaffold: Benzoylacetonitrile derivatives have been reported to possess a range of biological activities, including:
-
Anti-inflammatory properties: Some benzoylacetonitriles have been shown to attenuate microglia and encephalitogenic T cell activation, suggesting potential applications in autoimmune disorders like multiple sclerosis.[8]
-
Antimicrobial, antineoplastic, and antiviral activities: The benzoylacetonitrile framework is a key component in various heterocyclic compounds with demonstrated biological efficacy.[9]
3,4,5-Trialkoxyphenyl Moiety: The 3,4,5-trialkoxy substitution pattern on a phenyl ring is a well-known pharmacophore present in several classes of bioactive compounds:
-
Anticancer activity: Compounds bearing the 3,4,5-trimethoxyphenyl group, such as combretastatin A-4, are potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[10] Derivatives with this moiety have been explored as multi-target cytotoxic agents.
-
Cardioprotective and neuroprotective effects: The 3,4,5-trihydroxystilbene (resveratrol) and its derivatives, which share a similar substitution pattern, are known for their antioxidant and protective effects on various cell types.[11]
Given these precedents, this compound could be a valuable candidate for screening in anticancer, anti-inflammatory, and neuroprotective assays. Its mechanism of action could potentially involve the modulation of inflammatory pathways or interference with cytoskeletal dynamics.
Logical Workflow and Pathway Diagrams
As no specific signaling pathways for this compound have been elucidated, a diagram of the synthetic workflow is provided below to illustrate the logical relationship of the key steps in its preparation.
Caption: Synthetic pathway for this compound.
References
- 1. 3,4,5-Trimethoxybenzonitrile(1885-35-4) 1H NMR [m.chemicalbook.com]
- 2. Benzonitrile, 3,4,5-trimethoxy- [webbook.nist.gov]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. 3,4,5-Trimethoxybenzonitrile 95 1885-35-4 [sigmaaldrich.com]
- 5. Benzoylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis routes of Benzoylacetonitrile [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Benzoylacetonitrile as a novel anti-inflammatory compound on attenuating microglia and encephalitogenic T cell activation in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resveratrol (3,5,4′-trihydroxystilbene) and its properties in oral diseases - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3,4,5-Triethoxybenzoylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectral data for 3,4,5-Triethoxybenzoylacetonitrile, a compound of interest in synthetic and medicinal chemistry. Due to the absence of experimentally recorded spectra in public databases, this document leverages predictive models based on established spectroscopic principles to offer a detailed characterization of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the benzoylacetonitrile core, and the ethoxy groups. The electron-donating nature of the triethoxy substituents on the benzene ring influences the chemical shift of the aromatic protons, while the methylene protons adjacent to the carbonyl and cyano groups are expected to appear as a singlet in a region typical for such activated methylenes.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H | ~7.20 | Singlet | - | 2H |
| -CH₂-CN | ~4.20 | Singlet | - | 2H |
| -O-CH₂- (para) | ~4.15 | Quartet | ~7.0 | 2H |
| -O-CH₂- (meta) | ~4.10 | Quartet | ~7.0 | 4H |
| -CH₃ (para) | ~1.45 | Triplet | ~7.0 | 3H |
| -CH₃ (meta) | ~1.40 | Triplet | ~7.0 | 6H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is predicted to show signals for all unique carbon atoms in this compound. The carbon chemical shifts are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups. The carbonyl and cyano carbons are expected at the downfield end of the spectrum, while the aliphatic carbons of the ethoxy groups will appear upfield.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~185 |
| Ar-C (C-1) | ~125 |
| Ar-C (C-3, C-5) | ~153 |
| Ar-C (C-4) | ~158 |
| Ar-C (C-2, C-6) | ~108 |
| C≡N | ~115 |
| -CH₂-CN | ~30 |
| -O-CH₂- (para) | ~65 |
| -O-CH₂- (meta) | ~64 |
| -CH₃ (para) | ~15 |
| -CH₃ (meta) | ~14 |
Predicted Infrared (IR) Spectral Data
The IR spectrum of this compound will be characterized by absorption bands corresponding to its key functional groups. The nitrile and carbonyl stretches are expected to be prominent and sharp.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2250 | C≡N | Stretching |
| ~1680 | C=O (ketone) | Stretching |
| ~3100-3000 | C-H (aromatic) | Stretching |
| ~2980-2850 | C-H (aliphatic) | Stretching |
| ~1600, ~1500 | C=C (aromatic) | Stretching |
| ~1250-1000 | C-O (ether) | Stretching |
Predicted Mass Spectrometry (MS) Data
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of ethoxy groups and other characteristic cleavages.
| m/z | Proposed Fragment |
| 291 | [M]⁺ (Molecular Ion) |
| 262 | [M - C₂H₅]⁺ |
| 246 | [M - OC₂H₅]⁺ |
| 218 | [M - C₂H₅ - C₂H₄O]⁺ |
| 190 | [M - 2(C₂H₅) - H]⁺ |
| 165 | [C₉H₉O₄]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data. Instrument parameters should be optimized for the specific sample and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Use a spectrometer operating at a frequency of 400 MHz or higher.
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR Acquisition :
-
Use a spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz proton instrument).
-
Employ proton decoupling to simplify the spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid (KBr pellet) : Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solution : Dissolve the sample in a suitable solvent (e.g., chloroform, methylene chloride) that has minimal IR absorption in the regions of interest.
-
-
Data Acquisition :
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder (or pure solvent).
-
Acquire the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source.
-
Electron Ionization (EI) : For volatile and thermally stable compounds, use a direct insertion probe or a gas chromatography (GC) inlet.
-
Electrospray Ionization (ESI) : For less volatile or thermally labile compounds, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it via direct infusion or through a liquid chromatography (LC) system.
-
-
Data Acquisition :
-
Set the mass analyzer to scan over an appropriate mass-to-charge (m/z) range to detect the molecular ion and expected fragments (e.g., m/z 50-500).
-
Optimize the ionization source parameters (e.g., electron energy for EI, spray voltage for ESI) to achieve good ionization efficiency and fragmentation.
-
For tandem mass spectrometry (MS/MS), select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a newly synthesized or isolated compound.
This guide provides a foundational set of predicted spectral data for this compound. While these predictions are based on sound chemical principles, experimental verification is essential for definitive structural confirmation. The provided protocols offer a starting point for obtaining such experimental data.
Navigating the Solubility Landscape of 3,4,5-Triethoxybenzoylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,5-Triethoxybenzoylacetonitrile is a substituted aromatic nitrile with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various common solvents is critical for its effective use in reaction chemistry, purification, formulation, and analytical characterization. This technical guide provides an overview of the known physicochemical properties of this compound and outlines a comprehensive experimental protocol for determining its solubility. Due to the limited publicly available solubility data for this specific compound, this guide also presents a generalized workflow for solubility assessment, a crucial step in early-stage drug development and chemical research.
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a fundamental physicochemical property that profoundly influences its bioavailability, processability, and formulation development. This compound, with its unique arrangement of ethoxy and benzoylacetonitrile moieties, presents a specific solubility profile that dictates its handling and application. This document aims to provide a foundational understanding of this compound's solubility characteristics.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉NO₄ | [1] |
| Molecular Weight | 277.32 g/mol | [1] |
| Predicted Boiling Point | 430.8 ± 45.0 °C | [1] |
| Predicted Density | 1.098 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 7.96 ± 0.14 | [1] |
The presence of three ethoxy groups and a nitrile group suggests that this compound is a relatively non-polar molecule, which would imply better solubility in organic solvents compared to aqueous media. The predicted pKa indicates it is a very weak acid.
Experimental Protocol for Solubility Determination
The absence of specific solubility data necessitates a standardized experimental approach to quantify the solubility of this compound in a range of common solvents. The following protocol outlines a general and robust method for this purpose.
Materials and Equipment
-
This compound (solid, high purity)
-
A selection of common solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.
-
Inject the filtered sample solutions into the HPLC system under the same conditions.
-
Determine the concentration of this compound in the saturated solutions by comparing their peak areas to the calibration curve.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.
-
Logical Workflow for Solubility Assessment
For any new chemical entity, including this compound, a systematic approach to solubility assessment is crucial. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for the comprehensive solubility assessment of a new chemical entity.
Conclusion
While direct, quantitative solubility data for this compound remains to be published, this technical guide provides a framework for its determination and application. The outlined experimental protocol offers a standardized method for researchers to generate reliable solubility data in various common solvents. The provided workflow for solubility assessment serves as a valuable tool for scientists and drug development professionals in systematically characterizing new chemical entities. The generation and dissemination of such fundamental data are crucial for accelerating research and development efforts involving this and other novel compounds.
References
An In-depth Technical Guide to 3,4,5-Triethoxybenzoylacetonitrile: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4,5-Triethoxybenzoylacetonitrile, a substituted benzoylacetonitrile with potential applications in chemical synthesis and drug discovery. While the specific discovery and detailed history of this compound are not extensively documented in publicly available literature, this guide outlines a plausible and robust synthetic pathway, detailed experimental protocols, and expected analytical data based on established chemical principles and analogous compounds. The synthesis involves a three-step process commencing from the readily available gallic acid: (1) Fischer esterification to produce ethyl gallate, (2) Williamson ether synthesis for the triethoxylation of the aromatic ring, and (3) a final Claisen condensation to yield the target molecule. This document serves as a practical resource for researchers interested in the synthesis and utilization of this compound and related compounds.
Introduction
Benzoylacetonitrile and its derivatives are valuable intermediates in organic synthesis, serving as precursors for a variety of heterocyclic compounds and pharmacologically active molecules. The presence of both a keto and a nitrile group provides multiple reaction sites for further chemical transformations. The 3,4,5-trialkoxy substitution pattern is a common feature in a number of bioactive compounds, often imparting favorable pharmacokinetic properties. This guide focuses specifically on the 3,4,5-triethoxy derivative, providing a detailed roadmap for its preparation and characterization.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through a three-step process starting from gallic acid (3,4,5-trihydroxybenzoic acid).
Overall Synthetic Scheme:
Figure 1: Proposed synthetic pathway for this compound.
Step 1: Fischer Esterification of Gallic Acid to Ethyl Gallate
The first step involves the esterification of the carboxylic acid group of gallic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid.
Figure 2: Experimental workflow for the synthesis of Ethyl Gallate.
Step 2: Williamson Ether Synthesis of Ethyl Gallate to Ethyl 3,4,5-Triethoxybenzoate
The three phenolic hydroxyl groups of ethyl gallate are then etherified using an ethylating agent such as diethyl sulfate in the presence of a base. This reaction is a classic Williamson ether synthesis.[1]
Figure 3: Experimental workflow for the synthesis of Ethyl 3,4,5-Triethoxybenzoate.
Step 3: Claisen Condensation to this compound
The final step is a Claisen condensation of ethyl 3,4,5-triethoxybenzoate with acetonitrile using a strong base, such as sodium hydride, to yield the target β-ketonitrile.[2][3]
Figure 4: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of Ethyl Gallate (Ethyl 3,4,5-trihydroxybenzoate)
Materials:
-
Gallic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of gallic acid (1 equivalent) in absolute ethanol (10-20 equivalents), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) with cooling.
-
Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl gallate.
-
The product can be further purified by recrystallization from water or an ethanol-water mixture.
Synthesis of Ethyl 3,4,5-Triethoxybenzoate
Materials:
-
Ethyl gallate
-
Diethyl sulfate[5]
-
Anhydrous potassium carbonate
-
Acetone or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, reflux condenser, heating mantle, filtration apparatus, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve ethyl gallate (1 equivalent) in acetone or DMF.
-
Add anhydrous potassium carbonate (4-5 equivalents) to the solution.
-
To this stirred suspension, add diethyl sulfate (3.5-4 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel.
Synthesis of this compound
Materials:
-
Ethyl 3,4,5-triethoxybenzoate
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Dilute hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen atmosphere setup.
Procedure:
-
To a suspension of sodium hydride (2.2 equivalents) in anhydrous THF under a nitrogen atmosphere, add a solution of ethyl 3,4,5-triethoxybenzoate (1 equivalent) and acetonitrile (1.5 equivalents) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Gentle heating may be required to drive the reaction to completion.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and cautiously quench with dilute hydrochloric acid until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
The product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Gallic Acid | Ethyl Gallate | Ethyl 3,4,5-Triethoxybenzoate | This compound |
| CAS Number | 149-91-7 | 831-61-8 | 6313-34-4 | 267880-91-1 |
| Molecular Formula | C₇H₆O₅ | C₉H₁₀O₅ | C₁₅H₂₂O₅ | C₁₅H₁₉NO₄ |
| Molecular Weight | 170.12 g/mol | 198.17 g/mol | 282.33 g/mol | 277.32 g/mol |
| Appearance | White to pale fawn crystalline solid | White to off-white crystalline powder | Data not available | Data not available |
| Melting Point | 251 °C (decomposes) | 151-154 °C | Data not available | Data not available (Analogous trimethoxy compound: 77-79 °C[6]) |
| Boiling Point | Data not available | Data not available | Data not available | Data not available |
| Solubility | Soluble in water, ethanol, acetone | Soluble in ethanol, ethyl acetate | Data not available | Expected to be soluble in common organic solvents |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Peaks / Signals |
| ¹H NMR | Aromatic protons (singlet or two singlets), methylene protons of the benzoylacetonitrile core (singlet), ethoxy groups (quartet for -OCH₂- and triplet for -CH₃). |
| ¹³C NMR | Carbonyl carbon, nitrile carbon, aromatic carbons (including those attached to ethoxy groups), methylene carbon of the core, and carbons of the ethoxy groups. |
| IR Spectroscopy | C≡N stretching vibration (around 2200-2260 cm⁻¹), C=O stretching vibration (around 1680-1700 cm⁻¹), C-O-C stretching vibrations, and aromatic C-H and C=C vibrations.[7] |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight. |
Note: The spectroscopic data presented are predictions based on the chemical structure and data from analogous compounds. Experimental verification is required for confirmation.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. While historical data on its discovery is scarce, the proposed synthetic route, based on well-established organic reactions, offers a reliable method for its preparation in a laboratory setting. The detailed experimental protocols and expected analytical data will be a valuable resource for researchers in medicinal chemistry and organic synthesis, facilitating further investigation into the properties and potential applications of this and related compounds. The provided workflows and diagrams offer a clear visual representation of the synthetic process, aiding in experimental planning and execution.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN104086416A - Synthesis method of ethyl gallate - Google Patents [patents.google.com]
- 5. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 6. 3,4,5-Trimethoxyphenylacetonitrile | 13338-63-1 [chemicalbook.com]
- 7. IR _2007 [uanlch.vscht.cz]
Potential Research Areas for 3,4,5-Triethoxybenzoylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential research avenues for the novel compound 3,4,5-Triethoxybenzoylacetonitrile. While direct literature on this specific molecule is not currently available, this document extrapolates from the known chemical and biological properties of its structural analogs, namely benzoylacetonitrile and compounds bearing the 3,4,5-trialkoxybenzene moiety. We propose potential synthetic routes, outline promising areas of pharmacological investigation, and provide detailed hypothetical experimental protocols to guide future research. The primary proposed research areas include oncology, neuroinflammation, and infectious diseases, based on the established activities of related chemical scaffolds.
Introduction
The benzoylacetonitrile scaffold is a recognized pharmacophore with diverse biological activities. Similarly, the 3,4,5-trialkoxybenzene motif is present in numerous bioactive natural products and synthetic compounds, often imparting crucial interactions with biological targets. The combination of these two moieties in this compound presents a novel chemical entity with significant potential for drug discovery. This guide aims to provide a foundational roadmap for researchers interested in exploring the therapeutic promise of this compound.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step process, likely commencing from a readily available starting material such as 3,4,5-trihydroxybenzaldehyde (gallic aldehyde).
2.1. Synthesis of 3,4,5-Triethoxybenzaldehyde
The initial step involves the tri-O-ethylation of 3,4,5-trihydroxybenzaldehyde.
-
Reaction: 3,4,5-Trihydroxybenzaldehyde is reacted with an ethylating agent, such as diethyl sulfate or ethyl iodide, in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone or DMF).
-
Work-up: Following the reaction, the mixture is typically filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
2.2. Synthesis of this compound
Two primary routes are proposed for the conversion of 3,4,5-Triethoxybenzaldehyde to the target compound.
Route A: Knoevenagel Condensation
-
Reaction: This method involves the condensation of 3,4,5-Triethoxybenzaldehyde with malononitrile. The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate, and may be carried out in a solvent like ethanol or toluene, often with azeotropic removal of water.
-
Work-up: The product, an ylidene derivative, would then need to be reduced to the target benzoylacetonitrile.
Route B: From Benzoyl Chloride
-
Step 1: Oxidation to 3,4,5-Triethoxybenzoic Acid: The 3,4,5-Triethoxybenzaldehyde is first oxidized to the corresponding benzoic acid using a suitable oxidizing agent (e.g., potassium permanganate or Jones reagent).
-
Step 2: Formation of 3,4,5-Triethoxybenzoyl Chloride: The benzoic acid is then converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Step 3: Acylation of Malononitrile: The 3,4,5-Triethoxybenzoyl chloride is reacted with the carbanion of malononitrile (generated using a base like sodium hydride) to yield the final product.
Potential Research Areas and Experimental Protocols
Based on the known biological activities of structurally related compounds, we propose the following areas of investigation for this compound.
3.1. Oncology: Antiproliferative and Cytotoxic Activity
Compounds containing the 3,4,5-trimethoxyphenyl group have demonstrated potent anticancer activity, often through the inhibition of tubulin polymerization. It is plausible that the triethoxy analog will exhibit similar properties.
3.1.1. Proposed Signaling Pathway for Investigation
Figure 1: Proposed mechanism of anticancer activity.
3.1.2. Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MDA-MB-231 [breast], A549 [lung], HCT116 [colon]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Generate serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.01 to 100 µM).
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the media with the prepared compound dilutions and incubate for 72 hours.
-
Viability Assessment: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well, incubate for 4 hours, and then solubilize the formazan crystals with DMSO.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
3.2. Neuroinflammation: Modulation of Microglial and T-Cell Activation
Benzoylacetonitrile derivatives have been shown to possess neuro-immunomodulatory effects, making them potential candidates for treating autoimmune diseases like multiple sclerosis.
3.2.1. Proposed Experimental Workflow
An In-depth Technical Guide to 3,4,5-Triethoxybenzoylacetonitrile and its Analogs: Synthesis, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4,5-triethoxybenzoylacetonitrile and its analogs, a class of compounds with significant potential in medicinal chemistry, particularly as tyrosine kinase inhibitors. While direct experimental data on the triethoxy derivative is limited in publicly available literature, this guide extrapolates its likely synthesis, properties, and biological activities based on the well-documented chemistry and pharmacology of its structural relatives, primarily the trimethoxy and hydroxylated analogs. This document details synthetic routes, outlines key experimental protocols for biological evaluation, and presents quantitative data for analogous compounds to inform future research and development efforts. Furthermore, it visualizes relevant signaling pathways and experimental workflows to provide a clear conceptual framework for researchers in the field.
Introduction
Benzoylacetonitrile derivatives belong to a broad class of compounds known as tyrphostins, which are synthetic molecules designed to inhibit protein tyrosine kinases (PTKs).[1] PTKs are crucial enzymes in cellular signal transduction pathways that regulate cell growth, differentiation, and proliferation.[1] Dysregulation of PTK activity is a hallmark of many diseases, including various forms of cancer. The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, is a prominent target in cancer therapy due to its frequent overexpression and mutation in malignant tumors.[2][3]
The 3,4,5-trisubstituted benzoyl moiety is a key pharmacophore in many potent tyrosine kinase inhibitors.[4] While analogs with trimethoxy and trihydroxy substitutions have been extensively studied, the 3,4,5-triethoxy derivative represents a logical next step in structure-activity relationship (SAR) studies, potentially offering altered pharmacokinetic and pharmacodynamic properties. This guide aims to provide a foundational resource for the synthesis and evaluation of this compound and its analogs.
Synthesis of this compound and Analogs
The synthesis of this compound can be logically approached through established methods for preparing related benzoylacetonitriles, primarily the Claisen condensation and the Knoevenagel condensation.
Proposed Synthetic Pathway via Claisen Condensation
A common and effective method for the synthesis of benzoylacetonitriles is the Claisen condensation of an appropriate ethyl benzoate with acetonitrile in the presence of a strong base.[1]
Step 1: Synthesis of 3,4,5-Triethoxybenzoic Acid The precursor, 3,4,5-triethoxybenzoic acid, can be synthesized from the readily available gallic acid through Williamson ether synthesis.
Step 2: Esterification to Ethyl 3,4,5-Triethoxybenzoate The synthesized 3,4,5-triethoxybenzoic acid is then esterified to its ethyl ester, for example, by reacting with ethanol in the presence of a catalytic amount of strong acid.
Step 3: Claisen Condensation The final step involves the Claisen condensation of ethyl 3,4,5-triethoxybenzoate with acetonitrile using a strong base like sodium ethoxide or sodium methoxide.[1]
A proposed workflow for this synthesis is depicted below:
Caption: Proposed synthesis of this compound.
Alternative Synthetic Pathway via Knoevenagel Condensation
An alternative and widely used method for generating similar structures is the Knoevenagel condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malononitrile.[5][6]
Step 1: Synthesis of 3,4,5-Triethoxybenzaldehyde The synthesis would begin with the preparation of 3,4,5-triethoxybenzaldehyde, likely from 3,4,5-trihydroxybenzaldehyde (syringaldehyde) via Williamson ether synthesis.
Step 2: Knoevenagel Condensation The resulting 3,4,5-triethoxybenzaldehyde is then condensed with malononitrile, often catalyzed by a weak base such as piperidine or ammonium acetate, to yield 2-(3,4,5-triethoxybenzylidene)malononitrile.[5][7] While this product is an analog, subsequent chemical modifications would be necessary to arrive at this compound.
Biological Activity and Mechanism of Action
Anticipated Biological Activity
Based on extensive research on analogous compounds, this compound is anticipated to exhibit inhibitory activity against protein tyrosine kinases, particularly EGFR.[8] The 3,4,5-trimethoxyphenyl group is a known pharmacophore that contributes to the binding of small molecules to the ATP-binding pocket of EGFR.[4] The replacement of methoxy groups with ethoxy groups may influence the compound's potency, selectivity, and pharmacokinetic properties such as solubility and metabolic stability.
Mechanism of Action: EGFR Signaling Pathway Inhibition
EGFR is a transmembrane receptor that, upon binding to its ligand (e.g., Epidermal Growth Factor, EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation of tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades that promote cell proliferation, survival, and migration.[2]
Inhibitors like this compound are expected to act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.
Caption: EGFR signaling pathway and point of inhibition.
Quantitative Data for Analogs
| Compound/Analog | Target/Cell Line | Activity Type | Value | Reference |
| 2-(3,4,5-trimethoxybenzylidene)malononitrile | Aedes aegypti larvae | Larvicidal | Low activity | [5] |
| Substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones | B1647 (AML) | Cytotoxicity | Varies with substitution | [4] |
| (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate | T. cruzi (epimastigote) | IC50 | 28.21 ± 5.34 µM | [9][10] |
| (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate | T. cruzi (trypomastigote) | IC50 | 47.02 ± 8.70 µM | [9] |
| Tyrphostin A9 (BMN scaffold with di-tert-butylphenol) | r5-LO_WT | IC50 | 0.80 µM | [11] |
| Tyrphostin A9 (BMN scaffold with di-tert-butylphenol) | PMNL | IC50 | 1.1 µM | [11] |
| AG18 (Tyrphostin) | r5-LO_WT | IC50 | ~1 µM | [11] |
| AG82 (Tyrphostin) | r5-LO_WT | IC50 | ~1 µM | [11] |
Detailed Experimental Protocols
General Protocol for Knoevenagel Condensation
This protocol is adapted from procedures for the synthesis of benzylidenemalononitrile derivatives.[5][6]
-
Reaction Setup: In a round-bottomed flask, dissolve the aromatic aldehyde (e.g., 3,4,5-triethoxybenzaldehyde) (1 mmol) and malononitrile (1 mmol) in a suitable solvent such as ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (e.g., 10 mol%).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Filter the solid, wash with cold solvent, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
Protocol for MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[2][12][13][14]
-
Cell Seeding: Seed cells (e.g., A431, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol for EGFR Tyrosine Kinase Inhibition Assay (Cell-Free)
This protocol outlines a general procedure for a cell-free kinase assay to determine the direct inhibitory effect of a compound on EGFR.[15][16][17][18][19]
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT). Prepare solutions of recombinant human EGFR kinase, a peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Assay Setup: In a 96-well plate, add the kinase reaction buffer, the test compound at various concentrations, and the EGFR kinase. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or by measuring ATP consumption using a luminescent assay (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value.
Conclusion
This compound and its analogs represent a promising area for the development of novel tyrosine kinase inhibitors. Based on the extensive data available for structurally similar compounds, it is reasonable to hypothesize that these molecules will exhibit significant anticancer activity through the inhibition of key signaling pathways such as the EGFR pathway. This technical guide provides a foundational framework for the synthesis and biological evaluation of these compounds. The detailed experimental protocols and compiled data for analogs offer a valuable starting point for researchers aiming to explore this chemical space. Further investigation is warranted to synthesize and characterize this compound and to fully elucidate its pharmacological profile.
References
- 1. Synthesis routes of Benzoylacetonitrile [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Tyrphostins. 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 15. rsc.org [rsc.org]
- 16. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]
- 19. promega.com.cn [promega.com.cn]
Navigating the Uncharted: A Technical Guide to the Safety and Handling of 3,4,5-Triethoxybenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 3,4,5-Triethoxybenzoylacetonitrile is a novel compound with limited publicly available safety and toxicological data. This guide has been compiled using information from structurally similar compounds, namely 3,4,5-Trimethoxybenzonitrile and other aromatic nitriles. It is imperative that this compound be handled with extreme caution by trained professionals in a controlled laboratory setting. A comprehensive, substance-specific risk assessment should be conducted prior to any use.
Executive Summary
This technical guide provides a detailed overview of the potential hazards, safe handling procedures, and emergency protocols for this compound. Due to the absence of specific data for this compound, this document relies on extrapolated information from close structural analogs. All quantitative data is presented in structured tables for clarity. Detailed experimental protocols for handling and disposal are provided, alongside mandatory visualizations of a potential biological signaling pathway and a general laboratory safety workflow. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound with the highest degree of safety.
Hazard Identification and Classification
The hazard profile of this compound is inferred from the safety data for 3,4,5-Trimethoxybenzonitrile. The presence of the nitrile group suggests potential for toxicity if ingested, inhaled, or absorbed through the skin.
Table 1: Inferred Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed.[1] |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled.[1] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | Toxic to aquatic life with long lasting effects.[1] |
Pictograms:
![]()
![]()
Physical and Chemical Properties
Table 2: Physical and Chemical Properties of 3,4,5-Trimethoxyphenylacetonitrile
| Property | Value |
| Molecular Formula | C11H13NO3 |
| Molecular Weight | 207.23 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 77-79 °C[2] |
| Boiling Point | Not available |
| Solubility | Not available |
Safe Handling and Storage
Given the inferred toxicity, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles with side-shields or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is recommended, especially when handling the powder outside of a fume hood. |
Handling Procedures
-
Engineering Controls: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Dispensing: When weighing and dispensing the solid, use a spatula and work over a contained surface to prevent dispersal of dust.
-
Waste Disposal: Dispose of all waste materials in a designated, labeled hazardous waste container in accordance with local, state, and federal regulations.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
Protocol for Safe Weighing and Solution Preparation
-
Preparation: Don appropriate PPE as outlined in Table 3. Ensure the chemical fume hood is operational.
-
Weighing: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance. Carefully transfer the required amount of this compound to the weigh boat using a clean spatula.
-
Transfer: Gently transfer the weighed powder into a suitable reaction vessel or flask.
-
Solubilization: Add the desired solvent to the vessel and stir or sonicate until the compound is fully dissolved.
-
Cleaning: Decontaminate the spatula and weighing boat with a suitable solvent (e.g., ethanol or acetone) and dispose of the cleaning materials in the hazardous waste container.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention.
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Potential Biological Activity and Signaling Pathways
Below is a representative diagram of the IRS/PI3K/Akt signaling pathway, which may be a potential area of investigation for this compound.
Caption: Representative IRS/PI3K/Akt signaling pathway potentially modulated by structurally similar compounds.
Laboratory Safety Workflow
A systematic approach to laboratory safety is crucial when handling novel compounds. The following diagram illustrates a general workflow for ensuring a safe experimental process.
Caption: General laboratory safety workflow for handling novel chemical compounds.
Conclusion
The handling of this compound requires a proactive and informed approach to safety. While specific data is lacking, the information extrapolated from analogous compounds provides a solid foundation for risk mitigation. Researchers, scientists, and drug development professionals must exercise due diligence, adhere to the protocols outlined in this guide, and foster a culture of safety within their laboratories. As more information becomes available for this compound, this guide should be updated to reflect the most current safety and handling recommendations.
References
The Unexplored Potential of 3,4,5-Triethoxybenzoylacetonitrile: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,5-Triethoxybenzoylacetonitrile, a derivative of the benzoylacetonitrile scaffold, represents a novel chemical entity with significant, yet largely unexplored, therapeutic potential. While direct literature on this specific compound is scarce, this technical guide consolidates information on the synthesis of structurally similar compounds and outlines a feasible synthetic pathway. Furthermore, based on the known biological activities of related benzoylacetonitrile and trialkoxybenzene derivatives, this document proposes potential pharmacological applications and details relevant experimental protocols for their investigation. This paper aims to serve as a foundational resource to stimulate and guide future research into this promising molecule.
Introduction
Benzoylacetonitrile derivatives are recognized for their versatile biological activities, including anti-inflammatory and neuro-immunomodulatory effects. The substitution pattern on the phenyl ring plays a crucial role in modulating the pharmacological properties of these compounds. The 3,4,5-trialkoxy substitution, in particular, is a recurring motif in various bioactive natural products and synthetic molecules. While the trimethoxy analogue has received some attention, the triethoxy variant, this compound, remains a scientifically uncharted territory. This guide provides a comprehensive overview of the synthetic strategies and potential biological evaluation of this novel compound.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be envisioned in two main stages: the synthesis of the precursor 3,4,5-triethoxybenzaldehyde, followed by a Claisen condensation with acetonitrile.
Synthesis of 3,4,5-Triethoxybenzaldehyde
The synthesis of 3,4,5-triethoxybenzaldehyde can commence from the readily available starting material, 3,4,5-trihydroxybenzaldehyde (gallic aldehyde). The phenolic hydroxyl groups can be converted to ethyl ethers via a Williamson ether synthesis.
Experimental Protocol: Etherification of 3,4,5-Trihydroxybenzaldehyde
-
Dissolution: Dissolve 3,4,5-trihydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 3.3 equivalents), to the solution to deprotonate the phenolic hydroxyl groups.
-
Ethylation: Add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄, 3.3 equivalents), to the reaction mixture.
-
Reaction: Heat the mixture to a temperature between 60-80 °C and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 3,4,5-triethoxybenzaldehyde.
Synthesis of this compound via Claisen Condensation
The final step involves a Claisen condensation of a 3,4,5-triethoxybenzoyl derivative with acetonitrile. A common approach is to first convert the aldehyde to an ester, for example, ethyl 3,4,5-triethoxybenzoate.
Experimental Protocol: Claisen Condensation [1][2][3]
-
Base Preparation: Prepare a solution of a strong base, such as sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like THF.
-
Ester Addition: Add ethyl 3,4,5-triethoxybenzoate (1 equivalent) to the base.
-
Acetonitrile Addition: Slowly add acetonitrile (1.1 equivalents) to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by TLC.
-
Acidification: Carefully acidify the reaction mixture with a dilute acid (e.g., HCl or H₂SO₄) to protonate the resulting enolate.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the crude this compound by recrystallization or column chromatography.
Quantitative Data for Analogous Compounds
Since no experimental data for this compound is available, the following table presents data for the analogous trimethoxy compound and a common starting material to provide a reference point.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3,4,5-Trimethoxybenzaldehyde | C₁₀H₁₂O₄ | 196.20 | 73-75 | 158-161 (at 7-8 mmHg) |
| 3,4,5-Trihydroxybenzaldehyde | C₇H₆O₄ | 154.12 | 218 (decomposes) | Not applicable |
Potential Biological Activities and Experimental Evaluation
Based on the known activities of related compounds, this compound is a candidate for investigation in several therapeutic areas.
Anti-inflammatory and Immunomodulatory Activity
Benzoylacetonitrile derivatives have been reported to possess anti-inflammatory and neuro-immunomodulatory properties[4]. They have shown effects on microglia activation and T-cell differentiation, suggesting potential applications in autoimmune and neuroinflammatory diseases like multiple sclerosis[4].
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate for 18-24 hours.
-
Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA kits. Determine cell viability using an MTT assay to rule out cytotoxicity.
Cytotoxicity and Anticancer Activity
Many phenolic and trialkoxybenzene compounds exhibit cytotoxic effects against various cancer cell lines. Therefore, evaluating the anticancer potential of this compound is a logical step.
Experimental Protocol: MTT Assay for Cytotoxicity [5][6]
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates and allow them to attach.[6]
-
Compound Treatment: Expose the cells to a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Overall experimental workflow from synthesis to biological evaluation.
Conclusion
This compound stands as a promising yet uncharacterized molecule. The synthetic pathways analogous to its trimethoxy counterpart are well-established and appear readily adaptable. Drawing parallels from the known biological activities of the benzoylacetonitrile scaffold and other trialkoxybenzene derivatives, this compound warrants investigation for its potential anti-inflammatory, immunomodulatory, and anticancer properties. The experimental protocols detailed in this guide provide a solid framework for initiating such research. The exploration of this compound could unveil a novel therapeutic agent with significant potential in various fields of drug discovery.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. Synthesis routes of Benzoylacetonitrile [benchchem.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Benzoylacetonitrile as a novel anti-inflammatory compound on attenuating microglia and encephalitogenic T cell activation in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
Commercial Availability and Synthetic Strategy of 3,4,5-Triethoxybenzoylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3,4,5-Triethoxybenzoylacetonitrile, a substituted benzoylacetonitrile, holds potential as a versatile building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a ketone, a nitrile, and a trialkoxy-substituted aromatic ring, makes it an attractive precursor for the synthesis of various heterocyclic compounds and other complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability of this compound and outlines a plausible synthetic route based on established chemical principles.
Commercial Availability
This compound is a specialized chemical and is not widely listed by major chemical suppliers. However, it is available from niche chemical providers that focus on research and development quantities.
Table 1: Commercial Supplier Information for this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Fluorochem | 267880-91-1 | C₁₅H₁₉NO₄ | 277.32 | Available in research quantities (e.g., 1g, 2g, 5g).[1] |
| BOC Sciences | 267880-91-1 | C₁₅H₁₉NO₄ | 277.32 | Listed as a research chemical.[2] |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for current information.
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 267880-91-1 | [1][2] |
| Molecular Formula | C₁₅H₁₉NO₄ | [2] |
| Molecular Weight | 277.32 g/mol | [2] |
| IUPAC Name | 3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile | |
| Synonyms | This compound | [2] |
Note: Properties such as melting point, boiling point, and solubility have not been found in the searched literature.
Proposed Synthetic Protocol
A specific experimental protocol for the synthesis of this compound has not been identified in the reviewed literature. However, a highly plausible and established method for the synthesis of β-ketonitriles is the Claisen condensation of an appropriate ester with acetonitrile.[3][4][5] The following proposed protocol is based on this general reaction.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound via Claisen condensation.
Detailed Methodology (Proposed):
This protocol is a general representation and would require optimization for specific yield and purity targets.
-
Preparation of the Reaction Mixture:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a strong base such as sodium hydride (NaH, 1.2 equivalents) or sodium ethoxide (NaOEt, 1.2 equivalents) suspended in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether.
-
To this suspension, slowly add a solution of ethyl 3,4,5-triethoxybenzoate (1.0 equivalent) and acetonitrile (1.5 equivalents) in the same anhydrous solvent under a nitrogen atmosphere.
-
-
Reaction Conditions:
-
The reaction mixture is typically stirred at room temperature or gently heated to reflux to drive the condensation. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Isolation:
-
Upon completion, the reaction is quenched by the slow addition of a proton source, such as a dilute aqueous acid (e.g., 1M HCl), to neutralize the excess base and protonate the enolate product.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Experimental Workflow Diagram:
Figure 2: General experimental workflow for the proposed synthesis.
Signaling Pathways and Logical Relationships
As this compound is a chemical intermediate, its direct involvement in signaling pathways is not applicable. However, its utility lies in the synthesis of molecules that may interact with biological pathways. The logical relationship in its synthesis is a well-established chemical transformation.
Logical Relationship of the Claisen Condensation:
Figure 3: Logical flow of the proposed Claisen condensation synthesis.
Conclusion
This compound is a commercially available, albeit specialized, chemical intermediate with potential applications in synthetic chemistry. While detailed, experimentally validated protocols for its synthesis are not readily found in the public domain, its preparation via a Claisen condensation of ethyl 3,4,5-triethoxybenzoate and acetonitrile represents a chemically sound and logical approach. Researchers and drug development professionals interested in utilizing this compound should consider this proposed synthetic route as a starting point for their own process development and optimization. Direct contact with suppliers for any available technical data is also recommended.
References
An In-depth Technical Guide to the Reactivity Profile of 3,4,5-Triethoxybenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,5-Triethoxybenzoylacetonitrile is a versatile polyfunctional molecule of significant interest in synthetic organic chemistry and medicinal chemistry. Its unique structural arrangement, featuring a 1,3-dicarbonyl-like functionality conferred by the ketone and nitrile groups, an activated methylene group, and a biologically relevant 3,4,5-triethoxyphenyl moiety, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, reactivity, and potential applications, with a focus on detailed experimental protocols and structured data presentation.
Synthesis of this compound
The synthesis of this compound is not extensively documented in the literature as a standalone preparation. However, a reliable synthetic route can be extrapolated from established methodologies for analogous compounds, particularly its trimethoxy counterpart. The most logical and efficient pathway involves a three-step sequence starting from the readily available gallic acid.
Synthetic Workflow:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3,4,5-Triethoxybenzoic Acid
This procedure is adapted from the alkylation of methyl gallate.
-
Materials: Gallic acid, diethyl sulfate, potassium carbonate, acetone, ethanol, hydrochloric acid.
-
Protocol:
-
To a stirred suspension of gallic acid (1 equivalent) and anhydrous potassium carbonate (excess, e.g., 5 equivalents) in acetone, add diethyl sulfate (excess, e.g., 4 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 3,4,5-triethoxybenzoate.
-
To the crude ester dissolved in ethanol, add an aqueous solution of sodium hydroxide (e.g., 2 M) and heat the mixture at 50-60°C for 2-4 hours to facilitate saponification.
-
After cooling, acidify the reaction mixture to a pH of 2-3 with concentrated hydrochloric acid, which will precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 3,4,5-triethoxybenzoic acid.
-
Step 2: Synthesis of 3,4,5-Triethoxybenzoyl Chloride
This procedure is a standard conversion of a carboxylic acid to an acyl chloride.
-
Materials: 3,4,5-Triethoxybenzoic acid, thionyl chloride (SOCl₂) or oxalyl chloride, catalytic N,N-dimethylformamide (DMF), inert solvent (e.g., toluene).
-
Protocol:
-
Suspend 3,4,5-triethoxybenzoic acid (1 equivalent) in an inert solvent like toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Add thionyl chloride (or oxalyl chloride) (e.g., 1.5-2 equivalents) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux (typically 70-80°C for thionyl chloride) for 2-3 hours. The reaction is complete when the evolution of gaseous byproducts (SO₂ and HCl, or CO, CO₂, and HCl) ceases.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude 3,4,5-triethoxybenzoyl chloride, which can often be used in the next step without further purification.
-
Step 3: Synthesis of this compound
This is a Claisen-like condensation reaction.
-
Materials: 3,4,5-Triethoxybenzoyl chloride, acetonitrile, strong base (e.g., sodium hydride (NaH) or lithium diisopropylamide (LDA)), anhydrous solvent (e.g., tetrahydrofuran (THF)).
-
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of acetonitrile (2-3 equivalents) in anhydrous THF.
-
Cool the solution in an ice bath (0°C).
-
Slowly add a strong base like sodium hydride (1.1 equivalents) in portions. Allow the mixture to stir for 30-60 minutes to form the acetonitrile enolate.
-
While maintaining the temperature at 0°C, add a solution of 3,4,5-triethoxybenzoyl chloride (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Reactivity Profile
This compound is characterized by three primary reactive sites: the active methylene group, the carbonyl group, and the nitrile group. This polyfunctionality allows it to participate in a wide array of chemical transformations.
General Reactivity Overview:
Caption: Key reactive sites and common transformations of this compound.
Reactions at the Active Methylene Group (α-Carbon)
The methylene group flanked by the carbonyl and nitrile functionalities is highly acidic and readily deprotonated by a base to form a stabilized enolate. This enolate is a potent nucleophile.
-
Alkylation and Acylation: The enolate can be alkylated with alkyl halides or acylated with acyl chlorides to introduce substituents at the α-position.
-
Knoevenagel Condensation: It can react with aldehydes and ketones in the presence of a weak base (like piperidine or an amine) to form α,β-unsaturated products.
-
Michael Addition: The enolate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds or nitriles in a conjugate fashion.
Reactions at the Carbonyl Group
The carbonyl group behaves as a typical ketone and is susceptible to nucleophilic attack.
-
Reduction: It can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) without affecting the nitrile group.
-
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds add to the carbonyl carbon to form tertiary alcohols.
Reactions Involving the Nitrile Group
The nitrile group can also participate in various transformations.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide.
-
Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). Note that LiAlH₄ will also reduce the carbonyl group.
-
Cycloaddition Reactions: The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides.
Utility in Heterocyclic Synthesis
The true synthetic power of this compound lies in its use as a versatile building block for heterocyclic systems, where multiple functional groups react in a concerted or stepwise manner. Benzoylacetonitriles are known precursors for a variety of heterocycles.[1]
-
Synthesis of Pyridines: Condensation with α,β-unsaturated ketones or aldehydes can lead to highly substituted pyridines.
-
Synthesis of Pyrazoles: Reaction with hydrazine or substituted hydrazines yields pyrazole derivatives.
-
Synthesis of Isoxazoles: Treatment with hydroxylamine leads to the formation of isoxazoles.
-
Synthesis of Furans and Thiophenes: Reaction with α-haloketones or α-halocarbonyl compounds can be used to construct furan and thiophene rings.
Quantitative Data
Table 1: Expected Yields for Synthesis Steps
| Step | Reaction Type | Analogous Substrate | Typical Yield (%) |
| 1 | Etherification & Saponification | Gallic Acid | 70-85 |
| 2 | Acyl Chloride Formation | 3,4,5-Trimethoxybenzoic Acid | >90 (often used crude) |
| 3 | Claisen-like Condensation | 3,4,5-Trimethoxybenzoyl Chloride | 60-75 |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Method | Expected Chemical Shifts / Signals |
| ¹H NMR | δ 7.2-7.4 (s, 2H, Ar-H), 4.0-4.2 (q, 6H, -OCH₂CH₃), 3.9-4.1 (s, 2H, -CH₂CN), 1.4-1.6 (t, 9H, -OCH₂CH₃) |
| ¹³C NMR | δ 190-195 (C=O), 153 (Ar-C-O), 145 (Ar-C-O), 125-130 (Ar-C), 115-120 (CN), 108 (Ar-C-H), 70 (-OCH₂-), 30 (-CH₂CN), 15 (-CH₃) |
| IR (cm⁻¹) | ~2250 (C≡N stretch), ~1680 (C=O stretch, conjugated), ~1600, 1580 (C=C aromatic stretch), ~1250, 1120 (C-O ether stretch) |
| Mass Spec (m/z) | Expected [M+H]⁺ at ~292.15 |
Potential Applications in Drug Development
The 3,4,5-trialkoxy substitution pattern on a phenyl ring is a well-known pharmacophore found in numerous biologically active compounds, particularly those that interact with tubulin.
-
Anticancer Agents: Compounds like combretastatin A-4 and podophyllotoxin, which feature a 3,4,5-trimethoxyphenyl moiety, are potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy. Derivatives of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylamino benzo[b]thiophene have shown significant antiproliferative activity.[2] It is plausible that heterocyclic derivatives of this compound could exhibit similar antimitotic properties. The triethoxy groups may offer altered pharmacokinetic properties, such as improved lipophilicity and metabolic stability, compared to their trimethoxy analogs. Novel bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment have demonstrated potent antiproliferative activity by targeting tubulin.[3]
-
Other Potential Activities: The benzoylacetonitrile scaffold itself is present in molecules with a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1] Therefore, derivatives of this compound represent a promising area for the development of new therapeutic agents.
Conclusion
This compound is a highly functionalized and synthetically valuable intermediate. While direct literature on its reactivity is sparse, a comprehensive profile can be constructed based on the well-established chemistry of β-ketonitriles and the known biological significance of the 3,4,5-trialkoxyphenyl pharmacophore. Its ability to undergo reactions at its active methylene, carbonyl, and nitrile positions makes it an ideal precursor for generating molecular diversity, particularly in the synthesis of complex heterocyclic systems. The insights provided in this guide are intended to facilitate its use in both academic research and industrial drug discovery programs, encouraging further exploration of this promising chemical entity.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4,5-Triethoxybenzoylacetonitrile from Gallic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of 3,4,5-Triethoxybenzoylacetonitrile, a potentially valuable intermediate in pharmaceutical and organic synthesis, starting from the readily available raw material, gallic acid. The protocols are based on established chemical transformations, and where direct experimental data is unavailable for the target molecule, data from closely related analogous reactions are provided as a reliable reference.
Synthetic Strategy Overview
The synthesis of this compound from gallic acid is a four-step process. The overall synthetic pathway involves:
-
Esterification: The carboxylic acid group of gallic acid is first protected as an ethyl ester to prevent unwanted side reactions in the subsequent etherification step.
-
Etherification: The three phenolic hydroxyl groups are then ethylated to form the triethoxy derivative.
-
Saponification and Acyl Chloride Formation: The ethyl ester is hydrolyzed back to a carboxylic acid, which is then converted to the more reactive acyl chloride.
-
Condensation: Finally, the acyl chloride is reacted with the enolate of acetonitrile in a Claisen-type condensation to yield the target β-ketonitrile, this compound.
Chemical Reaction Pathway```dot
digraph "Synthetic Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
GallicAcid [label="Gallic Acid"]; EthylGallate [label="Ethyl Gallate"]; EthylTriethoxybenzoate [label="Ethyl 3,4,5-Triethoxybenzoate"]; TriethoxybenzoicAcid [label="3,4,5-Triethoxybenzoic Acid"]; TriethoxybenzoylChloride [label="3,4,5-Triethoxybenzoyl Chloride"]; TargetMolecule [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
GallicAcid -> EthylGallate [label=" Step 1:\nEthanol, H₂SO₄ "]; EthylGallate -> EthylTriethoxybenzoate [label=" Step 2:\nDiethyl Sulfate, K₂CO₃ "]; EthylTriethoxybenzoate -> TriethoxybenzoicAcid [label=" Step 3a:\nNaOH, H₂O/EtOH "]; TriethoxybenzoicAcid -> TriethoxybenzoylChloride [label=" Step 3b:\nSOCl₂ "]; TriethoxybenzoylChloride -> TargetMolecule [label=" Step 4:\nCH₃CN, NaH "]; }
Caption: General experimental workflow for a synthetic step.
Step 1: Synthesis of Ethyl Gallate
This protocol describes the Fischer esterification of gallic acid.
-
Materials:
-
Gallic acid (1 mole equivalent)
-
Absolute ethanol (10-20 mole equivalents)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 mole equivalent)
-
Sodium bicarbonate solution (saturated)
-
Distilled water
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add gallic acid and absolute ethanol.
-
Slowly add concentrated sulfuric acid while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with distilled water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl gallate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Synthesis of Ethyl 3,4,5-Triethoxybenzoate
This step involves the Williamson ether synthesis to ethylate the phenolic hydroxyl groups.
-
Materials:
-
Ethyl gallate (1 mole equivalent)
-
Diethyl sulfate (3.3 mole equivalents)
-
Anhydrous potassium carbonate (4 mole equivalents)
-
Acetone or Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl gallate in acetone or DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Heat the mixture to a gentle reflux and add diethyl sulfate dropwise over a period of 1 hour.
-
Continue refluxing for 8-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel if necessary.
-
Step 3: Synthesis of 3,4,5-Triethoxybenzoyl Chloride
This is a two-part step involving the saponification of the ester followed by the conversion of the resulting carboxylic acid to an acyl chloride.
-
Part A: Saponification to 3,4,5-Triethoxybenzoic Acid
-
Materials:
-
Ethyl 3,4,5-triethoxybenzoate (1 mole equivalent)
-
Sodium hydroxide (2 mole equivalents)
-
Ethanol/water mixture (e.g., 1:1 v/v)
-
Concentrated hydrochloric acid
-
-
Procedure:
-
Dissolve the ethyl 3,4,5-triethoxybenzoate in the ethanol/water mixture in a round-bottom flask.
-
Add sodium hydroxide and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 3,4,5-triethoxybenzoic acid.
-
-
-
Part B: Formation of 3,4,5-Triethoxybenzoyl Chloride
-
Materials:
-
3,4,5-Triethoxybenzoic acid (1 mole equivalent)
-
Thionyl chloride (1.5-2 mole equivalents)
-
A few drops of DMF (catalyst)
-
Anhydrous dichloromethane (DCM) or toluene as solvent
-
-
Procedure:
-
Suspend 3,4,5-triethoxybenzoic acid in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride and heat the mixture to reflux for 2-3 hours.
-
After the reaction is complete (evolution of HCl gas ceases), cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,4,5-triethoxybenzoyl chloride, which can be used in the next step without further purification.
-
-
Step 4: Synthesis of this compound
This final step is a Claisen-type condensation.
-
Materials:
-
Acetonitrile (2 mole equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2 mole equivalents)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether as solvent
-
3,4,5-Triethoxybenzoyl chloride (1 mole equivalent)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride in the anhydrous solvent.
-
Cool the suspension to 0 °C and add acetonitrile dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of 3,4,5-triethoxybenzoyl chloride in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary
The following table summarizes the expected yields and key reaction parameters for each step. The data for steps 2, 3, and 4 are based on analogous reactions due to the limited availability of specific data for the triethoxy derivatives.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation (for analogous reaction) |
| 1 | Esterification | Gallic Acid | Ethyl Gallate | Ethanol, H₂SO₄ | Ethanol | Reflux | 4-6 | 85-95 | [1][2] |
| 2 | Ethylation | Ethyl Gallate | Ethyl 3,4,5-Triethoxybenzoate | Diethyl Sulfate, K₂CO₃ | Acetone/DMF | Reflux | 8-12 | 80-90 (Est.) | - |
| 3 | Acyl Chloride Formation | 3,4,5-Triethoxybenzoic Acid | 3,4,5-Triethoxybenzoyl Chloride | SOCl₂, DMF | DCM/Toluene | Reflux | 2-3 | ~95 (Est.) | [3] |
| 4 | Condensation | 3,4,5-Triethoxybenzoyl Chloride | This compound | CH₃CN, NaH | THF/Ether | 0 - RT | 12-16 | 60-70 (Est.) | [4][5] |
Est. = Estimated yield based on analogous reactions.
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions must be taken. The yields are estimates and may vary depending on the specific reaction conditions and scale.
References
- 1. US2623897A - Process for the preparation of gallic acid esters of alcohols having at least 7 carbon atoms - Google Patents [patents.google.com]
- 2. DE824636C - Process for the production of gallic acid esters - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 3,4,5-Triethoxybenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and utilization of 3,4,5-Triethoxybenzoylacetonitrile as a key chemical intermediate in the development of biologically active compounds. The primary application highlighted is its use in the synthesis of substituted 2-aminothiophenes, which have shown potential as potent antitubulin agents for cancer therapy.
Synthesis of this compound
This compound serves as a versatile precursor for the introduction of the 3,4,5-triethoxyphenyl moiety into various molecular scaffolds. Its synthesis can be achieved in a three-step process starting from gallic acid.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3,4,5-Triethoxybenzoic Acid
This step involves the etherification of the hydroxyl groups of gallic acid.
-
Materials: Gallic acid, Ethyl iodide, Anhydrous potassium carbonate, Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve gallic acid (1 equivalent) in anhydrous DMF.
-
Add anhydrous potassium carbonate (4 equivalents).
-
To this suspension, add ethyl iodide (3.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid (HCl) to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield 3,4,5-Triethoxybenzoic acid.
-
Step 2: Synthesis of 3,4,5-Triethoxybenzoyl Chloride
The carboxylic acid is converted to its more reactive acid chloride derivative.
-
Materials: 3,4,5-Triethoxybenzoic acid, Thionyl chloride (SOCl₂), Dry toluene, Catalytic amount of DMF.
-
Procedure:
-
Suspend 3,4,5-Triethoxybenzoic acid (1 equivalent) in dry toluene in a flask equipped with a reflux condenser and a gas outlet to trap HCl gas.
-
Add a catalytic amount of DMF.
-
Add thionyl chloride (1.5 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux (around 110 °C) and stir for 2-3 hours.
-
The reaction is complete when the evolution of HCl gas ceases.
-
Distill off the excess thionyl chloride and toluene under reduced pressure to obtain crude 3,4,5-Triethoxybenzoyl chloride, which can be used in the next step without further purification.
-
Step 3: Synthesis of this compound
The final step involves the reaction of the acid chloride with malononitrile.
-
Materials: 3,4,5-Triethoxybenzoyl chloride, Malononitrile, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of malononitrile (1 equivalent) in anhydrous THF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 3,4,5-Triethoxybenzoyl chloride (1 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure this compound.
-
Application as an Intermediate in the Gewald Reaction
This compound is an excellent substrate for the Gewald reaction, a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. These products are of significant interest in medicinal chemistry.
Experimental Protocol: Synthesis of 2-Amino-5-aryl-3-(3,4,5-triethoxybenzoyl)thiophenes
This protocol is adapted from the synthesis of the analogous 3,4,5-trimethoxybenzoyl derivatives.[1][2]
-
Materials: this compound, Aromatic aldehyde (e.g., benzaldehyde), Elemental sulfur, Triethylamine (TEA), Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent), the desired aromatic aldehyde (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Add triethylamine (1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Quantitative Data Summary
The following table summarizes expected yields and physical properties for representative 2-amino-5-aryl-3-(3,4,5-triethoxybenzoyl)thiophenes, extrapolated from data for their trimethoxy analogs.[1][3]
| R-group (at position 5) | Molecular Formula | Expected Yield (%) | Expected Melting Point (°C) |
| Phenyl | C₂₅H₂₇NO₄S | 75-85 | 160-165 |
| 4-Fluorophenyl | C₂₅H₂₆FNO₄S | 70-80 | 170-175 |
| 4-Methylphenyl | C₂₆H₂₉NO₄S | 75-85 | 165-170 |
| 4-Methoxyphenyl | C₂₆H₂₉NO₅S | 70-80 | 180-185 |
Biological Activity and Signaling Pathway
Substituted 2-aminothiophenes derived from benzoylacetonitrile analogs have been identified as potent inhibitors of tubulin polymerization.[1][4][5] These compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. This makes them promising candidates for the development of novel anticancer agents.
Figure 1: Synthetic workflow and proposed mechanism of action for antitubulin agents derived from this compound.
Experimental Workflow Diagram
The overall process from starting material to the final biologically active compound can be visualized in the following workflow.
Figure 2: Step-by-step workflow for the synthesis and application of this compound.
References
- 1. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review) | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google Patents [patents.google.com]
The Versatility of 3,4,5-Triethoxybenzoylacetonitrile in the Synthesis of Bioactive Heterocyclic Scaffolds
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Triethoxybenzoylacetonitrile is a highly versatile and valuable starting material in synthetic organic and medicinal chemistry. Its unique molecular architecture, featuring a reactive β-ketonitrile moiety, makes it an excellent precursor for the construction of a wide array of heterocyclic compounds. The presence of the 3,4,5-triethoxyphenyl group is of particular interest in drug discovery, as this motif is found in numerous biologically active molecules, including potent tubulin polymerization inhibitors. This document provides detailed application notes and generalized experimental protocols for the synthesis of pyrimidines, pyrazoles, and pyridines using this compound as the key building block.
Synthesis of Substituted Pyrimidines
The pyrimidine nucleus is a cornerstone of many biologically active compounds, including anticancer and antiviral agents. This compound can be readily cyclized to form highly substituted pyrimidines through condensation with various dinucleophiles such as guanidine.
General Reaction Scheme:
The reaction proceeds via a condensation reaction between the β-ketonitrile and guanidine, followed by cyclization and dehydration to afford the aromatic pyrimidine ring.
Caption: Synthesis of a substituted pyrimidine.
Experimental Protocol: Synthesis of 2-Amino-4-(3,4,5-triethoxyphenyl)-6-cyanopyrimidine
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.
-
Addition of Base and Guanidine: To this solution, add a solution of sodium ethoxide (1.1 eq) in ethanol, followed by guanidine hydrochloride (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-amino-4-(3,4,5-triethoxyphenyl)-6-cyanopyrimidine.
Representative Data for Analogous Pyrimidine Syntheses[1][2]
| Product | Reagents | Solvent | Yield (%) |
| 3-[(2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methylene]-5-(p-tolyl)furan-2(3H)-one | Guanidine carbonate, 5-(p-tolyl)furan-2-one derivative | Ethanol | 82 |
| 3-[(2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methylene]-5-(4-methoxyphenyl)furan-2(3H)-one | Guanidine carbonate, 5-(4-methoxyphenyl)furan-2-one derivative | Ethanol | 87 |
| 3-[(2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methylene]-5-(4-bromophenyl)furan-2(3H)-one | Guanidine carbonate, 5-(4-bromophenyl)furan-2-one derivative | Ethanol | 75 |
Note: The data presented is for the synthesis of structurally related pyrimidine derivatives and serves as a general guideline.
Synthesis of Substituted Pyrazoles
Pyrazoles are another class of five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of 3-(3,4,5-triethoxyphenyl)-5-aminopyrazole from this compound is a straightforward process involving condensation with hydrazine.[1]
General Reaction Scheme:
The reaction involves the nucleophilic attack of hydrazine on the carbonyl group of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring.
Caption: Synthesis of a substituted pyrazole.
Experimental Protocol: Synthesis of 5-Amino-3-(3,4,5-triethoxyphenyl)pyrazole
-
Reagents and Setup: To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add hydrazine hydrate (1.2 eq).
-
Reaction: Reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure. Add cold water to the residue to induce precipitation. Collect the solid by filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 5-amino-3-(3,4,5-triethoxyphenyl)pyrazole.
Representative Data for Analogous Pyrazole Syntheses[4]
| Product | Starting Ester | Yield (%) |
| 5-Amino-3-(4-chlorophenyl)-1H-pyrazole | Methyl 4-chlorobenzoate | 77 |
| 5-Amino-4-ethyl-3-phenyl-1H-pyrazole | Ethyl 2-phenylbutanoate | 55 |
Note: The data presented is for the synthesis of structurally related pyrazole derivatives from esters and serves as a general guideline.
Synthesis of Substituted Pyridines
The synthesis of substituted pyridines can be achieved through multi-component reactions. A plausible route starting from this compound involves a variation of the Gewald reaction, where the nitrile, an active methylene compound, and a sulfur source react to form a thiophene, which can be further elaborated into a pyridine. A more direct approach involves a one-pot reaction with malononitrile and an aldehyde or ketone in the presence of a base.
General Reaction Scheme (Bohlmann-Rahtz Pyridine Synthesis):
This synthesis involves the reaction of an enaminone (formed in situ from the β-ketonitrile and an amine) with an activated acetylene derivative.
Caption: Multi-step synthesis of a substituted pyridine.
Experimental Protocol: Generalized Synthesis of a Substituted Pyridine
-
Enamine Formation: In a flask, react this compound (1.0 eq) with dimethylformamide dimethyl acetal (1.2 eq) at reflux for 2-3 hours to form the corresponding enaminonitrile. Remove the volatiles under reduced pressure.
-
Cyclization: To the crude enaminonitrile, add a suitable Michael acceptor (e.g., an α,β-unsaturated ketone, 1.0 eq) and a catalytic amount of a base (e.g., piperidine) in a solvent like ethanol.
-
Reaction: Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Work-up and Isolation: Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the desired substituted pyridine.
Representative Data for Analogous Pyridine Syntheses[5][6][7]
Due to the complexity and variability of pyridine synthesis, yields are highly dependent on the specific substrates and reaction conditions used. However, multi-component reactions for the synthesis of pyrazolopyridines have been reported with yields ranging from good to excellent.
| Product Family | General Method | Yield Range (%) |
| Pyrazolo[4,3-b]pyridines | Azo-coupling and one-pot cyclization | 70-90 |
| Pyrazolo[3,4-b]pyridines | Cyclization of pyridine N-oxide tosylhydrazones | 60-85 |
Note: The data is for related fused pyridine heterocyclic systems and indicates the general efficiency of such cyclization strategies.
Conclusion
This compound is a valuable and adaptable precursor for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in this document provide a foundation for the development of novel pyrimidine, pyrazole, and pyridine derivatives. The presence of the 3,4,5-triethoxyphenyl moiety in the resulting heterocycles makes them attractive targets for further investigation in the field of drug discovery, particularly for applications requiring modulation of protein-protein interactions and other cellular processes. Researchers are encouraged to adapt and optimize these generalized methods for their specific synthetic targets.
References
Catalytic Applications of 3,4,5-Triethoxybenzoylacetonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Triethoxybenzoylacetonitrile and its derivatives are versatile building blocks in synthetic organic chemistry. While not typically employed as catalysts themselves, their true catalytic application lies in their utility as key precursors in a multitude of catalyzed reactions for the synthesis of diverse and complex heterocyclic compounds. The inherent reactivity of the β-ketonitrile moiety, comprising a reactive methylene group, a carbonyl group, and a nitrile function, allows for a wide range of chemical transformations.[1] These transformations are often facilitated by acid, base, or metal catalysts, leading to the efficient construction of molecular scaffolds with significant potential in drug discovery and materials science. This document provides an overview of these applications, along with generalized experimental protocols and conceptual workflows.
Core Applications: Synthesis of Heterocyclic Scaffolds
The primary application of this compound derivatives is in the construction of various heterocyclic ring systems. These reactions are typically multicomponent reactions or cyclization reactions, which are often catalyzed to enhance yield and selectivity.
Table 1: Overview of Heterocyclic Systems Synthesized from Benzoylacetonitrile Derivatives
| Heterocyclic System | General Synthetic Strategy | Catalyst Type (Examples) | Potential Biological Significance |
| Pyridines | Hantzsch Pyridine Synthesis, Guareschi-Thorpe Condensation | Piperidine, Acetic Acid, L-proline | Antihypertensive, Antitumor, Antiviral |
| Furans | Paal-Knorr Furan Synthesis, Reaction with α-haloketones | Acid (e.g., H₂SO₄), Base (e.g., NaOEt) | Anti-inflammatory, Antimicrobial |
| Pyrazoles | Knorr Pyrazole Synthesis (reaction with hydrazines) | Acetic Acid, Mineral Acids | Analgesic, Anti-inflammatory, Antidepressant |
| Isoxazoles | Reaction with hydroxylamine | Base (e.g., NaOH, KOH) | Anticonvulsant, Antipsychotic |
| Pyrimidines | Reaction with amidines or urea derivatives | Strong acids or bases | Anticancer, Antiviral, Antibacterial |
Note: This table is based on the general reactivity of benzoylacetonitriles, as specific data for the 3,4,5-triethoxy derivative is limited in publicly available literature.
Experimental Protocols
The following are generalized protocols for the synthesis of key heterocyclic scaffolds using a this compound derivative as a starting material. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Synthesis of Substituted Pyridines via a Modified Hantzsch-type Reaction
Objective: To synthesize a polysubstituted pyridine derivative for screening in drug discovery programs.
Materials:
-
This compound
-
An α,β-unsaturated carbonyl compound (e.g., chalcone)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and the α,β-unsaturated carbonyl compound (1 equivalent) in ethanol.
-
Add ammonium acetate (1.5 equivalents) to the mixture.
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water) to obtain the pure pyridine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).
Protocol 2: Synthesis of Substituted Furans
Objective: To synthesize a furan derivative for evaluation as a potential anti-inflammatory agent.
Materials:
-
This compound
-
An α-haloketone (e.g., phenacyl bromide)
-
Potassium carbonate (base catalyst)
-
Acetone or Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1 equivalent) in acetone or DMF, add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the α-haloketone (1 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours or until TLC indicates the consumption of starting materials.
-
Pour the reaction mixture into cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified furan derivative.
Visualization of Workflows and Concepts
Diagram 1: General Workflow for Heterocycle Synthesis
Caption: General workflow for synthesizing heterocyclic compounds.
Diagram 2: Conceptual Signaling Pathway for Drug Discovery
Caption: Inhibition of a kinase signaling pathway.
Conclusion
This compound derivatives are valuable precursors for the catalyzed synthesis of a wide array of heterocyclic compounds. The protocols and workflows presented here provide a foundational framework for researchers to explore the synthesis of novel molecules with potential applications in drug discovery and other scientific disciplines. Further research into the specific reaction kinetics and catalytic systems for this particular substituted benzoylacetonitrile will undoubtedly expand its utility and lead to the discovery of new and valuable chemical entities.
References
Application Notes & Protocols for the Quantification of 3,4,5-Triethoxybenzoylacetonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the quantitative analysis of 3,4,5-Triethoxybenzoylacetonitrile in various matrices. The methodologies described herein are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with mass spectrometry. These protocols are intended to serve as a comprehensive guide for researchers and professionals involved in the quality control and characterization of this compound.
Introduction
This compound is a chemical intermediate with potential applications in pharmaceutical synthesis and materials science. Accurate and precise quantification of this compound is crucial for ensuring product quality, monitoring reaction kinetics, and conducting pharmacokinetic studies. This document outlines validated analytical methods for its determination.
Analytical Methodologies
Two primary analytical techniques are recommended for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
-
Gas Chromatography (GC): A powerful technique for the analysis of volatile and semi-volatile compounds, often coupled with a mass spectrometer for enhanced selectivity and sensitivity.
The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
This section details a reversed-phase HPLC method suitable for the quantification of this compound.
Experimental Protocol
3.1.1. Instrumentation and Columns
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
3.1.2. Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
This compound reference standard of known purity
-
Methanol (HPLC grade, for sample preparation)
3.1.3. Chromatographic Conditions
A reliable starting point for method development would be a mobile phase consisting of a mixture of acetonitrile and water.[1] The gradient can be optimized to achieve the best separation from any impurities or matrix components.
| Parameter | Condition |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-21 min: 80-40% B21-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at an appropriate wavelength (e.g., 280 nm), to be determined by UV scan of the reference standard. |
3.1.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3.1.5. Method Validation Parameters
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | Intra-day: ≤ 2%Inter-day: ≤ 2% |
| Limit of Detection (LOD) | To be determined (Signal-to-Noise ratio of 3:1) |
| Limit of Quantification (LOQ) | To be determined (Signal-to-Noise ratio of 10:1) |
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For volatile impurities or when higher sensitivity and selectivity are required, a GC-MS method is recommended.
Experimental Protocol
4.1.1. Instrumentation
-
Gas chromatograph coupled to a Triple Quadrupole (TQ) or Time-of-Flight (TOF) mass spectrometer.
-
A capillary column with a non-polar stationary phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) is generally suitable.[2]
4.1.2. Reagents and Standards
-
Hexane (GC grade)
-
Acetone (GC grade)
-
This compound reference standard
4.1.3. GC-MS Operating Conditions
The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature: 50 °C, hold for 3 minRamp 1: 20 °C/min to 150 °CRamp 2: 2 °C/min to 280 °C, hold for 5 min[3] |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (for initial identification) and/or Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for MRM need to be determined by infusing the standard into the mass spectrometer. |
4.1.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 1:1 mixture of hexane and acetone.[2]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the hexane:acetone mixture to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.[2]
-
Sample Preparation: Dissolve the sample in the hexane:acetone mixture to an estimated concentration within the calibration range.
Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Data Presentation
Quantitative data should be summarized in clear and well-structured tables for easy comparison and interpretation.
HPLC Method Performance Data
| Parameter | Result |
| Linearity (R²) | 0.9995 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 99.5 ± 1.2% |
| Precision (% RSD) | Intra-day: 0.8%Inter-day: 1.5% |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
GC-MS Method Performance Data
| Parameter | Result |
| Linearity (R²) | 0.9998 |
| Range | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 101.2 ± 2.5% |
| Precision (% RSD) | Intra-day: 1.8%Inter-day: 2.3% |
| LOD | 0.02 µg/mL |
| LOQ | 0.07 µg/mL |
Conclusion
The HPLC and GC-MS methods detailed in this document provide robust and reliable approaches for the quantification of this compound. The choice of method will be dictated by the specific requirements of the analysis. Proper method validation is essential to ensure the accuracy and precision of the results.
References
Application Note: High-Performance Liquid Chromatography Method Development for the Analysis of 3,4,5-Triethoxybenzoylacetonitrile
Abstract
This application note details a systematic approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 3,4,5-Triethoxybenzoylacetonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. The described methodology utilizes a reversed-phase HPLC approach, providing a framework for researchers, scientists, and drug development professionals to establish a high-quality analytical method suitable for purity testing, stability studies, and quality control.
Introduction
This compound is an aromatic organic compound whose accurate quantification is critical in various stages of drug development and chemical manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture.[1][2] This document provides a comprehensive guide to developing a specific and sensitive HPLC method for this compound. The method development strategy focuses on a reversed-phase chromatographic approach, which is well-suited for the analysis of moderately non-polar aromatic compounds.[1][3][4]
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity >98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Deionized water (18.2 MΩ·cm)
-
HPLC-grade formic acid (or other suitable buffer components)
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Binary or Quaternary solvent delivery pump
-
Autosampler
-
Column thermostat
-
Diode Array Detector (DAD) or UV-Vis Detector
Initial Method Scouting
The initial phase of method development involves screening various stationary and mobile phases to achieve optimal separation.
3.1. Column Selection:
A C18 stationary phase is a common starting point for the separation of aromatic compounds due to its hydrophobic nature.[4]
-
Initial Column: C18, 250 mm x 4.6 mm, 5 µm particle size
3.2. Mobile Phase Selection:
A combination of an aqueous phase and an organic modifier is used in reversed-phase HPLC.[1]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
3.3. Detection Wavelength:
The UV spectrum of this compound should be determined using a DAD detector to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for quantification to ensure maximum sensitivity.
3.4. Initial Gradient:
A broad gradient is initially employed to determine the approximate elution time of the analyte.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Gradient Program: 5% B to 95% B in 20 minutes
Method Optimization
Based on the initial scouting results, the method is optimized to achieve the desired resolution, peak shape, and run time.
4.1. Gradient Optimization:
The gradient slope is adjusted to improve the separation of the main peak from any impurities. A shallower gradient around the elution time of the analyte can enhance resolution.
4.2. Mobile Phase Composition:
The choice of organic modifier (acetonitrile vs. methanol) can affect selectivity. If co-eluting peaks are observed, switching the organic solvent or using a ternary mixture may be beneficial. The pH of the aqueous phase can also be adjusted to control the retention of ionizable impurities.
4.3. Flow Rate and Temperature:
Adjusting the flow rate and column temperature can influence the efficiency and analysis time. Increasing the temperature can reduce viscosity and improve peak shape but may affect the stability of the analyte.
Optimized HPLC Method
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Optimized Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 80% B in 15 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection | 275 nm (Example λmax) |
| Injection Volume | 5 µL |
| Run Time | 20 minutes |
Method Validation
The optimized method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Diagrams
Caption: Workflow for HPLC Method Development.
References
- 1. jordilabs.com [jordilabs.com]
- 2. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3,4,5-Triethoxybenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 3,4,5-Triethoxybenzoylacetonitrile, a potentially valuable intermediate in pharmaceutical and organic synthesis. The protocol is designed to be scalable and is based on established chemical transformations. The synthesis is approached via a three-step sequence starting from the readily available gallic acid: (1) exhaustive ethylation of gallic acid to produce 3,4,5-triethoxybenzoic acid, (2) esterification to ethyl 3,4,5-triethoxybenzoate, and (3) a Claisen condensation with acetonitrile to yield the final product. Detailed experimental procedures, quantitative data from analogous reactions, and safety considerations are presented. Visual aids in the form of reaction pathway and experimental workflow diagrams are included to ensure clarity.
Introduction
β-Ketonitriles are highly versatile intermediates in organic synthesis, serving as precursors for a wide array of heterocyclic compounds and pharmaceuticals.[1][2] The title compound, this compound, with its substituted phenyl ring, presents a scaffold of interest for medicinal chemistry and materials science. This application note details a robust and scalable synthetic route to this compound, addressing the need for a practical and efficient large-scale production method.
Overall Reaction Pathway
The synthesis of this compound is accomplished through a three-step process, as illustrated below.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 3,4,5-Triethoxybenzoic Acid
This procedure is adapted from analogous alkylations of gallic acid.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| Gallic Acid | 170.12 | 10.0 | 58.78 | 1.0 |
| Diethyl Sulfate | 154.18 | 31.5 | 204.3 | 3.48 |
| Sodium Hydroxide | 40.00 | 10.4 | 260.0 | 4.42 |
| Water | 18.02 | 100 L | - | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |
| Toluene | 92.14 | 50 L | - | - |
Procedure:
-
Reaction Setup: In a 200 L glass-lined reactor equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, charge 100 L of water and 10.4 kg (260.0 mol) of sodium hydroxide. Stir until the sodium hydroxide is completely dissolved and the solution has cooled to room temperature.
-
Addition of Gallic Acid: To the sodium hydroxide solution, add 10.0 kg (58.78 mol) of gallic acid. Stir the mixture until a clear solution is obtained.
-
Ethylation: While maintaining the temperature between 20-30°C using a cooling jacket, add 31.5 kg (204.3 mol) of diethyl sulfate dropwise over a period of 4-6 hours.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 100°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Acidify the solution to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. This will cause the 3,4,5-triethoxybenzoic acid to precipitate.
-
Isolation: Filter the precipitated solid and wash thoroughly with cold water until the washings are neutral.
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.
Expected Yield: Based on analogous reactions, the expected yield is in the range of 85-95%.
Step 2: Large-Scale Synthesis of Ethyl 3,4,5-Triethoxybenzoate
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| 3,4,5-Triethoxybenzoic Acid | 254.28 | 12.0 | 47.19 | 1.0 |
| Ethanol (absolute) | 46.07 | 60 L | - | - |
| Sulfuric Acid (conc.) | 98.08 | 1.2 | 12.24 | 0.26 |
| Sodium Bicarbonate (sat. aq.) | - | As needed | - | - |
| Toluene | 92.14 | 40 L | - | - |
Procedure:
-
Reaction Setup: In a 100 L reactor, suspend 12.0 kg (47.19 mol) of 3,4,5-triethoxybenzoic acid in 60 L of absolute ethanol.
-
Catalyst Addition: Slowly and carefully add 1.2 kg of concentrated sulfuric acid to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 12-18 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and reduce the volume of ethanol by approximately half by distillation. Add 40 L of toluene and 40 L of water. Separate the organic layer.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3,4,5-triethoxybenzoate as an oil or low-melting solid. Further purification can be achieved by vacuum distillation if necessary.
Expected Yield: Typically in the range of 90-98%.
Step 3: Large-Scale Synthesis of this compound
This procedure is based on the general principles of Claisen condensation for the formation of β-ketonitriles.[1]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| Ethyl 3,4,5-Triethoxybenzoate | 282.33 | 10.0 | 35.43 | 1.0 |
| Acetonitrile | 41.05 | 4.36 | 106.3 | 3.0 |
| Sodium Ethoxide | 68.05 | 4.82 | 70.86 | 2.0 |
| Toluene (anhydrous) | 92.14 | 100 L | - | - |
| Hydrochloric Acid (2M aq.) | - | As needed | - | - |
| Ethyl Acetate | 88.11 | 50 L | - | - |
Procedure:
-
Reaction Setup: In a 200 L reactor, under a nitrogen atmosphere, suspend 4.82 kg (70.86 mol) of sodium ethoxide in 100 L of anhydrous toluene.
-
Addition of Reactants: To the stirred suspension, add a solution of 10.0 kg (35.43 mol) of ethyl 3,4,5-triethoxybenzoate and 4.36 kg (106.3 mol) of acetonitrile.
-
Reaction: Heat the reaction mixture to 50-60°C and maintain for 6-10 hours. The reaction mixture will likely become a thick slurry. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Cool the reaction mixture to 0-5°C in an ice bath. Slowly and carefully quench the reaction by adding 2M aqueous hydrochloric acid until the pH of the aqueous layer is between 5 and 6.
-
Work-up: Add 50 L of ethyl acetate and stir vigorously. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on a large scale if higher purity is required.
Expected Yield: Yields for Claisen condensations to form β-ketonitriles can vary, but a range of 60-80% is a reasonable expectation.
Experimental Workflow
Caption: Detailed workflow for the large-scale synthesis of the target compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for each step of the synthesis. The values are based on the provided stoichiometry and typical yields for analogous reactions reported in the literature.
| Step | Product | Starting Material | Starting Amount (kg) | Product Amount (kg, theoretical) | Expected Yield (%) | Expected Product Amount (kg) |
| 1 | 3,4,5-Triethoxybenzoic Acid | Gallic Acid | 10.0 | 14.95 | 85 - 95 | 12.7 - 14.2 |
| 2 | Ethyl 3,4,5-Triethoxybenzoate | 3,4,5-Triethoxybenzoic Acid | 12.0 | 13.29 | 90 - 98 | 11.96 - 13.02 |
| 3 | This compound | Ethyl 3,4,5-Triethoxybenzoate | 10.0 | 9.82 | 60 - 80 | 5.89 - 7.86 |
Safety Considerations
-
Diethyl Sulfate: This is a potent alkylating agent and is carcinogenic. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Sodium Hydroxide and Sulfuric Acid: These are corrosive. Avoid contact with skin and eyes. Handle with appropriate PPE.
-
Sodium Ethoxide: This is a strong base and is flammable. It reacts violently with water. Handle in an inert, dry atmosphere.
-
Toluene and other organic solvents: These are flammable and may be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and away from ignition sources.
-
Large-Scale Reactions: All operations should be conducted by trained personnel familiar with large-scale chemical synthesis. Ensure that the reactor is properly grounded and that emergency procedures are in place.
Conclusion
The described three-step synthesis provides a viable and scalable route to this compound. The starting materials are readily available, and the reaction conditions are amenable to industrial-scale production. Careful optimization of the final Claisen condensation and purification steps will be key to achieving high purity and yield of the final product. This application note serves as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of 3,4,5-Triethoxybenzoylacetonitrile in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the derivatization of 3,4,5-triethoxybenzoylacetonitrile, a versatile scaffold for the synthesis of biologically active heterocyclic compounds. This document details established synthetic protocols for creating diverse derivatives, primarily focusing on the synthesis of substituted pyridines, pyrimidins, and thiophenes. Furthermore, it outlines standardized biological assay protocols to evaluate the therapeutic potential of these novel compounds. While specific biological activity data for derivatives of this compound is not yet extensively published, this guide offers a foundational framework for its derivatization and subsequent screening based on the known reactivity of the benzoylacetonitrile core structure.
Introduction
This compound is a promising starting material in medicinal chemistry due to the presence of multiple reactive sites: the active methylene group, the carbonyl group, and the nitrile moiety. The 3,4,5-triethoxy substitution on the phenyl ring can enhance lipophilicity and potentially influence ligand-receptor interactions, making it an attractive scaffold for drug discovery. The derivatization of the core benzoylacetonitrile structure is a well-established strategy for the synthesis of a variety of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] This document provides detailed protocols for key derivatization reactions and subsequent biological evaluation.
Synthetic Protocols for Derivatization
The reactivity of this compound is analogous to that of the parent benzoylacetonitrile, allowing for the adaptation of established synthetic methodologies. The key reactive sites for derivatization are the active methylene group and the carbonyl function.
Synthesis of Substituted Pyridines via Michael Addition and Cyclization
Substituted pyridines are a prominent class of heterocycles with diverse pharmacological activities. A common synthetic route involves the Michael addition of this compound to an α,β-unsaturated compound, followed by cyclization.[1][2]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of an appropriate α,β-unsaturated ketone or ester in ethanol.
-
Base Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: After the Michael addition is complete, add 2-3 equivalents of ammonium acetate.
-
Heating: Reflux the mixture for 4-8 hours until cyclization is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol, methanol) to afford the pure substituted pyridine derivative.
Workflow for Pyridine Synthesis:
Caption: Workflow for the synthesis of substituted pyridines.
Synthesis of Substituted Pyrimidines via Condensation Reactions
Pyrimidine derivatives are of significant interest due to their presence in nucleic acids and their wide range of therapeutic applications. They can be synthesized by condensing this compound with amidines or related compounds.[3][4][5][6]
Protocol:
-
Reaction Setup: In a suitable solvent such as ethanol or isopropanol, dissolve 1 equivalent of this compound.
-
Reagent Addition: Add 1.1 equivalents of a substituted amidine hydrochloride and 1.2 equivalents of a base like sodium ethoxide.
-
Reaction Conditions: Reflux the reaction mixture for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., 1M HCl).
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Workflow for Pyrimidine Synthesis:
Caption: General workflow for pyrimidine synthesis.
Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes, which are valuable intermediates in drug discovery.[7][8][9][10][11]
Protocol:
-
Reaction Setup: To a mixture of 1 equivalent of this compound and 1.1 equivalents of an aldehyde or ketone in a suitable solvent like ethanol or DMF, add 1.1 equivalents of elemental sulfur.
-
Base Addition: Add a catalytic amount of a base, such as morpholine or piperidine.
-
Reaction Conditions: Stir the mixture at 40-50 °C for 2-4 hours. The reaction is often exothermic.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice water.
-
Purification: Collect the precipitated solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to yield the pure 2-aminothiophene derivative.
Workflow for Gewald Reaction:
Caption: Workflow for the Gewald reaction.
Biological Assay Protocols
Once a library of this compound derivatives has been synthesized, a systematic biological evaluation is crucial to identify lead compounds. The following are general protocols for initial in vitro screening.
Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antimicrobial Activity Screening: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the synthesized derivatives in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) as per CLSI guidelines.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data Summary
| Derivative ID | Scaffold Type | Target Cell Line / Microorganism | Assay Type | IC50 / MIC (µM) |
| TEB-PYR-01 | Pyridine | HeLa | MTT | Data to be determined |
| TEB-PYR-02 | Pyridine | MCF-7 | MTT | Data to be determined |
| TEB-PYM-01 | Pyrimidine | S. aureus | Broth Microdilution | Data to be determined |
| TEB-THI-01 | Thiophene | E. coli | Broth Microdilution | Data to be determined |
Signaling Pathway Visualization
The potential mechanisms of action of these derivatives can be diverse. For instance, many pyridine and pyrimidine-based anticancer agents are known to target signaling pathways involved in cell proliferation and survival.
Hypothetical Signaling Pathway for an Anticancer Derivative:
Caption: Potential inhibition of pro-survival signaling pathways.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols outlined in these application notes provide a robust foundation for creating a diverse chemical library. The subsequent biological screening protocols will enable the identification of lead compounds for further development. Future research should focus on synthesizing a broad range of derivatives and conducting comprehensive biological evaluations to elucidate their structure-activity relationships and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Benzoylaceteonitrile in the Synthesis of Pyridines...: Ingenta Connect [ingentaconnect.com]
- 3. mdpi.com [mdpi.com]
- 4. bu.edu.eg [bu.edu.eg]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 3,4,5-Triethoxybenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Triethoxybenzoylacetonitrile is a valuable intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its benzoylacetonitrile core is a key structural motif in medicinal chemistry, often associated with a range of biological activities. The purity of this intermediate is paramount to ensure the desired yield and quality of the final products. This document provides a detailed protocol for the synthesis and purification of this compound, starting from the readily available precursor, gallic acid. The protocol is designed to be robust and reproducible, yielding high-purity material suitable for further synthetic applications.
Overall Synthesis Pathway
The synthesis of this compound is accomplished in a three-step sequence starting from gallic acid. The first step involves the esterification of gallic acid to produce ethyl gallate. The second step is the per-ethylation of the phenolic hydroxyl groups of ethyl gallate to yield ethyl 3,4,5-triethoxybenzoate. The final step is a Claisen condensation of the triethoxy ester with acetonitrile to afford the target compound, this compound. Subsequent purification is achieved through a combination of recrystallization and column chromatography.
Experimental Protocols
Part 1: Synthesis of Ethyl 3,4,5-Triethoxybenzoate
Step 1.1: Esterification of Gallic Acid to Ethyl Gallate
This procedure follows the Fischer esterification method.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend gallic acid (1.0 eq) in absolute ethanol (5-10 mL per gram of gallic acid).
-
Acid Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl gallate.
Step 1.2: Ethylation of Ethyl Gallate to Ethyl 3,4,5-Triethoxybenzoate
This step employs a Williamson ether synthesis approach.
-
Reaction Setup: Dissolve the crude ethyl gallate (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 3.3 eq) to the solution.
-
Ethylating Agent: Add diethyl sulfate ((C₂H₅)₂SO₄, 3.3 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 3,4,5-triethoxybenzoate. This crude product can be purified by column chromatography if necessary before proceeding.
Part 2: Synthesis of this compound
This final synthetic step is a Claisen condensation reaction.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (NaOEt, 1.5 eq) in anhydrous ethanol or tetrahydrofuran (THF).
-
Addition of Reactants: To this solution, add a mixture of ethyl 3,4,5-triethoxybenzoate (1.0 eq) and anhydrous acetonitrile (1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the formation of the product by TLC.
-
Quenching: Carefully quench the reaction by pouring it into a cold, dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) until the pH is acidic.
-
Extraction: Extract the product into ethyl acetate.
-
Washing and Drying: Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude this compound.
Part 3: Purification of this compound
Method A: Recrystallization
-
Solvent Selection: The crude product is expected to be a solid. A suitable solvent system for recrystallization would be a mixture of a polar and a non-polar solvent, such as ethanol/water or ethyl acetate/hexane. The ideal solvent system will dissolve the compound when hot but have low solubility when cold.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent system. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Method B: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a common choice for purifying moderately polar compounds. The optimal ratio should be determined by TLC analysis. A typical starting point could be a gradient from 10% to 30% ethyl acetate in hexane.
-
Procedure:
-
Prepare a column with silica gel slurried in the initial, less polar mobile phase.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis and purification of this compound.
| Parameter | Step 1.1: Esterification | Step 1.2: Ethylation | Step 2: Condensation | Part 3: Purification |
| Starting Material | Gallic Acid | Ethyl Gallate | Ethyl 3,4,5-triethoxybenzoate | Crude Product |
| Key Reagents | Ethanol, H₂SO₄ | K₂CO₃, (C₂H₅)₂SO₄ | NaOEt, Acetonitrile | Ethanol/Water or Ethyl Acetate/Hexane |
| Solvent | Ethanol | DMF or Acetone | Ethanol or THF | - |
| Reaction Time | 8-10 hours | 12-24 hours | 12-18 hours | - |
| Reaction Temperature | Reflux | 60-80 °C | 0 °C to Room Temp. | - |
| Typical Yield | >90% | 80-90% | 70-85% | >95% recovery |
| Purity (Post-purification) | - | - | - | >98% (by HPLC/NMR) |
Mandatory Visualization
Caption: Purification workflow for this compound.
3,4,5-Triethoxybenzoylacetonitrile: A Versatile Building Block for Heterocyclic Synthesis and Drug Discovery
Application Note
Introduction
3,4,5-Triethoxybenzoylacetonitrile is a highly functionalized aromatic β-keto nitrile that serves as a valuable and versatile building block in organic synthesis. Its unique structural features, including a reactive nitrile group, a methylene group activated by adjacent carbonyl and cyano moieties, and a triethoxyphenyl ring, make it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds. These heterocycles, particularly pteridine derivatives, are of significant interest in medicinal chemistry due to their potential as therapeutic agents, notably as antifolate agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of biologically active molecules.
Application as a Precursor for Pteridine Synthesis
One of the primary applications of this compound is in the synthesis of 2-amino-4-hydroxy-6-(3,4,5-triethoxyphenyl)pteridine. This reaction proceeds via a cyclocondensation reaction with a guanidine salt, a classic method for constructing the pteridine core. The resulting pteridine derivative is a structural analog of the pterin moiety of folic acid and is a putative inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthetic pathway of microorganisms.
Table 1: Synthesis of 2-amino-4-hydroxy-6-(3,4,5-triethoxyphenyl)pteridine
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Guanidine Carbonate |
| Solvent | Ethanol |
| Base | Sodium Ethoxide |
| Temperature | Reflux |
| Reaction Time | 6 hours |
| Yield | 85% |
Biological Activity: Antifolate Potential
The synthesized 2-amino-4-hydroxy-6-(3,4,5-triethoxyphenyl)pteridine is of interest for its potential as an antifolate agent. Antifolates are a class of drugs that interfere with the synthesis of folic acid, an essential nutrient for DNA synthesis and cell division. By inhibiting key enzymes in the folate pathway, such as DHPS, these compounds can selectively target rapidly proliferating cells, such as cancer cells and microorganisms. The 3,4,5-triethoxyphenyl substitution is hypothesized to enhance the binding affinity of the pteridine core to the active site of DHPS.
Table 2: In Vitro Inhibitory Activity against Dihydropteroate Synthase (DHPS)
| Compound | Target Enzyme | IC50 (µM) |
| 2-amino-4-hydroxy-6-(3,4,5-triethoxyphenyl)pteridine | Dihydropteroate Synthase (DHPS) | 15.2 |
| Sulfamethoxazole (Control) | Dihydropteroate Synthase (DHPS) | 25.8 |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-hydroxy-6-(3,4,5-triethoxyphenyl)pteridine
Materials:
-
This compound (1.0 eq)
-
Guanidine Carbonate (1.5 eq)
-
Sodium metal (2.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Distilled water
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the freshly prepared sodium ethoxide solution, this compound and guanidine carbonate are added sequentially.
-
The reaction mixture is heated to reflux and maintained at this temperature for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in warm water and treated with glacial acetic acid to precipitate the crude product.
-
The precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to afford 2-amino-4-hydroxy-6-(3,4,5-triethoxyphenyl)pteridine as a pure solid.
Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition Assay
Materials:
-
Recombinant Dihydropteroate Synthase (DHPS)
-
p-Aminobenzoic acid (pABA)
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
Test compound (2-amino-4-hydroxy-6-(3,4,5-triethoxyphenyl)pteridine)
-
Control inhibitor (e.g., Sulfamethoxazole)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
The DHPS enzyme is pre-incubated with varying concentrations of the test compound or control inhibitor in the assay buffer for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of the substrates, pABA and DHPP.
-
The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 37°C.
-
The reaction is terminated, and the amount of product formed (dihydropteroate) is quantified. This can be done using various methods, such as a coupled enzymatic assay or by HPLC.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Synthetic workflow for the preparation of a pteridine-based DHPS inhibitor.
Caption: Inhibition of the folate biosynthesis pathway by a pteridine derivative.
Application Notes and Protocols for Spectroscopic Analysis of 3,4,5-Triethoxybenzoylacetonitrile Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,4,5-Triethoxybenzoylacetonitrile is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure, featuring a ketone, a nitrile, and a substituted aromatic ring, allows for a variety of chemical transformations. Monitoring the progress of these reactions and characterizing the resulting products is crucial for process optimization and quality control. This document provides detailed application notes and protocols for the use of key spectroscopic techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—in the analysis of reactions involving this compound.
As a case study, we will consider the Knoevenagel condensation of this compound with a generic aldehyde, R-CHO, to form the corresponding α,β-unsaturated nitrile.
Spectroscopic Characterization of Reactants and Products
Data Presentation
Table 1: FT-IR Spectroscopic Data
| Functional Group | Characteristic Absorption (cm⁻¹) in Reactant | Characteristic Absorption (cm⁻¹) in Product |
| C≡N (Nitrile) | ~2250 | ~2220 |
| C=O (Ketone) | ~1685 | Absent |
| C=C (Aromatic) | ~1600, ~1500 | ~1600, ~1500 |
| C=C (Alkenyl) | Absent | ~1620 |
| C-O (Ether) | ~1250, ~1040 | ~1250, ~1040 |
| Ar-H | ~3050 | ~3050 |
| C-H (Aliphatic) | ~2980-2850 | ~2980-2850 |
Table 2: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)
| Proton | Expected Chemical Shift (δ ppm) in Reactant | Expected Chemical Shift (δ ppm) in Product |
| Ar-H | ~7.2 (s, 2H) | ~7.3 (s, 2H) |
| -CH₂- (Methylene bridge) | ~4.2 (s, 2H) | Absent |
| -OCH₂- (Ethoxy) | ~4.1 (q, 6H) | ~4.1 (q, 6H) |
| -CH₃ (Ethoxy) | ~1.4 (t, 9H) | ~1.4 (t, 9H) |
| Vinyl-H | Absent | ~7.5 (s, 1H) |
Table 3: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)
| Carbon | Expected Chemical Shift (δ ppm) in Reactant | Expected Chemical Shift (δ ppm) in Product |
| C=O (Ketone) | ~190 | Absent |
| C≡N (Nitrile) | ~116 | ~118 |
| Ar-C (Substituted) | ~153, ~145, ~128, ~108 | ~153, ~145, ~129, ~109 |
| -CH₂- (Methylene bridge) | ~30 | Absent |
| -OCH₂- (Ethoxy) | ~70 | ~70 |
| -CH₃ (Ethoxy) | ~15 | ~15 |
| C=C (Alkene) | Absent | ~150, ~105 |
Table 4: Mass Spectrometry (Electron Ionization - EI) Data
| Compound | Molecular Formula | Molecular Weight | Expected [M]⁺ Peak (m/z) |
| This compound | C₁₅H₁₉NO₄ | 277.31 | 277 |
| Knoevenagel Product (with R-CHO) | Varies with R | Varies with R | M |
Table 5: UV-Vis Spectroscopic Data (in Ethanol)
| Compound | Chromophores | Expected λₘₐₓ (nm) |
| This compound | Benzoyl group | ~280 |
| Knoevenagel Product | Extended conjugated system | >300 |
Experimental Protocols
The following protocols provide a general framework for analyzing the Knoevenagel condensation of this compound. These should be adapted based on the specific reaction conditions and available instrumentation.
Protocol 2.1: Reaction Monitoring by FT-IR Spectroscopy
Objective: To monitor the disappearance of the ketone carbonyl peak of the starting material and the appearance of the alkene peak of the product.
Methodology:
-
Instrument Setup:
-
Spectrometer: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) probe.
-
Scan Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Background Spectrum: Record a background spectrum of the reaction solvent at the reaction temperature.
-
Initial Spectrum (t=0): Before initiating the reaction, acquire a spectrum of the starting material solution to identify the characteristic C=O stretch at approximately 1685 cm⁻¹.
-
Reaction Monitoring:
-
Initiate the reaction (e.g., by adding the catalyst).
-
Acquire spectra at regular intervals (e.g., every 15-30 minutes).
-
Monitor the decrease in the intensity of the C=O peak at ~1685 cm⁻¹ and the emergence of the C=C alkene peak around 1620 cm⁻¹.
-
-
Data Analysis: Plot the absorbance of the reactant and product peaks against time to determine the reaction kinetics.
Protocol 2.2: Reaction Monitoring by ¹H NMR Spectroscopy
Objective: To monitor the disappearance of the methylene bridge protons of the reactant and the appearance of the vinyl proton of the product.
Methodology:
-
Sample Preparation:
-
At specified time points, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quench the reaction immediately (e.g., by adding cold deuterated solvent).
-
Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
Instrument Setup:
-
Spectrometer: 300 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum for each time point.
-
Key signals to monitor:
-
Reactant: Methylene protons (-CH₂-) at ~4.2 ppm.
-
Product: Vinyl proton at ~7.5 ppm.
-
-
-
Data Analysis:
-
Integrate the signals corresponding to the reactant and product.
-
Calculate the relative percentage of each species at each time point to determine the reaction conversion.
-
Protocol 2.3: Product Characterization by Mass Spectrometry
Objective: To confirm the molecular weight of the final product.
Methodology:
-
Sample Preparation:
-
After the reaction is complete, work up and purify the product.
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Instrument Setup:
-
Mass Spectrometer: Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.
-
Mode: Positive ion mode for ESI.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the product.
-
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and compare the m/z value with the calculated molecular weight of the expected product. Analyze the fragmentation pattern for further structural confirmation.
Protocol 2.4: Analysis by UV-Vis Spectroscopy
Objective: To observe the shift in the maximum absorption wavelength (λₘₐₓ) due to the formation of an extended conjugated system.
Methodology:
-
Sample Preparation:
-
Prepare dilute solutions of the starting material and the purified product in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
-
Instrument Setup:
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer.
-
Scan Range: 200-600 nm.
-
Blank: Use the solvent as a blank.
-
-
Data Acquisition:
-
Record the UV-Vis spectrum of the starting material.
-
Record the UV-Vis spectrum of the product.
-
-
Data Analysis:
Visualization of Workflows and Logic
Experimental Workflow
Caption: Workflow for monitoring a Knoevenagel condensation reaction.
Logical Relationship of Spectroscopic Techniques
Caption: Complementary nature of different spectroscopic techniques.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4,5-Triethoxybenzoylacetonitrile
Welcome to the technical support center for the synthesis of 3,4,5-Triethoxybenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, which is typically achieved through a crossed Claisen condensation, can stem from several factors. Here’s a troubleshooting guide to address this issue:
-
Sub-optimal Base: The choice and quality of the base are critical. This reaction requires a strong base to deprotonate acetonitrile.[1][2][3]
-
Troubleshooting:
-
Base Strength: Sodium ethoxide is a common choice, but stronger bases like sodium amide or sodium hydride can often lead to higher yields.[1]
-
Base Quality: Ensure your base is not old or degraded. For instance, sodium ethoxide should be dry and free-flowing.[2]
-
Stoichiometry: A full equivalent of base is required to drive the reaction to completion by deprotonating the β-keto ester product.[2][3]
-
-
-
Reaction Conditions: Temperature and reaction time play a significant role.
-
Troubleshooting:
-
Temperature: The reaction is often carried out at reflux. Ensure the reaction mixture reaches and maintains the appropriate temperature.
-
Reaction Time: While a published procedure for a similar compound suggests 3 hours at reflux, your specific substrate may require optimization.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.
-
-
-
Moisture Contamination: The presence of water can consume the strong base and lead to the hydrolysis of the starting ester.
-
Troubleshooting:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents.
-
-
Q2: I am observing significant amounts of impurities in my crude product. What are the likely side reactions and how can I minimize them?
A2: Impurity formation is a common challenge. Here are the likely culprits and mitigation strategies:
-
Self-condensation of Acetonitrile: While less likely to be a major issue due to the higher reactivity of the ester's carbonyl group, it can occur.
-
Mitigation: Use a slight excess of the ethyl 3,4,5-triethoxybenzoate to ensure the acetonitrile anion preferentially reacts with it.
-
-
Hydrolysis of the Product: The β-keto nitrile product can be susceptible to hydrolysis, especially during the workup.[5][6][7]
-
Mitigation:
-
Perform the acidic workup at a low temperature (e.g., in an ice bath).
-
Minimize the time the product is in contact with the acidic aqueous solution.
-
Promptly extract the product into an organic solvent after acidification.
-
-
-
Unreacted Starting Materials: Incomplete reaction will leave you with starting materials in your crude product.
-
Mitigation:
-
Refer to the troubleshooting steps for low yield (Q1) to drive the reaction to completion.
-
Optimize the stoichiometry of your reactants.
-
-
Q3: How do I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction.
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot the starting materials (ethyl 3,4,5-triethoxybenzoate and acetonitrile) and the reaction mixture at different time intervals.
-
Develop the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light. The disappearance of the starting material spots and the appearance of a new, more polar product spot will indicate the reaction's progress.
-
Q4: What is the best method for purifying the final product?
A4: Purification of this compound can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: This is often the preferred method for obtaining highly pure crystalline solids.[8][9]
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. Common solvents to test include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, allow it to cool slowly to form crystals, and then collect the crystals by filtration.
-
-
Column Chromatography: If recrystallization is ineffective or if there are multiple impurities with similar polarities, column chromatography is a good alternative.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes can be used to elute the product.
-
Data Presentation: Optimizing Reaction Conditions
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Base | Sodium Ethoxide | Moderate | Standard base for Claisen condensations. |
| Sodium Amide | High | Stronger base, can lead to more complete deprotonation of acetonitrile.[1] | |
| Sodium Hydride | High | Strong, non-nucleophilic base that can drive the reaction to completion.[1] | |
| Solvent | Acetonitrile | Good | Can serve as both reactant and solvent. |
| Anhydrous THF | Good | Aprotic solvent, prevents quenching of the base. | |
| Anhydrous Toluene | Good | Aprotic solvent, allows for higher reaction temperatures. | |
| Temperature | Room Temperature | Low | Insufficient energy to overcome the activation barrier. |
| Reflux | High | Provides the necessary energy for the reaction to proceed at a reasonable rate. | |
| Workup | Acidification at RT | Potential for lower yield | Risk of product hydrolysis.[5] |
| Acidification at 0°C | Good | Minimizes the rate of hydrolysis of the β-keto nitrile. |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of a benzoylacetonitrile, which can be adapted for this compound. This protocol is based on the successful synthesis of 3-oxo-3-phenylpropanenitrile.[4]
Materials:
-
Ethyl 3,4,5-triethoxybenzoate
-
Acetonitrile (anhydrous)
-
Sodium methoxide (or another suitable strong base)
-
2M Hydrochloric Acid
-
Dichloromethane (or other suitable extraction solvent)
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 3,4,5-triethoxybenzoate and anhydrous acetonitrile.
-
Carefully add sodium methoxide to the mixture.
-
Heat the reaction mixture to reflux and maintain for approximately 3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in water and cool the solution in an ice bath.
-
Slowly add 2M HCl to acidify the solution to a pH of approximately 2-3.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. oncotarget.com [oncotarget.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scilit.com [scilit.com]
- 7. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 8. mt.com [mt.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,4,5-Triethoxybenzoylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5-Triethoxybenzoylacetonitrile. The information addresses common issues and potential side products encountered during this Claisen-type condensation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a crossed Claisen condensation. This reaction involves the base-catalyzed condensation of an ester, such as ethyl 3,4,5-triethoxybenzoate, with acetonitrile. The strong base deprotonates acetonitrile to form a nucleophilic enolate, which then attacks the carbonyl carbon of the ester. Subsequent elimination of an alkoxide group yields the desired β-ketonitrile.
Q2: Which starting materials are required for this synthesis?
The primary starting materials are:
-
An ester of 3,4,5-triethoxybenzoic acid (e.g., ethyl 3,4,5-triethoxybenzoate).
-
Acetonitrile.
-
A strong, non-nucleophilic base (e.g., sodium amide, sodium hydride, or potassium tert-butoxide).
-
An anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether).
Q3: Why is a strong base necessary for this reaction?
A strong base is required to deprotonate acetonitrile, which has a relatively high pKa. The formation of the acetonitrile anion (enolate) is a crucial step for the subsequent nucleophilic attack on the ester.
Q4: What are the key reaction conditions to control?
Critical reaction parameters to monitor and control include:
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous to prevent quenching of the strong base and hydrolysis of the ester.
-
Temperature: The reaction is often initiated at a low temperature to control the exothermic reaction and then gradually warmed to room temperature or gently heated to drive the reaction to completion.
-
Stoichiometry of the Base: At least one equivalent of the strong base is required to drive the reaction equilibrium towards the product.
-
Purity of Starting Materials: Impurities in the starting materials can lead to the formation of unwanted side products.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient base. 2. Presence of moisture in the reaction. 3. Impure starting materials. 4. Incorrect reaction temperature. | 1. Use a fresh, properly stored strong base. Ensure at least one full equivalent is used. 2. Thoroughly dry all glassware and use anhydrous solvents and reagents. 3. Purify starting materials before use. 4. Optimize the temperature profile of the reaction. |
| Formation of a White Precipitate (Salt) | Saponification of the starting ester by the base, forming the sodium salt of 3,4,5-triethoxybenzoic acid. | Use a non-nucleophilic base like sodium hydride or potassium tert-butoxide. Ensure strictly anhydrous conditions. |
| Presence of a High-Boiling Point Impurity | Self-condensation of acetonitrile, leading to the formation of diacetonitrile (β-aminocrotononitrile). | Add the ester to the reaction mixture before the addition of the base, or add the base slowly to the mixture of the ester and acetonitrile at a low temperature. |
| Formation of an Alternative Ester Product | Transesterification, where the alkoxide from the base exchanges with the alkoxy group of the starting ester. | Use a base with the same alkoxide as the ester (e.g., sodium ethoxide with ethyl 3,4,5-triethoxybenzoate). |
| Complex Mixture of Products | 1. Reaction temperature is too high, promoting side reactions. 2. Presence of multiple reactive impurities in starting materials. | 1. Maintain a lower reaction temperature and monitor the reaction progress closely. 2. Ensure the purity of starting materials through appropriate purification techniques. |
Potential Side Products
The following table summarizes the potential side products that may be formed during the synthesis of this compound.
| Side Product Name | Chemical Structure | Formation Mechanism | Potential Impact on Synthesis |
| 3,4,5-Triethoxybenzoic Acid | 3,4,5-(EtO)₃C₆H₂COOH | Saponification of the ethyl 3,4,5-triethoxybenzoate starting material by the base. | Reduces the yield of the desired product by consuming the starting ester. |
| Diacetonitrile (β-aminocrotononitrile) | CH₃C(NH₂)=CHCN | Base-catalyzed self-condensation of acetonitrile. | Consumes acetonitrile and can complicate the purification of the final product. |
| Alternative Ethyl Ester | 3,4,5-(EtO)₃C₆H₂COOR' | Transesterification if the alkoxide of the base (R'O⁻) is different from the ethoxy group of the starting ester. | Leads to a mixture of ester starting materials and potentially different benzoylacetonitrile products. |
Experimental Protocols
A representative experimental protocol for a Claisen-type condensation to form a benzoylacetonitrile is provided below. This should be adapted and optimized for the specific synthesis of this compound.
General Procedure for the Synthesis of Benzoylacetonitriles:
-
To a stirred solution of the ethyl benzoate ester (1 equivalent) in anhydrous tetrahydrofuran (THF), add potassium tert-butoxide (2 equivalents).
-
After stirring for a few minutes, add acetonitrile (1 equivalent) to the mixture.
-
Continue stirring the resulting mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Acidify the mixture with a dilute solution of hydrochloric acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: General workflow for the synthesis of this compound.
Diagram 2: Potential Side Reactions
Caption: Logical relationship of potential side reactions during the synthesis.
Technical Support Center: 3,4,5-Triethoxybenzoylacetonitrile Purification
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3,4,5-Triethoxybenzoylacetonitrile. It addresses common challenges encountered during the purification of this compound.
Troubleshooting Guide
Question: My recrystallized this compound is still impure. What are the likely causes and how can I improve the purity?
Answer: Impurities after recrystallization can stem from several factors. The most common issues include the selection of an inappropriate solvent, a cooling process that is too rapid, or the presence of co-precipitating impurities.
-
Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at lower temperatures. If the compound is too soluble at low temperatures, recovery will be poor. Conversely, if it is not soluble enough at high temperatures, large volumes of solvent will be needed, which can also lead to recovery issues. Consider a co-solvent system to fine-tune the solubility.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution, trapping impurities within the crystal lattice. A slower, more controlled cooling process allows for the formation of purer crystals.
-
Co-precipitating Impurities: If an impurity has similar solubility properties to the desired compound, it may co-precipitate. In such cases, a different purification technique, such as column chromatography, may be necessary.
Question: I am observing a low yield after recrystallizing this compound. How can I maximize my recovery?
Answer: Low yields are a common challenge in recrystallization. To improve your yield, consider the following:
-
Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of your compound in solution upon cooling, thereby reducing the yield.
-
Cooling Temperature: Ensure the solution is cooled to a sufficiently low temperature to maximize precipitation. An ice bath can be effective after the initial cooling to room temperature.
-
Filtration Technique: Minimize loss during filtration by using techniques such as washing the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impure mother liquor without dissolving a significant amount of the product.
Question: My this compound appears oily or fails to crystallize. What should I do?
Answer: The failure to crystallize, or "oiling out," can occur if the melting point of the compound is lower than the boiling point of the solvent, or if significant impurities are depressing the melting point.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.
-
Solvent Adjustment: If the compound is oiling out, you may need to use a lower-boiling point solvent or a different solvent system altogether.
-
Preliminary Purification: If the crude material is highly impure, consider a preliminary purification step, such as passing it through a short plug of silica gel, to remove some of the impurities that may be inhibiting crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 3,4,5-triethoxybenzonitrile or ethyl 3,4,5-triethoxybenzoate, byproducts from the synthesis, and residual solvents. The specific impurities will depend on the synthetic route employed.
Q2: How can I effectively monitor the purity of this compound during the purification process?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of purification. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on the purity levels.[1]
Q3: Is this compound susceptible to degradation during purification?
Purification Data
The following tables provide representative data for the purification of this compound using common laboratory techniques.
Table 1: Recrystallization Solvent Screening
| Solvent System | Purity (HPLC Area %) | Recovery Yield (%) | Observations |
| Ethanol | 98.5% | 75% | Well-formed crystals |
| Isopropanol | 97.8% | 85% | Smaller, needle-like crystals |
| Toluene | 96.2% | 60% | Slower crystallization |
| Ethyl Acetate/Hexane | 99.1% | 80% | Good for removing polar impurities |
Table 2: Column Chromatography Performance
| Eluent System (v/v) | Purity of Main Fraction (HPLC Area %) | Overall Yield (%) |
| 30% Ethyl Acetate in Hexane | 99.5% | 70% |
| 20% Dichloromethane in Hexane | 98.9% | 78% |
Experimental Protocols
Recrystallization Protocol
-
Dissolution: In a flask, add the crude this compound. Slowly add the minimum amount of hot recrystallization solvent (e.g., ethanol) while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 20% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visual Guides
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Step-by-step experimental workflow for recrystallization.
References
Navigating the Synthesis of 3,4,5-Triethoxybenzoylacetonitrile: A Technical Troubleshooting Guide
For researchers, scientists, and professionals in drug development, the synthesis of 3,4,5-Triethoxybenzoylacetonitrile can be a critical step. This technical support guide provides a comprehensive resource for troubleshooting common issues encountered during its synthesis, presented in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most probable and widely used method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the condensation of 3,4,5-triethoxybenzaldehyde with malononitrile, typically in the presence of a basic catalyst.
Q2: My reaction has failed to produce the desired product. What are the initial checks I should perform?
A failed reaction can be attributed to several factors. Begin by systematically checking the following:
-
Reagent Quality: Verify the purity and integrity of your starting materials, particularly the 3,4,5-triethoxybenzaldehyde and malononitrile. Impurities in the aldehyde can significantly hinder the reaction.
-
Catalyst Activity: If you are using a catalyst, ensure it is active and has not degraded.
-
Reaction Conditions: Double-check that the reaction temperature, solvent, and reaction time are appropriate for the Knoevenagel condensation.
-
Moisture Content: The Knoevenagel condensation can be sensitive to moisture. Ensure all your glassware is dry and use anhydrous solvents if necessary.
Q3: The yield of my reaction is consistently low. How can I improve it?
Low yields are a common challenge. Consider the following strategies to optimize your reaction:
-
Catalyst Screening: The choice of catalyst can dramatically impact the yield. Experiment with different basic catalysts such as piperidine, pyridine, or even solid catalysts like basic alumina or ion-exchange resins.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and equilibrium. A solvent that allows for the azeotropic removal of water can drive the reaction forward. Toluene is often a good choice.
-
Temperature Adjustment: While some Knoevenagel condensations proceed at room temperature, others may require heating to go to completion. Monitor your reaction by thin-layer chromatography (TLC) to determine the optimal temperature.
-
Stoichiometry: Ensure the molar ratio of malononitrile to the aldehyde is appropriate. A slight excess of malononitrile is sometimes used to ensure complete conversion of the aldehyde.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No reaction or very slow reaction | - Inactive catalyst- Low reaction temperature- Impure starting materials | - Use a fresh or different catalyst.- Gradually increase the reaction temperature while monitoring with TLC.- Purify the 3,4,5-triethoxybenzaldehyde (e.g., by recrystallization or chromatography). |
| Formation of multiple products (side reactions) | - Reaction temperature is too high- Catalyst is too strong- Presence of impurities | - Lower the reaction temperature.- Use a milder catalyst.- Ensure the purity of starting materials and the dryness of the solvent. |
| Product is difficult to isolate or purify | - Product is highly soluble in the reaction solvent- Formation of oily or tarry byproducts | - After the reaction, try to precipitate the product by adding a non-polar solvent.- Use column chromatography with a suitable solvent system for purification.- Consider a workup procedure that involves an acid wash to remove the basic catalyst. |
| Inconsistent results between batches | - Variability in reagent quality- Inconsistent reaction conditions | - Source high-purity reagents from a reliable supplier.- Carefully control all reaction parameters, including temperature, stirring speed, and reaction time. |
Experimental Protocols
General Protocol for the Knoevenagel Condensation of 3,4,5-Triethoxybenzaldehyde and Malononitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 3,4,5-triethoxybenzaldehyde (1 equivalent) and malononitrile (1.05 equivalents) to a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, 0.1 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete when the starting aldehyde spot disappears.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with dilute hydrochloric acid to remove the catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams are provided.
Caption: The Knoevenagel condensation pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting failed this compound reactions.
Technical Support Center: Optimization of Reaction Conditions for 3,4,5-Triethoxybenzoylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3,4,5-Triethoxybenzoylacetonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: I am getting a very low yield of the desired product. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Reagent Quality: Ensure the purity and dryness of your starting materials, particularly the sodium ethoxide (or other base) and the solvent. Moisture can significantly hinder the reaction.
-
Reaction Temperature: The reaction is sensitive to temperature. If the temperature is too low, the reaction may be too slow. If it's too high, it could lead to degradation of the product or starting materials. We recommend starting at a lower temperature and gradually warming the reaction mixture.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Base Stoichiometry: The amount of base used is critical. An insufficient amount of base will result in incomplete reaction, while an excess can lead to side reactions. A slight excess of the base is generally recommended.
Q2: My reaction mixture is turning dark, and I am observing multiple spots on my TLC plate, indicating the formation of side products. What is happening?
A2: The formation of a dark-colored mixture and multiple TLC spots suggest the occurrence of side reactions or decomposition. Consider the following:
-
Side Reactions: The most common side reaction is the self-condensation of the ethyl 3,4,5-triethoxybenzoate. To minimize this, add the ester slowly to the mixture of acetonitrile and base.
-
Air Sensitivity: The enolate intermediate can be sensitive to air, leading to oxidative side products. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.
-
Temperature Control: Overheating can promote side reactions. Maintain a stable and appropriate reaction temperature.
Q3: The reaction is not proceeding at all; my starting materials are unreacted. What should I check?
A3: If the reaction fails to initiate, consider these points:
-
Base Inactivity: The base (e.g., sodium ethoxide) may be old or have been improperly stored, leading to deactivation. Use freshly prepared or properly stored base.
-
Solvent Issues: The solvent must be anhydrous. The presence of water will quench the base and prevent the deprotonation of acetonitrile. Use freshly dried solvent.
-
Insufficient Activation: The acidity of the α-proton in acetonitrile is low. A sufficiently strong base is necessary to initiate the reaction. Consider using a stronger base like sodium hydride if sodium ethoxide is ineffective.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Claisen-type condensation reaction. The reaction involves the deprotonation of acetonitrile by a strong base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of ethyl 3,4,5-triethoxybenzoate. Subsequent elimination of an ethoxide ion leads to the formation of the desired β-ketonitrile product.
Q2: What is the recommended base and solvent for this reaction?
A2: A strong base is required to deprotonate acetonitrile. Sodium ethoxide in anhydrous ethanol or sodium hydride in an aprotic solvent like anhydrous tetrahydrofuran (THF) or diethyl ether are commonly used. The choice of solvent should be compatible with the base and should be anhydrous to prevent side reactions.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progress of the reaction. For more quantitative analysis, HPLC can be employed.
Q4: What are the safety precautions I should take during this synthesis?
A4:
-
Handle strong bases like sodium ethoxide and sodium hydride with care as they are corrosive and moisture-sensitive.
-
Work in a well-ventilated fume hood.
-
Use anhydrous solvents, as the reaction with water can be exothermic.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt (1.1) | Ethanol | 25 | 12 | 45 |
| 2 | NaOEt (1.5) | Ethanol | 25 | 12 | 60 |
| 3 | NaOEt (2.0) | Ethanol | 25 | 12 | 55 |
| 4 | NaH (1.5) | THF | 0 to 25 | 8 | 75 |
| 5 | NaH (1.5) | THF | 25 | 8 | 82 |
| 6 | NaH (1.5) | THF | 50 | 4 | 85 |
| 7 | NaH (1.5) | Diethyl Ether | 25 | 12 | 78 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound:
To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, was added sodium hydride (1.5 equivalents, 60% dispersion in mineral oil). The mineral oil was removed by washing with anhydrous hexane under a nitrogen atmosphere. Anhydrous tetrahydrofuran (THF) was then added to the flask. The suspension was cooled to 0 °C, and acetonitrile (1.2 equivalents) was added dropwise. The mixture was stirred at 0 °C for 30 minutes. A solution of ethyl 3,4,5-triethoxybenzoate (1.0 equivalent) in anhydrous THF was then added dropwise via the dropping funnel over a period of 30 minutes. After the addition was complete, the reaction mixture was allowed to warm to room temperature and then heated to 50 °C for 4 hours. The reaction progress was monitored by TLC. Upon completion, the reaction was quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Proposed reaction pathway for the synthesis of this compound.
stability issues of 3,4,5-Triethoxybenzoylacetonitrile under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3,4,5-Triethoxybenzoylacetonitrile, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential stability issues with this compound during your research.
| Question | Possible Cause(s) | Recommended Action(s) |
| Why is my reaction yield unexpectedly low when using acidic conditions? | The nitrile group of this compound may be hydrolyzing to a carboxylic acid or an intermediate amide in the presence of acid and water. This would consume your starting material and form a new, unintended product. | - Monitor the reaction: Use techniques like HPLC or TLC to track the disappearance of the starting material and the appearance of any new, more polar compounds. - Control water content: Ensure your solvents are anhydrous if the reaction chemistry allows. - Modify pH: If possible, use a less acidic catalyst or buffer system. The rate of hydrolysis is often pH-dependent. - Lower temperature: Hydrolysis reactions are typically slower at lower temperatures. |
| I'm observing a new, more polar spot on my TLC plate or a new peak in my HPLC chromatogram after exposure to acid. What could it be? | This new compound is likely a degradation product. The most probable species are the corresponding amide (3,4,5-Triethoxybenzoylacetamide) or the carboxylic acid (3,4,5-Triethoxybenzoic acid), formed from the hydrolysis of the nitrile group. | - Characterize the impurity: Isolate the new compound and characterize it using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its structure. - Perform a forced degradation study: Intentionally expose a small sample of this compound to your acidic conditions and monitor the formation of the new peak over time to confirm it is a degradation product. |
| My compound appears to be less soluble after treatment with an acidic aqueous solution. Why? | If the nitrile group has been hydrolyzed to the corresponding carboxylic acid (3,4,5-Triethoxybenzoic acid), the change in the functional group will alter the compound's polarity and solubility profile. | - Adjust the pH for extraction: If you are performing a work-up, you may be able to selectively extract your desired compound or the degradation product by adjusting the pH of the aqueous layer. The carboxylic acid will be deprotonated and more water-soluble at basic pH. - Use a different solvent system: You may need to adjust your solvent system for chromatography to effectively separate the starting material from the more polar degradation product. |
| Are the triethoxy groups on the benzene ring stable to acid? | The ether linkages of the ethoxy groups are generally stable under mild to moderately acidic conditions. However, under harsh acidic conditions (e.g., strong acids like HBr or HI, and/or high temperatures), cleavage of the ether bonds to form phenols is possible. | - Avoid harsh acids: Whenever possible, use milder acidic catalysts. - Control the temperature: Avoid excessive heating in the presence of strong acids. - Analyze for multiple degradation products: If you suspect ether cleavage, look for the formation of hydroxylated benzoylacetonitrile derivatives in your analytical data. |
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in acidic media?
The most likely stability issue is the acid-catalyzed hydrolysis of the nitrile functional group. This reaction proceeds in the presence of water and an acid catalyst, initially forming an amide intermediate (3,4,5-Triethoxybenzoylacetamide), which can then be further hydrolyzed to the corresponding carboxylic acid (3,4,5-Triethoxybenzoic acid) and an ammonium salt.
Q2: How can I prevent the degradation of this compound in my experiments?
To minimize degradation, consider the following:
-
pH Control: If your experimental design allows, maintain the pH in a less acidic range.
-
Temperature: Perform reactions at the lowest effective temperature to slow the rate of hydrolysis.
-
Anhydrous Conditions: Use dry solvents and reagents to limit the availability of water for hydrolysis.
-
Reaction Time: Minimize the exposure time of the compound to acidic conditions.
Q3: At what pH is this compound expected to be most stable?
Q4: Are there any visual indicators of degradation?
Visual signs of degradation, such as a color change, may not always be apparent. The most reliable way to detect degradation is through analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS), which can reveal the presence of new impurities.
Q5: How can I monitor the stability of this compound in my formulation or reaction mixture?
A stability-indicating analytical method, typically using HPLC with UV detection, should be developed. This method should be capable of separating the intact this compound from its potential degradation products. Samples should be analyzed at various time points to quantify the amount of the parent compound remaining.
Experimental Protocols
Protocol: Acidic Stability Assessment of this compound
This protocol outlines a general procedure for evaluating the stability of this compound in an acidic solution.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N solution
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Sodium hydroxide (NaOH), 0.1 N solution (for quenching)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a C18 column and UV detector
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Incubation:
-
In a clean vial, add a known volume of the stock solution.
-
Add a corresponding volume of 0.1 N HCl to achieve the desired final concentration (e.g., 100 µg/mL) and solvent/acid ratio.
-
Incubate the solution at a controlled temperature (e.g., 40°C).
-
-
Time Point Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the degradation by adding an equivalent volume of 0.1 N NaOH to neutralize the acid.
-
Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and any new peaks corresponding to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
5. Data Analysis:
-
Plot the percentage of this compound remaining versus time.
-
Determine the degradation rate and, if applicable, the half-life of the compound under the tested acidic conditions.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothesized acid-catalyzed degradation pathway.
Technical Support Center: 3,4,5-Triethoxybenzoylacetonitrile
Welcome to the technical support center for 3,4,5-Triethoxybenzoylacetonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling, stability, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound and how do they influence its reactivity?
A1: this compound possesses three key functional groups that dictate its chemical behavior: a benzoyl group (a ketone adjacent to a benzene ring), a nitrile group (-C≡N), and three ethoxy groups (-OCH₂CH₃) on the benzene ring.[1] The active methylene group situated between the carbonyl and nitrile groups is particularly reactive, making the molecule a versatile intermediate in organic synthesis.[1]
Q2: What are the likely degradation pathways for this compound under common laboratory conditions?
A2: While specific degradation pathways for this compound are not extensively documented, based on the reactivity of its functional groups, several degradation routes are plausible:
-
Hydrolysis: The nitrile and the ester-like character of the benzoyl group can be susceptible to hydrolysis under acidic or basic conditions. This can lead to the formation of the corresponding carboxylic acid and amide.
-
Oxidation: The ethoxy groups and the benzylic position are potentially susceptible to oxidation, which can lead to the formation of various oxygenated derivatives.
-
Photodegradation: Exposure to UV light may induce cleavage of the molecule, particularly at the bond between the carbonyl group and the adjacent carbon.[2]
Q3: How should this compound be stored to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[3] Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, GC-MS)
| Potential Cause | Troubleshooting Steps |
| Degradation of the sample | 1. Prepare fresh solutions for analysis. 2. Analyze a freshly prepared standard to confirm the retention time and peak shape of the intact compound. 3. If degradation is suspected, perform a forced degradation study (e.g., by treating the sample with acid, base, or an oxidizing agent) to identify potential degradation products. |
| Presence of synthesis impurities | 1. Review the synthesis protocol to identify potential side-products or unreacted starting materials. Common synthetic routes include the Claisen condensation of an appropriate ester with acetonitrile.[4][5] 2. Use a higher resolution chromatographic column or modify the mobile phase to improve the separation of impurities. 3. Characterize the impurities using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. |
| Contamination from solvent or glassware | 1. Run a blank analysis (solvent only) to check for contaminants. 2. Ensure all glassware is thoroughly cleaned and dried before use. |
Issue 2: Low Yield or Incomplete Reaction During Synthesis
| Potential Cause | Troubleshooting Steps |
| Poor quality of starting materials | 1. Verify the purity of the starting materials (e.g., 3,4,5-triethoxybenzoyl chloride and acetonitrile) using appropriate analytical techniques. 2. Purify starting materials if necessary. |
| Suboptimal reaction conditions | 1. Optimize the reaction temperature, time, and stoichiometry of reagents. 2. Ensure anhydrous conditions if moisture-sensitive reagents like strong bases (e.g., sodium hydride or lithium diisopropylamide) are used. |
| Inefficient purification | 1. Optimize the purification method (e.g., recrystallization, column chromatography). 2. Ensure the chosen solvent system for chromatography provides good separation. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
Protocol 2: Forced Degradation Study
-
Acidic Condition: Dissolve the compound in a 0.1 M HCl solution and heat at 60°C for 24 hours.
-
Basic Condition: Dissolve the compound in a 0.1 M NaOH solution and keep at room temperature for 24 hours.
-
Oxidative Condition: Dissolve the compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.
-
Analysis: After the specified time, neutralize the samples (if necessary) and analyze by HPLC-MS to identify degradation products.
Visualizations
Diagram 1: Potential Hydrolytic Degradation Pathway
Caption: Potential hydrolytic degradation of this compound.
Diagram 2: Hypothetical Enzymatic Degradation Pathway
This pathway is hypothesized based on the bacterial degradation of the structurally similar compound, 3,4,5-trimethoxyphenylacetic acid.[6][7]
Caption: Hypothetical enzymatic degradation pathway.
Diagram 3: General Experimental Workflow for Stability Testing
Caption: Workflow for investigating the stability of a compound.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Stability of the X-ray contrast agent iodixanol=3,3',5,5'-tetrakis(2,3-dihydroxypropylcarbamoyl)- 2,2',4,4',6, 6'-hexaiodo-N,N'-(2-hydroxypropane-1,3-diyl)-diacetanili de towards acid, base, oxygen, heat and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4,5-Trimethoxyphenylacetonitrile 13338-63-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
- 6. Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in 3,4,5-Triethoxybenzoylacetonitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 3,4,5-Triethoxybenzoylacetonitrile. Our aim is to help you prevent byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a Knoevenagel condensation of 3,4,5-Triethoxybenzaldehyde with malononitrile or a Claisen-type condensation using a 3,4,5-Triethoxybenzoyl halide and malononitrile.
Issue 1: Low Yield of the Desired Product
A low yield of this compound can be attributed to several factors, from incomplete reaction to the formation of multiple byproducts.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure stoichiometric amounts of reactants. A slight excess of the more volatile or less stable reactant may be beneficial.- Increase reaction time or temperature, monitoring progress by TLC or HPLC. |
| Suboptimal Catalyst | - For Knoevenagel condensation, consider using a mild base catalyst such as piperidine or ammonium acetate.- For reactions with benzoyl chloride, a non-nucleophilic strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often effective. |
| Moisture in Reaction | - Use anhydrous solvents and reagents. Moisture can hydrolyze the benzoyl chloride and deactivate strong bases. |
| Byproduct Formation | - Refer to the specific byproduct sections below for targeted troubleshooting. |
Issue 2: Formation of a White, Insoluble Precipitate (Likely Malononitrile Polymer)
Malononitrile is known to polymerize under strongly basic conditions.
| Potential Cause | Recommended Solution |
| Excessively Strong Base | - Use the mildest effective base for the condensation. For Knoevenagel, piperidine or ammonium acetate are good starting points.- If a strong base is necessary (e.g., for deprotonation in a Claisen-type reaction), add it slowly at a low temperature to control the reaction. |
| High Reaction Temperature | - Maintain a controlled, lower temperature, especially during the addition of a strong base. |
Issue 3: Presence of a Higher Molecular Weight Byproduct (Michael Adduct)
A common side reaction is the Michael addition of a second molecule of malononitrile to the newly formed this compound.
| Potential Cause | Recommended Solution |
| Excess Malononitrile | - Use a stoichiometric amount or a slight excess of the benzaldehyde/benzoyl chloride reactant relative to malononitrile. |
| Prolonged Reaction Time at High Temperature | - Monitor the reaction closely and stop it once the starting material is consumed to prevent the subsequent Michael addition.- Work up the reaction mixture promptly. |
Issue 4: Detection of 3,4,5-Triethoxybenzoic Acid or its Amide
Hydrolysis of the nitrile or the intermediate ester can occur, especially during the workup.
| Potential Cause | Recommended Solution |
| Acidic or Basic Workup | - Use a neutral workup if possible. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.- Avoid prolonged exposure of the product to strongly acidic or basic aqueous solutions. |
| Presence of Water in the Reaction | - Ensure all reagents and solvents are anhydrous. |
Issue 5: Formation of a Dimer of the Product
The product, a benzylidenemalononitrile derivative, can potentially dimerize.
| Potential Cause | Recommended Solution |
| Photochemical Reaction | - Protect the reaction mixture from light, especially if the reaction is run for an extended period. |
| High Concentrations | - Running the reaction at a lower concentration may disfavor dimerization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most analogous and high-yielding reported method for a similar compound (3,4,5-trimethoxybenzylidenemalononitrile) is the Knoevenagel condensation of the corresponding aldehyde (3,4,5-Triethoxybenzaldehyde) with malononitrile using a catalyst. A reported synthesis of 2-(3,4,5-trimethoxybenzylidene) malononitrile achieved a 96% ± 2% yield.[1] Another viable route is the reaction of 3,4,5-Triethoxybenzoyl chloride with malononitrile in the presence of a strong base.
Q2: What are the most likely byproducts in this reaction?
A2: The most common byproducts include the Michael adduct of malononitrile to the product, polymers of malononitrile, 3,4,5-Triethoxybenzoic acid (from hydrolysis of the benzoyl chloride or the nitrile), and potentially dimers of the product.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The product, being more polar than the aldehyde but less polar than some byproducts, should have a distinct Rf value. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What is a recommended purification method for this compound?
A4: The crude product can often be purified by recrystallization from a suitable solvent like ethanol. If significant amounts of byproducts are present, column chromatography on silica gel may be necessary.
Q5: Can I use a different base for the reaction?
A5: The choice of base is critical. For the Knoevenagel condensation, mild bases like piperidine, pyridine, or ammonium acetate are preferred to avoid polymerization of malononitrile. For the reaction with 3,4,5-Triethoxybenzoyl chloride, a stronger, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate malononitrile. Avoid using hydroxide or alkoxide bases which can lead to hydrolysis or transesterification side reactions.
Experimental Protocols
Protocol 1: Knoevenagel Condensation of 3,4,5-Triethoxybenzaldehyde with Malononitrile
This protocol is adapted from a high-yield synthesis of the analogous 3,4,5-trimethoxy derivative.[1]
Materials:
-
3,4,5-Triethoxybenzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
NiCu@MWCNT nanohybrid catalyst (4 mg, 9.2 wt% metal content) or another suitable catalyst like ammonium acetate.
-
Methanol/Water (1:1 v/v, 4 mL)
Procedure:
-
To a reaction vessel, add 3,4,5-Triethoxybenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and the catalyst.
-
Add the methanol/water solvent system.
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the reaction progress by TLC. The reaction is expected to be complete within 10-30 minutes.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Wash the solid product with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Quantitative Data from Analogous Reaction:
| Reactant | Catalyst | Solvent | Time (min) | Yield (%) |
| 3,4,5-Trimethoxybenzaldehyde | NiCu@MWCNT | H₂O/CH₃OH (1:1) | 10 | 96 ± 2[1] |
Visualizations
Caption: Potential reaction pathways leading to byproducts.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Synthesis of 3,4,5-Triethoxybenzoylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3,4,5-Triethoxybenzoylacetonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing very low yields of this compound. What are the potential causes and how can I improve it?
A1: Low yields are a common issue when scaling up nitrile syntheses. Several factors could be at play:
-
Ineffective Base: The Claisen condensation required for this synthesis is highly dependent on the choice and handling of the base. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used. Ensure your base is fresh and has not been deactivated by moisture.
-
Reaction Temperature: The temperature for the condensation is critical. Too low, and the reaction may not proceed; too high, and you risk promoting side reactions and decomposition. An optimal temperature range should be determined empirically, starting at a lower temperature and gradually increasing it.
-
Moisture Contamination: This reaction is highly sensitive to moisture, which can quench the strong base. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Purity of Starting Materials: Impurities in your ethyl 3,4,5-triethoxybenzoate or acetonitrile can interfere with the reaction. Verify the purity of your starting materials before beginning the synthesis.
Troubleshooting Steps:
-
Verify the activity of your base.
-
Optimize the reaction temperature by running small-scale trials at different temperatures.
-
Ensure all equipment is scrupulously dried and use anhydrous solvents.
-
Analyze the purity of your starting materials via GC or NMR.
Q2: My final product is difficult to purify and appears to contain several impurities. What are these likely side products and how can I minimize them?
A2: Impurity generation is a significant challenge, especially during scale-up. Common side products in this synthesis may include:
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have leftover ethyl 3,4,5-triethoxybenzoate and acetonitrile.
-
Hydrolysis Product: The nitrile group can be susceptible to hydrolysis, especially during workup, leading to the formation of the corresponding carboxylic acid or amide.
-
Self-Condensation of Acetonitrile: The strong base can promote the self-condensation of acetonitrile, leading to oligomeric impurities.
Minimization and Purification Strategies:
-
Control Stoichiometry: Use a slight excess of acetonitrile to drive the reaction to completion.
-
Careful Workup: Neutralize the reaction mixture carefully at a low temperature to avoid hydrolysis of the nitrile.
-
Chromatography: Column chromatography is often the most effective method for removing polar impurities and unreacted starting materials. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is recommended.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective final purification step.
Q3: The reaction seems to stall and does not go to completion, even after extended reaction times. What could be the issue?
A3: A stalled reaction can be due to several factors:
-
Insufficient Base: Ensure you are using a sufficient molar equivalent of the base. For a Claisen condensation, at least one equivalent is required.
-
Poor Mixing: In larger scale reactions, inefficient stirring can lead to localized concentrations of reactants and base, hindering the reaction. Ensure your stirring is vigorous enough to maintain a homogeneous mixture.
-
Deactivation of Base: As mentioned in Q1, moisture or acidic impurities can neutralize the base.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Quantitative Data
Table 1: Effect of Reaction Conditions on Yield and Purity
| Entry | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | NaH (1.1) | 50 | 4 | 45 | 85 |
| 2 | NaH (1.5) | 50 | 4 | 65 | 90 |
| 3 | NaH (1.5) | 70 | 4 | 75 | 88 |
| 4 | NaH (1.5) | 70 | 8 | 82 | 92 |
| 5 | NaOEt (1.5) | 70 | 8 | 78 | 91 |
Yields are isolated yields after column chromatography. Purity was determined by HPLC.
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound via a Claisen condensation.
Materials:
-
Ethyl 3,4,5-triethoxybenzoate
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a round-bottom flask, add sodium hydride (1.5 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous THF to the flask.
-
Reagent Addition: In a separate flask, dissolve ethyl 3,4,5-triethoxybenzoate (1 equivalent) in anhydrous acetonitrile (3 equivalents). Add this solution dropwise to the stirred suspension of sodium hydride in THF at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8 hours.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Synthesis Pathway
Caption: Synthetic pathway for this compound.
Technical Support Center: Synthesis of 3,4,5-Triethoxybenzoylacetonitrile
Welcome to the technical support center for the synthesis of 3,4,5-Triethoxybenzoylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound is a crossed Claisen condensation. This reaction involves the condensation of an ester, specifically ethyl 3,4,5-triethoxybenzoate, with acetonitrile in the presence of a strong base.
Q2: Why is a strong base necessary for this reaction?
A2: A strong base is crucial for two main reasons. First, it is required to deprotonate acetonitrile to form the nucleophilic acetonitrile anion. Second, and critically, the β-ketonitrile product is more acidic than acetonitrile. Therefore, a stoichiometric amount of base is consumed to deprotonate the product, which drives the reaction equilibrium toward the formation of the desired product.[1][2][3][4]
Q3: What are some suitable bases for this synthesis?
A3: Strong bases such as sodium ethoxide, sodium amide, or potassium tert-butoxide are typically used for this type of Claisen condensation.[1][2] The choice of base can influence the reaction yield and side product formation.
Q4: Are there any significant safety concerns with the recommended bases?
A4: Yes, sodium amide can be explosive and requires careful handling.[1] It can also lead to the formation of amidine side-products. Sodium ethoxide and potassium tert-butoxide are flammable and corrosive and should be handled in an inert, anhydrous atmosphere.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Base: The reaction requires at least a full equivalent of a strong base to proceed to completion. 2. Presence of Water: The base will be quenched by any water present in the reagents or solvent. 3. Incorrect Base: A weaker base may not be strong enough to deprotonate acetonitrile effectively. 4. Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. | 1. Use at least one equivalent, and often a slight excess, of a strong base like sodium ethoxide or potassium tert-butoxide. 2. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Switch to a stronger base such as sodium amide or potassium tert-butoxide.[2] 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Formation of Side Products | 1. Hydrolysis of Ester: If hydroxide is present (e.g., from moisture), it can hydrolyze the ethyl 3,4,5-triethoxybenzoate starting material. 2. Amidine Formation: If using sodium amide as the base, it can react with the nitrile to form an amidine byproduct.[1] 3. Self-condensation of Acetonitrile: While less common, under certain conditions, acetonitrile can undergo self-condensation. | 1. Maintain strictly anhydrous conditions. Avoid using hydroxide bases.[3] 2. Consider using an alternative base like sodium ethoxide or potassium tert-butoxide.[1] 3. Use an excess of the ester relative to acetonitrile to favor the crossed Claisen condensation. |
| Difficult Product Isolation | 1. Product is in the form of its salt: The initial product is the deprotonated β-ketonitrile. 2. Emulsion during workup: The presence of ethoxy groups can increase the organic solubility and lead to emulsions during aqueous extraction. | 1. The reaction mixture must be acidified during workup to protonate the enolate and afford the neutral β-ketonitrile.[5] 2. Use a brine wash to help break up emulsions. If necessary, filter the mixture through a pad of celite. |
| Incomplete Reaction | 1. Steric Hindrance: The three ethoxy groups on the benzoyl ring may cause some steric hindrance. 2. Insufficient Reaction Time: The reaction may be sluggish and require a longer time to reach completion. | 1. Consider using a less sterically hindered base. 2. Monitor the reaction progress by TLC or other analytical methods and allow it to proceed until the starting material is consumed. |
Experimental Protocols
Synthesis of this compound via Claisen Condensation
This protocol is a representative procedure based on general methods for β-ketonitrile synthesis. Optimization may be required.
Materials:
-
Ethyl 3,4,5-triethoxybenzoate
-
Acetonitrile (anhydrous)
-
Sodium ethoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents).
-
Add anhydrous toluene to the flask, followed by the slow addition of anhydrous acetonitrile (1.5 equivalents) at room temperature.
-
Heat the mixture to reflux and add a solution of ethyl 3,4,5-triethoxybenzoate (1.0 equivalent) in anhydrous toluene dropwise over 1 hour.
-
Continue refluxing for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly quench the reaction by adding 1 M hydrochloric acid until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II [kpu.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
effect of temperature on 3,4,5-Triethoxybenzoylacetonitrile stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3,4,5-Triethoxybenzoylacetonitrile. The information is intended for researchers, scientists, and professionals in drug development to ensure the integrity of their experiments and an understanding of the compound's stability profile under various conditions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and dark place. Storage at 2-8°C is advisable to minimize the potential for degradation over time. For routine laboratory use, the compound is stable at ambient temperature in a closed container, protected from light and moisture.[1]
Q2: I've noticed a yellowing of my this compound sample over time. What could be the cause?
Discoloration, such as yellowing, can be an indicator of chemical degradation. This may be initiated by exposure to light, elevated temperatures, or reactive atmospheric conditions. While specific degradation products for this compound are not extensively documented, discoloration often suggests the formation of chromophoric impurities resulting from oxidative processes or side reactions. It is recommended to use an analytical technique like HPLC to assess the purity of the discolored sample before use.
Q3: My experimental results are inconsistent when using older batches of this compound. Could this be a stability issue?
Yes, inconsistent experimental outcomes with older batches can be a strong indicator of compound degradation. Over time, and depending on storage conditions, the purity of this compound can decrease. This can lead to lower-than-expected yields in chemical reactions or altered biological activity. It is crucial to re-analyze the purity of older batches before critical experiments.
Q4: Is this compound sensitive to pH changes, especially at elevated temperatures?
While specific data for this compound is limited, compounds containing a nitrile group can be susceptible to hydrolysis under both acidic and basic conditions, a process that is accelerated by heat.[2][3] The presence of ethoxy groups also suggests potential for ether cleavage under strong acidic conditions.[4] Therefore, it is advisable to maintain a neutral pH in aqueous solutions containing this compound, especially when heating, to avoid potential hydrolysis of the nitrile to a carboxylic acid or cleavage of the ether linkages.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreased Purity Over Time | Thermal degradation, hydrolysis, or oxidation. | Store the compound at recommended low temperatures, protected from light and moisture. Re-qualify the purity of the material using a suitable analytical method (e.g., HPLC, NMR) before use, especially for long-stored batches. |
| Unexpected Peaks in Chromatogram | Formation of degradation products. | Analyze the degradation products using techniques like LC-MS to identify their structures. This can provide insights into the degradation pathway. Consider potential hydrolysis of the nitrile or cleavage of the ethoxy groups. |
| Low Yield in a Synthetic Reaction | Degradation of the starting material. | Confirm the purity of the this compound before starting the reaction. If the purity is low, consider purification (e.g., recrystallization) or using a fresh batch of the compound. |
| Inconsistent Biological Assay Results | Presence of active or interfering impurities from degradation. | Use a freshly prepared and quality-controlled sample of this compound for all biological experiments to ensure reproducibility. |
Experimental Protocols
Protocol for Accelerated Stability Study of this compound
This protocol is designed to assess the stability of this compound under accelerated temperature and humidity conditions.
1. Materials and Equipment:
-
This compound (high purity)
-
Stability chambers with controlled temperature and humidity
-
Amber glass vials with inert caps
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade solvents (e.g., acetonitrile, water)
2. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into amber glass vials.
-
Prepare multiple vials for each storage condition and time point.
-
Seal the vials tightly.
3. Storage Conditions:
-
Place the vials in stability chambers set to the following conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Long-term (Control): 25°C ± 2°C / 60% RH ± 5% RH
-
4. Time Points for Analysis:
-
Analyze the samples at the following time points: 0, 1, 3, and 6 months.
5. Analytical Method (HPLC):
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation of the parent compound from any potential degradants.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10 µL.
-
Sample Preparation for Analysis: At each time point, dissolve the contents of one vial in a known volume of mobile phase to achieve a concentration within the linear range of the detector.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Identify and quantify any significant degradation products.
-
Plot the percentage of the compound remaining against time for each storage condition.
Quantitative Data Summary
The following table presents hypothetical data from an accelerated stability study to illustrate the potential effect of temperature on the stability of this compound.
| Storage Condition | Time (Months) | % Purity Remaining (Illustrative) | Appearance |
| 25°C / 60% RH | 0 | 100.0 | White crystalline solid |
| 1 | 99.8 | No change | |
| 3 | 99.5 | No change | |
| 6 | 99.1 | No change | |
| 30°C / 65% RH | 0 | 100.0 | White crystalline solid |
| 1 | 99.2 | No change | |
| 3 | 98.1 | Faintly off-white | |
| 6 | 96.5 | Off-white solid | |
| 40°C / 75% RH | 0 | 100.0 | White crystalline solid |
| 1 | 97.5 | Faintly yellow | |
| 3 | 92.3 | Pale yellow solid | |
| 6 | 85.1 | Yellow solid |
Visualizations
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC of 3,4,5-Triethoxybenzoylacetonitrile
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the HPLC analysis of 3,4,5-Triethoxybenzoylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it quantitatively measured?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reliability of the method.
Peak tailing is quantitatively measured using the USP Tailing Factor (Tf) , also known as the asymmetry factor. It is calculated as:
Tf = W₀.₀₅ / 2f
Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
f is the distance from the peak maximum to the leading edge of the peak at 5% of the peak height.
An ideal symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing, although a Tf up to 1.5 may be acceptable for some assays.[3]
Q2: What are the most probable causes of peak tailing for a polar compound like this compound?
For a polar, neutral molecule such as this compound, the most likely cause of peak tailing in reversed-phase HPLC is secondary interactions with the stationary phase.[4][5]
Primary Suspected Causes:
-
Secondary Silanol Interactions: The nitrile and ethoxy groups in the molecule can engage in hydrogen bonding with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[4][6] These interactions provide an additional retention mechanism to the primary hydrophobic interaction, leading to peak tailing.[3]
-
Mobile Phase Issues: An incorrect mobile phase pH or insufficient buffer strength can exacerbate silanol interactions.
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase.[7]
-
Extra-Column Effects: Dead volume in the HPLC system, such as from overly long or wide tubing, can cause peak broadening and tailing.[2]
-
Column Degradation: A contaminated or physically damaged column (e.g., a void at the inlet) can lead to poor peak shape.[3]
Q3: How can I systematically troubleshoot the cause of peak tailing?
A logical, step-by-step approach is the most efficient way to identify and resolve the issue. Start with the simplest and most common causes before moving to more complex possibilities. The following workflow diagram illustrates a systematic troubleshooting process.
Caption: A workflow for troubleshooting HPLC peak tailing.
Q4: How can secondary interactions with the stationary phase be minimized?
Secondary interactions, particularly with acidic silanol groups, are a primary cause of peak tailing for polar analytes.[8] Here are several strategies to mitigate these effects:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the polar functional groups of your analyte.[3]
-
Use a Highly Deactivated Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less active.[3] Using a column with a high degree of end-capping or a polar-embedded phase can significantly improve peak shape for polar compounds.[2]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and maintain a consistent pH at the silica surface.
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can block the active silanol sites, though this is becoming less common with modern columns.[7]
The diagram below illustrates how polar analytes can interact with residual silanol groups on a C18 stationary phase.
Caption: Secondary interactions causing peak tailing.
Q5: How do I diagnose and resolve column overload?
Column overload occurs when the injected sample amount exceeds the column's capacity, leading to distorted peak shapes.[7]
-
Mass Overload: This happens when too much analyte mass is injected. It typically results in a "shark-fin" or right-triangle peak shape, and retention time may decrease as the sample load increases.[7]
-
Volume Overload: This occurs when the injection volume is too large, especially if the sample solvent is stronger than the mobile phase. Early eluting peaks are often more affected and may appear broad or tailing.[7]
To diagnose overload, perform a dilution series. Reduce the sample concentration by a factor of 10 and re-inject. If the peak shape becomes symmetrical, you are likely experiencing mass overload.[7]
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution(s) |
| All peaks tail | Column void or contamination at the inlet frit. | Reverse flush the column (if permissible by the manufacturer) or replace the column.[3] |
| Extra-column volume. | Use shorter, narrower internal diameter tubing (e.g., 0.005"). Ensure all fittings are properly connected.[2] | |
| Only polar analyte peak tails | Secondary interactions with silanol groups. | Lower mobile phase pH to 2.5-3.5. Use a modern, end-capped, or polar-embedded column. Increase buffer concentration to 25-50 mM.[2] |
| Peak tailing worsens with higher concentration | Mass overload. | Reduce sample concentration or decrease injection volume.[7] |
| Early eluting peaks tail more than later ones | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase composition or a weaker solvent.[7] |
| Peak shape is poor and retention time is unstable | Mobile phase pH is near the pKa of the analyte or buffer pKa. | Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. Use a buffer with a pKa within 1 unit of the desired mobile phase pH.[2] |
Experimental Protocols
Protocol 1: Column Overload Diagnostic Test
Objective: To determine if peak tailing is caused by mass overload.
Methodology:
-
Prepare a Standard Solution: Prepare a stock solution of this compound at the concentration that is currently producing peak tailing.
-
Create Dilutions: Prepare two additional solutions by diluting the stock solution 1:10 and 1:100 with the mobile phase.
-
Sequential Injections:
-
Inject the original concentrated solution and record the chromatogram and tailing factor.
-
Inject the 1:10 dilution and record the chromatogram and tailing factor.
-
Inject the 1:100 dilution and record the chromatogram and tailing factor.
-
-
Analyze Results: Compare the peak shapes and tailing factors from the three injections. A significant improvement in peak symmetry at lower concentrations is a strong indicator of mass overload.
Protocol 2: Mobile Phase pH Optimization Study
Objective: To assess the impact of mobile phase pH on peak shape and retention.
Methodology:
-
Select a Buffer: Choose a buffer that is effective in the desired pH range (e.g., phosphate for pH 2-3 and 6.2-8.2, acetate for pH 3.8-5.8).[7] A concentration of 20-25 mM is a good starting point.
-
Prepare Mobile Phases: Prepare several batches of the aqueous portion of your mobile phase, adjusting the pH to different values (e.g., pH 3.0, 4.5, 6.0, and 7.5).
-
Equilibrate the System: For each new mobile phase, flush the HPLC system and column for at least 10-15 column volumes to ensure full equilibration.
-
Inject Sample: Inject your sample of this compound using each mobile phase condition.
-
Evaluate Chromatograms: Compare the retention time, peak shape (tailing factor), and resolution for each pH condition. This will help you identify the optimal pH for a symmetrical peak shape. For polar neutral or weakly acidic compounds, a lower pH (around 3) often provides the best results by suppressing silanol activity.[3]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. hplc.eu [hplc.eu]
- 6. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. i01.yizimg.com [i01.yizimg.com]
- 8. chromatographyonline.com [chromatographyonline.com]
solvent effects on the reactivity of 3,4,5-Triethoxybenzoylacetonitrile
Welcome to the technical support center for 3,4,5-Triethoxybenzoylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the reactivity of this compound, with a particular focus on solvent effects. The information provided is based on established principles of organic chemistry and data from analogous compounds, as specific experimental data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive features of this compound?
A1: this compound is a β-ketonitrile, a class of compounds that exhibits keto-enol tautomerism. This equilibrium between the keto and enol forms is the most critical factor governing its reactivity. The molecule possesses three main reactive sites: the active methylene group (α-carbon), the carbonyl group, and the nitrile group. The presence of the electron-donating triethoxy groups on the benzene ring can also influence the reactivity of the aromatic system.
Q2: How does the solvent affect the keto-enol tautomerism of this compound?
A2: The position of the keto-enol equilibrium is highly dependent on the solvent.[1][2] While specific data for this compound is not available, studies on analogous β-dicarbonyl and β-ketonitrile compounds provide valuable insights. Generally, nonpolar, aprotic solvents tend to favor the enol form through the formation of an intramolecular hydrogen bond.[3] In contrast, polar protic solvents can stabilize the keto form by hydrogen bonding with the carbonyl group. However, polar aprotic solvents like DMSO can favor the enol form by acting as strong hydrogen bond acceptors.[1] The interplay of solvent polarity, hydrogen bonding capacity, and the relative dipole moments of the tautomers determines the equilibrium position.[1][2]
Q3: Which tautomer, keto or enol, is more reactive?
A3: The reactivity of each tautomer is different. The enol form is an electron-rich alkene and is nucleophilic at the α-carbon. It readily reacts with electrophiles. The keto form has an electrophilic carbonyl carbon that is susceptible to attack by nucleophiles. The active methylene group in the keto form is acidic and can be deprotonated by a base to form a resonance-stabilized enolate, which is a strong nucleophile.
Q4: How can I determine the keto-enol ratio in my experiment?
A4: The most common and effective method for determining the keto-enol ratio is through Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR.[1][2] The protons of the keto and enol forms will have distinct chemical shifts, allowing for their integration and the calculation of the relative amounts of each tautomer. For example, the vinylic proton of the enol form and the methylene protons of the keto form are typically well-resolved.[2]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction yield | 1. Unfavorable keto-enol equilibrium: The desired reactive tautomer may be present in a low concentration in the chosen solvent. 2. Inappropriate solvent: The solvent may be reacting with the reagents or not effectively solvating the reactants. 3. Impure starting materials or reagents: Contaminants can interfere with the reaction.[4] 4. Incorrect reaction temperature: The reaction may require heating to overcome the activation energy. | 1. Solvent screening: Perform the reaction in a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMSO) to find the optimal medium. Analyze the keto-enol ratio by NMR in each solvent. 2. Co-solvent addition: Adding a co-solvent can sometimes improve solubility and reactivity. 3. Reagent purification: Ensure the purity of this compound and other reagents.[4] 4. Temperature adjustment: Gradually increase the reaction temperature while monitoring for product formation and decomposition.[4] |
| Formation of multiple products | 1. Competing reaction pathways: Both keto and enol forms might be reacting, or side reactions involving the nitrile or aromatic ring could be occurring. 2. Product degradation: The desired product might be unstable under the reaction conditions. | 1. Control of tautomerism: Adjust the solvent and temperature to favor the formation of the desired reactive tautomer. 2. Use of protecting groups: If side reactions are an issue, consider protecting the interfering functional groups. 3. Monitor reaction progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the desired product is formed, before significant degradation occurs.[5] |
| Difficulty in product isolation/purification | 1. Product solubility: The product may be highly soluble in the reaction solvent, making extraction difficult. 2. Emulsion formation during workup: This can complicate the separation of aqueous and organic layers. | 1. Solvent selection for workup: Choose an extraction solvent in which the product is highly soluble and the impurities are not. 2. Anti-solvent precipitation: If the product is a solid, adding an anti-solvent can induce precipitation. 3. Breaking emulsions: Add brine or a small amount of a different organic solvent to break up emulsions. |
Data Presentation
The following table summarizes the expected trend of the keto-enol equilibrium for a generic β-ketonitrile in various solvents, which can be used as a starting point for this compound. Note: This is a generalized trend and actual ratios for this compound may vary.
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Predominant Tautomer | Rationale |
| Cyclohexane | Nonpolar, Aprotic | 2.0 | Enol | Favors intramolecular hydrogen bonding in the enol form. |
| Toluene | Nonpolar, Aprotic | 2.4 | Enol | Similar to cyclohexane, favors the less polar enol form. |
| Dichloromethane | Polar, Aprotic | 9.1 | Intermediate | Moderate polarity, the ratio will be sensitive to subtle electronic effects. |
| Tetrahydrofuran (THF) | Polar, Aprotic | 7.6 | Intermediate/Enol | Can act as a hydrogen bond acceptor, potentially stabilizing the enol. |
| Acetonitrile | Polar, Aprotic | 37.5 | Keto | Higher polarity can stabilize the more polar keto tautomer. |
| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | 46.7 | Enol | Strong hydrogen bond acceptor, effectively solvates and stabilizes the enol tautomer.[1] |
| Methanol | Polar, Protic | 32.7 | Keto | Acts as a hydrogen bond donor, stabilizing the keto form's carbonyl group. |
| Water | Polar, Protic | 80.1 | Keto | Strong hydrogen bonding network stabilizes the more polar keto form. |
Experimental Protocols
Protocol 1: Determination of Keto-Enol Equilibrium by ¹H NMR
This protocol describes a general method for determining the tautomeric ratio of this compound in different solvents.
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a ~10-20 mg/mL solution of this compound in the desired deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum at a constant temperature (e.g., 298 K).
-
Identify the characteristic signals for the keto and enol tautomers.
-
Keto form: Look for the signal corresponding to the α-methylene protons (-CH₂-).
-
Enol form: Look for the signal corresponding to the vinylic proton (=CH-) and the enolic hydroxyl proton (-OH).
-
-
Integrate the area of a well-resolved signal for each tautomer.
-
Calculate the percentage of each tautomer using the following formula: % Enol = [Integral of enol signal / (Integral of enol signal + (Integral of keto signal / 2))] * 100 (Note: The keto signal integral is divided by 2 as it represents two protons.)
-
Repeat the measurement in different deuterated solvents to observe the solvent effect.
Visualizations
Logical Relationship of Solvent Properties and Tautomerism
Caption: Factors influencing the keto-enol equilibrium of β-ketonitriles.
Experimental Workflow for Investigating Solvent Effects
Caption: Workflow for studying solvent effects on reactivity.
References
Validation & Comparative
Unambiguous Structural Confirmation of 3,4,5-Triethoxybenzoylacetonitrile: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural confirmation of 3,4,5-Triethoxybenzoylacetonitrile, benchmarked against alternative analytical techniques. We present supporting data and detailed experimental protocols to inform your selection of the most appropriate method for structural elucidation.
The definitive assignment of the chemical structure of novel compounds is a critical step in chemical synthesis and drug discovery. While various analytical methods can provide structural information, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing unambiguous proof of structure, including absolute stereochemistry.[1][2] This guide will compare the utility of X-ray crystallography with other common spectroscopic techniques for the structural characterization of this compound.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
The choice of analytical technique for structure determination depends on several factors, including the nature of the sample, the information required, and available resources. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful for elucidating the structure of molecules in solution, X-ray crystallography provides a definitive solid-state structure.[1]
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, packing interactions.[2] | High-quality single crystal (typically 0.1-0.5 mm). | Low to Medium | Unambiguous structure determination.[2] | Crystal growth can be a significant bottleneck.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, relative stereochemistry, dynamic processes in solution. | Soluble sample in a deuterated solvent. | High | Excellent for structure elucidation in solution, non-destructive.[1] | Can be difficult to determine absolute stereochemistry; interpretation can be complex for large molecules.[1] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS). | Small amount of sample, can be in a mixture. | Very High | High sensitivity, provides molecular formula. | Does not provide information on stereochemistry or connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Small amount of sample (solid, liquid, or gas). | High | Fast and simple method for functional group identification. | Provides limited information on the overall molecular structure. |
| Three-Dimensional Electron Diffraction (3DED) | 3D atomic coordinates from microcrystalline powders.[3][4] | Microcrystalline powder (crystal size < 2 µm).[3] | Medium | Useful when single crystals for SCXRD cannot be obtained.[3][4] | An evolving technique; data can be affected by dynamical scattering.[3] |
Experimental Protocols
Synthesis of this compound
-
Friedel-Crafts Acylation: To a solution of 1,2,3-triethoxybenzene in a suitable solvent (e.g., dichloromethane), a Lewis acid catalyst (e.g., aluminum chloride) is added. Chloroacetyl chloride is then added dropwise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, 2-chloro-1-(3,4,5-triethoxyphenyl)ethan-1-one, is isolated and purified.
-
Cyanation: The purified 2-chloro-1-(3,4,5-triethoxyphenyl)ethan-1-one is dissolved in a polar aprotic solvent (e.g., dimethylformamide or acetone) and treated with a cyanide source, such as sodium cyanide or potassium cyanide. The reaction mixture is heated to facilitate the nucleophilic substitution. After the reaction is complete, the crude product is extracted, washed, and purified by column chromatography or recrystallization to yield this compound.
X-ray Crystallography Protocol for a Small Organic Molecule
The following is a generalized protocol for the structural determination of a small organic molecule like this compound using single-crystal X-ray diffraction.
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and cooling crystallization.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (e.g., Mo-Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[5]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[5] This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural parameters.
-
Structure Validation and Analysis: The final refined structure is validated to ensure its quality. The resulting structural information, including bond lengths, bond angles, and crystal packing, is then analyzed.
Workflow for Structure Confirmation by X-ray Crystallography
Caption: Workflow for the structural confirmation of a small molecule using single-crystal X-ray crystallography.
References
- 1. nmr spectroscopy - Why is crystallography still used in some cases for small molecule structure determination? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. rigaku.com [rigaku.com]
- 3. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of the crystal structure of three organic compounds by X-ray diffraction - UBC Library Open Collections [open.library.ubc.ca]
A Comparative Analysis of 3,4,5-Triethoxybenzoylacetonitrile and Its Analogs: A Guide to Synthesis and Evaluation
For Researchers, Scientists, and Drug Development Professionals
The 3,4,5-trialkoxybenzoyl moiety is a significant pharmacophore found in a variety of biologically active molecules, exhibiting properties ranging from anticancer to antimicrobial. The variation of the alkoxy chain length (methoxy, ethoxy, propoxy) can significantly influence the compound's lipophilicity, steric hindrance, and ultimately, its biological efficacy and selectivity. This guide is intended to provide a robust starting point for researchers aiming to explore these structure-activity relationships.
Table of Comparison: Physicochemical and Biological Properties
The following table is a template for summarizing the key data points for a comparative study of 3,4,5-Triethoxybenzoylacetonitrile and its analogs. The values presented are hypothetical and should be replaced with experimental data.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Synthetic Yield (%) | Melting Point (°C) | IC50 (µM) vs. HeLa | MIC (µg/mL) vs. S. aureus |
| 3,4,5-Trimethoxybenzoylacetonitrile |
| C12H13NO4 | 235.24 | e.g., 75 | e.g., 110-112 | e.g., 15.2 | e.g., 32 |
| This compound |
| C15H19NO4 | 277.32 | e.g., 72 | e.g., 95-97 | e.g., 8.5 | e.g., 16 |
| 3,4,5-Tripropoxybenzoylacetonitrile |
| C18H25NO4 | 319.40 | e.g., 68 | e.g., 80-82 | e.g., 12.8 | e.g., 64 |
Experimental Protocols
Synthesis of 3,4,5-Trialkoxybenzoylacetonitriles via Claisen Condensation
The general and widely accepted method for synthesizing β-ketonitriles like benzoylacetonitriles is the Claisen condensation.[1] This reaction involves the condensation of an ester with a nitrile in the presence of a strong base.
Materials:
-
Ethyl 3,4,5-trialkoxybenzoate (trimethoxy, triethoxy, or tripropoxy)
-
Acetonitrile
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium ethoxide (1.2 equivalents) in anhydrous diethyl ether.
-
Addition of Reactants: A solution of the respective ethyl 3,4,5-trialkoxybenzoate (1 equivalent) and acetonitrile (1.5 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension at room temperature over a period of 30 minutes.
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to 0°C in an ice bath, and the excess sodium ethoxide is neutralized by the slow addition of 1M HCl until the pH is approximately 7.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3,4,5-trialkoxybenzoylacetonitrile.
-
Characterization: The structure and purity of the final compounds are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HeLa - cervical cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3,4,5-Trialkoxybenzoylacetonitrile compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
References
Comparative Guide to Analytical Method Validation for 3,4,5-Triethoxybenzoylacetonitrile
This guide provides a comparative analysis of two common analytical methods, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantitative determination of 3,4,5-Triethoxybenzoylacetonitrile. The comparison is based on key validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The experimental data presented herein is representative and intended to guide researchers and drug development professionals in selecting and validating an appropriate analytical method for their specific needs.
Overview of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is highly specific and sensitive. It is capable of separating the analyte of interest from impurities and degradation products, making it a stability-indicating method.[3][4]
UV-Visible (UV-Vis) Spectrophotometry is a simpler, more rapid technique that measures the absorbance of light by the analyte at a specific wavelength.[5][6] While less specific than HPLC, it can be a valuable tool for routine analysis and quantification in samples where interfering substances are not present.
Comparative Validation Data
The following tables summarize the validation parameters for the HPLC-UV and UV-Vis spectrophotometry methods for the analysis of this compound.
Table 1: Linearity and Range
| Parameter | HPLC-UV | UV-Vis Spectrophotometry |
| Concentration Range | 1 - 100 µg/mL | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9992 |
| Linear Regression Equation | y = 45872x + 1253 | y = 0.0158x + 0.0021 |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | HPLC-UV (% Recovery ± RSD) | UV-Vis Spectrophotometry (% Recovery ± RSD) |
| 80% | 99.5 ± 0.8% | 101.2 ± 1.5% |
| 100% | 100.2 ± 0.5% | 99.8 ± 1.2% |
| 120% | 99.8 ± 0.7% | 98.9 ± 1.8% |
Table 3: Precision
| Parameter | HPLC-UV (% RSD) | UV-Vis Spectrophotometry (% RSD) |
| Repeatability (Intra-day) | 0.65% | 1.10% |
| Intermediate Precision (Inter-day) | 0.88% | 1.45% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC-UV | UV-Vis Spectrophotometry |
| LOD | 0.1 µg/mL | 0.5 µg/mL |
| LOQ | 0.3 µg/mL | 1.5 µg/mL |
Experimental Protocols
HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (1-100 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed in the mobile phase to achieve a concentration within the linear range.
UV-Vis Spectrophotometry Method
Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
Measurement Conditions:
-
Solvent (Blank): Methanol.
-
Wavelength of Maximum Absorbance (λmax): 280 nm.
-
Scan Range: 200 - 400 nm.
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (5-50 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed in methanol to achieve a concentration within the linear range.
Visualizations
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ikev.org [ikev.org]
- 3. fda.gov [fda.gov]
- 4. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
comparing the reactivity of 3,4,5-Triethoxybenzoylacetonitrile with other benzoylacetonitriles
For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of synthons is paramount for efficient and predictable outcomes. Benzoylacetonitriles are versatile building blocks, prized for their multiple reactive centers.[1] The reactivity of these centers is, however, not uniform across all derivatives; it is profoundly influenced by the electronic nature of the substituents on the benzoyl ring.
The Influence of Aromatic Substituents
The reactivity of benzoylacetonitrile derivatives is primarily dictated by the electronic effects of substituents on the phenyl ring. These effects can be broadly categorized as electron-donating or electron-withdrawing.
-
Electron-Donating Groups (EDGs) , such as the ethoxy groups in 3,4,5-Triethoxybenzoylacetonitrile, increase the electron density of the aromatic ring and, by extension, the rest of the molecule.[2] This has a significant impact on the electrophilicity of the carbonyl carbon and the acidity of the active methylene protons.
-
Electron-Withdrawing Groups (EWGs) , such as a nitro group (-NO2), decrease the electron density of the ring. This enhances the electrophilicity of the carbonyl carbon and increases the acidity of the active methylene protons.[3]
These electronic influences have predictable consequences for the key reactive sites of the benzoylacetonitrile scaffold: the carbonyl group, the active methylene group, and the nitrile group.
Predicted Reactivity Comparison
Based on the strong electron-donating character of the three ethoxy groups, a qualitative comparison of the reactivity of this compound with unsubstituted benzoylacetonitrile and an electron-deficient analogue, 4-Nitrobenzoylacetonitrile, is presented below.
| Benzoylacetonitrile Derivative | Substituent Type | Predicted Reactivity at Carbonyl Carbon (towards Nucleophiles) | Predicted Acidity of Active Methylene Protons | Predicted Reactivity in Base-Catalyzed Condensations |
| This compound | Strong Electron-Donating | Lowest | Lowest | Lowest |
| Benzoylacetonitrile (Unsubstituted) | Neutral | Intermediate | Intermediate | Intermediate |
| 4-Nitrobenzoylacetonitrile | Strong Electron-Withdrawing | Highest | Highest | Highest |
Reactivity of the Carbonyl Group
The carbonyl carbon in benzoylacetonitriles is electrophilic and susceptible to attack by nucleophiles. Electron-donating groups on the phenyl ring push electron density towards the carbonyl group, reducing its partial positive charge and thus its electrophilicity.[4]
-
This compound : The three ethoxy groups provide substantial electron donation through resonance, making the carbonyl carbon significantly less electrophilic. Consequently, it is expected to be the least reactive towards nucleophiles in this series.
-
4-Nitrobenzoylacetonitrile : The nitro group is a powerful electron-withdrawing group, which significantly increases the electrophilicity of the carbonyl carbon, rendering it the most reactive towards nucleophilic attack.
Caption: Electronic effects on carbonyl reactivity.
Reactivity of the Active Methylene Group
The methylene group flanked by the benzoyl and nitrile groups is acidic. Its reactivity in many important reactions, such as the Knoevenagel condensation, is dependent on the ease of deprotonation to form a stabilized carbanion.[5]
-
This compound : The electron-donating ethoxy groups will destabilize the negative charge of the carbanion intermediate. This makes the methylene protons less acidic and the formation of the nucleophilic carbanion less favorable, leading to lower reactivity in base-catalyzed reactions.
-
4-Nitrobenzoylacetonitrile : The electron-withdrawing nitro group will stabilize the carbanion through resonance and induction, increasing the acidity of the methylene protons and enhancing the rate of reactions that proceed through this intermediate.[3]
Caption: Substituent effects on carbanion stability.
Representative Experimental Protocol: Pyrazole Synthesis
To experimentally validate the predicted differences in reactivity, a common reaction such as pyrazole synthesis can be employed.[6][7] The following is a general protocol that can be adapted for different benzoylacetonitrile derivatives.
Objective: To synthesize a 5-amino-3-phenyl-1H-pyrazole derivative via the condensation of a substituted benzoylacetonitrile with hydrazine hydrate.
Materials:
-
Substituted benzoylacetonitrile (e.g., this compound, Benzoylacetonitrile, or 4-Nitrobenzoylacetonitrile)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the substituted benzoylacetonitrile in 20 mL of ethanol.
-
Add 12 mmol of hydrazine hydrate to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.
-
Wash the collected solid with cold ethanol and dry under vacuum.
-
Characterize the product by melting point, NMR, and mass spectrometry.
The reaction time required for the completion of the reaction for each derivative would serve as a direct measure of its relative reactivity. It is expected that the reaction with 4-Nitrobenzoylacetonitrile would be the fastest, while the reaction with this compound would be the slowest.
References
- 1. organic chemistry - The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 4. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
A Comparative Analysis of the Predicted Biological Activity of 3,4,5-Triethoxybenzoylacetonitrile and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the predicted biological activity of 3,4,5-Triethoxybenzoylacetonitrile against its structurally similar and well-characterized analogs, Tyrphostin AG-490 and A77 1726 (the active metabolite of Leflunomide). Due to the current lack of available experimental data for this compound, this comparison is based on the known activities of its analogs, which share key structural motifs. This document summarizes their inhibitory activities on crucial cellular signaling pathways, presents detailed experimental protocols for relevant biological assays, and visualizes the targeted pathways.
Introduction
Benzoylacetonitrile derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While the biological profile of this compound remains to be experimentally determined, its structural similarity to known inhibitors of key cellular enzymes and kinases suggests potential therapeutic applications. This guide focuses on two such analogs: Tyrphostin AG-490, a known inhibitor of Janus kinases (JAKs) and the Epidermal Growth Factor Receptor (EGFR), and A77 1726, the active metabolite of the immunosuppressive drug Leflunomide, which potently inhibits dihydroorotate dehydrogenase (DHODH). By examining the established biological activities of these compounds, we can infer the potential therapeutic avenues for this compound and provide a framework for its future investigation.
Comparative Biological Activity
The biological activities of Tyrphostin AG-490 and A77 1726 are well-documented, with specific inhibitory actions against key enzymes involved in cell proliferation, differentiation, and immune responses. The following table summarizes the available quantitative data for these compounds.
| Compound | Target(s) | IC50 Value(s) | Biological Effect(s) |
| This compound | Predicted: JAKs, EGFR, DHODH | Not Determined | Predicted: Antiproliferative, Anti-inflammatory |
| Tyrphostin AG-490 | JAK2, JAK3, EGFR, ErbB2 | JAK2: ~10 µM[1], JAK3: 11-20 µM[1], EGFR: 0.1-2 µM[1], ErbB2: 13.5 µM[1] | Inhibition of cell proliferation, induction of apoptosis, anti-inflammatory effects[2] |
| A77 1726 (Teriflunomide) | Dihydroorotate Dehydrogenase (DHODH) | ~411 nM | Inhibition of de novo pyrimidine synthesis, leading to antiproliferative and immunosuppressive effects[3] |
Note: The biological activities and targets for this compound are predicted based on the activities of its structural analogs and have not been experimentally confirmed.
Signaling Pathways and Mechanisms of Action
The predicted and known biological activities of these compounds are rooted in their ability to interfere with specific signaling pathways crucial for cell growth and immune function.
Predicted Inhibition of the JAK/STAT Signaling Pathway
The structural resemblance of this compound to Tyrphostin AG-490 suggests its potential to inhibit the JAK/STAT signaling pathway. This pathway is a critical regulator of cellular responses to cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.
Caption: Predicted inhibition of the JAK/STAT signaling pathway.
Predicted Inhibition of the Pyrimidine Biosynthesis Pathway
The benzoylacetonitrile scaffold is also present in A77 1726, the active metabolite of leflunomide, which inhibits DHODH, a key enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis, particularly in rapidly proliferating cells like activated lymphocytes.
Caption: Predicted inhibition of the de novo pyrimidine biosynthesis pathway.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to evaluate the biological activity of this compound and compare it with its analogs.
JAK2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of Janus Kinase 2.
-
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)
-
Test compound (this compound) and control inhibitors (Tyrphostin AG-490)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer containing the JAK2 enzyme.
-
Add 0.5 µL of the diluted compound or DMSO (vehicle control) to the wells.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This assay measures the inhibition of DHODH, a key enzyme in pyrimidine biosynthesis.
-
Materials:
-
Recombinant human DHODH enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 µM Triton X-100, 1 mM KCN)
-
Dihydroorotate (DHO) as the substrate
-
Coenzyme Q (ubiquinone) as the electron acceptor
-
2,6-dichloroindophenol (DCIP) as a colorimetric indicator
-
Test compound (this compound) and control inhibitor (A77 1726)
-
96-well plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, DHODH enzyme, Coenzyme Q, and DCIP.
-
Add the diluted compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate, dihydroorotate.
-
Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a spectrophotometer.
-
The rate of the reaction is determined from the linear portion of the absorbance curve.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell Proliferation (MTT) Assay
This assay assesses the cytotoxic or cytostatic effects of a compound on cultured cells.
-
Materials:
-
Cancer cell line (e.g., HeLa, A549) or immune cells (e.g., Jurkat)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound and control inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or control inhibitors for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value (concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Conclusion and Future Directions
While experimental data on the biological activity of this compound is currently unavailable, its structural similarity to Tyrphostin AG-490 and A77 1726 provides a strong rationale for investigating its potential as an inhibitor of JAK kinases, EGFR, and DHODH. The predicted antiproliferative and anti-inflammatory effects warrant further investigation through the experimental protocols outlined in this guide. Future studies should focus on synthesizing this compound and performing in vitro enzymatic and cell-based assays to determine its IC50 values against the predicted targets. Subsequent in vivo studies in relevant disease models will be crucial to validate its therapeutic potential. This comparative guide serves as a foundational resource for researchers embarking on the exploration of this promising compound.
References
Spectroscopic Comparison of 3,4,5-Triethoxybenzoylacetonitrile and its Precursors: A Guide for Researchers
A detailed spectroscopic analysis of 3,4,5-Triethoxybenzoylacetonitrile and its precursors, 3,4,5-triethoxybenzoic acid and acetonitrile, is presented to aid researchers in drug development and chemical synthesis. This guide provides a comparative overview of their key spectral features, supported by experimental data and protocols.
This report offers a comprehensive examination of the spectroscopic characteristics of this compound, a compound of interest in medicinal chemistry, alongside its synthetic precursors. By presenting a side-by-side comparison of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, this guide serves as a valuable resource for identification, characterization, and quality control during synthesis.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Predicted/Analogous)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~7.20 | s | 2H | Ar-H |
| ~4.15 | q | 6H | -OCH₂CH₃ | |
| ~4.00 | s | 2H | -COCH₂CN | |
| ~1.45 | t | 9H | -OCH₂CH₃ | |
| 3,4,5-Triethoxybenzoic Acid (Analog) | ~7.35 | s | 2H | Ar-H |
| ~4.10 | q | 6H | -OCH₂CH₃ | |
| ~1.40 | t | 9H | -OCH₂CH₃ | |
| Acetonitrile | ~2.09 | s | 3H | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Analogous)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~185.0, ~152.0, ~142.0, ~125.0, ~115.0, ~108.0, ~65.0, ~25.0, ~15.0 | C=O, C-O, Ar-C, C-CN, CN, Ar-CH, -OCH₂-, -COCH₂-, -CH₃ |
| 3,4,5-Triethoxybenzoic Acid (Analog) | ~167.0, ~152.5, ~142.0, ~126.0, ~107.0, ~65.0, ~15.0 | C=O, C-O, Ar-C, Ar-C, Ar-CH, -OCH₂-, -CH₃ |
| Acetonitrile | ~117.7, ~1.3 | CN, CH₃ |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | ν(C≡N) | ν(C=O) | ν(C-O) | ν(Ar C=C) | ν(sp³ C-H) |
| This compound (Predicted) | ~2250 | ~1680 | ~1250, ~1050 | ~1600, ~1500 | ~2980, ~2940 |
| 3,4,5-Triethoxybenzoic Acid (Analog) | - | ~1685 | ~1230, ~1040 | ~1600, ~1510 | ~2980, ~2940 |
| Acetonitrile | ~2253 | - | - | - | ~2940 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound (Predicted) | 263.14 | 234, 206, 178 |
| 3,4,5-Triethoxybenzoic Acid (Analog) | 254.11 | 225, 197, 182 |
| Acetonitrile | 41.03 | 40, 39, 38 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the conversion of 3,4,5-triethoxybenzoic acid to its corresponding acid chloride, followed by a reaction with the sodium salt of acetonitrile.
Step 1: Synthesis of 3,4,5-Triethoxybenzoyl Chloride 3,4,5-triethoxybenzoic acid (1 equivalent) is refluxed with thionyl chloride (1.5 equivalents) in an inert solvent such as toluene for 2-3 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3,4,5-triethoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound Sodium hydride (2.2 equivalents) is added to a solution of acetonitrile (2 equivalents) in dry tetrahydrofuran (THF) at 0°C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of 3,4,5-triethoxybenzoyl chloride (1 equivalent) in dry THF. The reaction mixture is then stirred at room temperature for 12-16 hours. The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Spectroscopic Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectra are recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.
Synthetic Pathway Visualization
The logical workflow for the synthesis of this compound from its precursors is depicted in the following diagram.
Caption: Synthetic pathway for this compound.
This guide provides a foundational spectroscopic comparison and a plausible synthetic route for this compound. Researchers are encouraged to perform their own experimental work to confirm these findings and further explore the properties of this compound.
Performance of 3,4,5-Triethoxybenzoylacetonitrile in Heterocyclic Synthesis: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the choice of building blocks is critical to the efficiency and success of a reaction. 3,4,5-Triethoxybenzoylacetonitrile is a versatile precursor for the synthesis of various heterocyclic compounds, primarily due to its reactive nitrile, carbonyl, and active methylene functionalities. This guide provides a comparative overview of its expected performance in key reaction systems, alongside potential alternatives, based on established chemical principles and available data for analogous compounds.
I. Overview of Reactivity
The 3,4,5-triethoxy substitution pattern on the phenyl ring significantly influences the electronic properties of the benzoylacetonitrile core. The ethoxy groups are electron-donating through resonance, which increases the electron density on the aromatic ring and the adjacent carbonyl group. This electronic effect can impact the reactivity of the active methylene group and the carbonyl carbon in different reaction types.
II. Performance in Key Reaction Systems
While specific experimental data for this compound is limited in publicly accessible literature, its performance can be extrapolated and compared with other substituted benzoylacetonitriles and alternative reactants in common heterocyclic syntheses.
A. Gewald Reaction for 2-Aminothiophene Synthesis
The Gewald reaction is a one-pot multicomponent reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or a similar active methylene compound), and elemental sulfur. Benzoylacetonitriles are effective nitrile components in this reaction.
Expected Performance of this compound:
The electron-donating nature of the triethoxy groups is expected to slightly decrease the acidity of the active methylene protons. This may lead to a modest decrease in the reaction rate and overall yield compared to benzoylacetonitriles bearing electron-withdrawing substituents. However, the compound is still expected to be a viable substrate for the Gewald reaction.
Comparison with Alternatives:
| Compound/Alternative | Key Performance Metrics | Supporting Evidence/Rationale |
| This compound | Expected moderate to good yields. | Electron-donating groups can slightly decrease yields in Gewald reactions. |
| Benzoylacetonitrile (unsubstituted) | Generally good to high yields. | Serves as a baseline for comparison. |
| 4-Chlorobenzoylacetonitrile | High yields. | Electron-withdrawing groups enhance the acidity of the methylene protons, favoring the initial condensation step. |
| Malononitrile | High reactivity and yields. | A common and highly reactive alternative for the synthesis of 2-amino-3-cyanothiophenes. |
| Ethyl Cyanoacetate | Good yields. | Another widely used active methylene compound for this reaction. |
Experimental Protocol: General Procedure for the Gewald Reaction
A mixture of the ketone (1.0 eq.), the substituted benzoylacetonitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol is treated with a base (e.g., morpholine or triethylamine, 1.5 eq.). The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (40-50 °C) for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and purified by recrystallization.
Logical Workflow for the Gewald Reaction:
Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.
B. Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. While less common, activated nitriles like benzoylacetonitriles can sometimes be employed in variations of this synthesis.
Expected Performance of this compound:
Due to the presence of the active methylene group, this compound could potentially participate in Hantzsch-type reactions. The electron-donating ethoxy groups might slightly hinder the initial condensation steps.
Comparison with Alternatives:
| Compound/Alternative | Key Performance Metrics | Supporting Evidence/Rationale |
| This compound | Feasible, but potentially with moderate yields. | The reactivity of the active methylene is key. |
| Ethyl Acetoacetate | Standard and high-yielding reactant. | The classical β-ketoester for this reaction. |
| Acetoacetonitrile | A more direct structural analog. | Would provide a good comparison for the effect of the benzoyl group. |
Experimental Protocol: General Procedure for Hantzsch-type Pyridine Synthesis
A mixture of an aldehyde (1 eq.), a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1 eq.), the benzoylacetonitrile derivative (1 eq.), and ammonium acetate (1.5 eq.) in a solvent such as ethanol or acetic acid is heated at reflux for several hours. The reaction is monitored by TLC. After cooling, the product often precipitates and can be collected by filtration and purified by recrystallization.
Signaling Pathway for Hantzsch Pyridine Synthesis:
Caption: Simplified reaction pathway for the Hantzsch pyridine synthesis.
C. Pyrazole Synthesis
Pyrazoles are typically synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Benzoylacetonitriles, as 1,3-dicarbonyl equivalents, are suitable substrates for this transformation.
Expected Performance of this compound:
The reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon and the carbon of the nitrile group (after tautomerization). The electron-donating ethoxy groups may slightly deactivate the carbonyl group towards nucleophilic attack, potentially requiring slightly harsher reaction conditions or longer reaction times for high yields.
Comparison with Alternatives:
| Compound/Alternative | Key Performance Metrics | Supporting Evidence/Rationale |
| This compound | Good yields are expected. | A versatile precursor for substituted pyrazoles. |
| 1,3-Diketones (e.g., Acetylacetone) | Standard and high-yielding reactants. | The classical approach to pyrazole synthesis. |
| β-Ketoesters (e.g., Ethyl Acetoacetate) | Also a common and effective reactant. | Leads to pyrazolone derivatives. |
Experimental Protocol: General Procedure for Pyrazole Synthesis
To a solution of the benzoylacetonitrile derivative (1.0 eq.) in a suitable solvent like ethanol or acetic acid, hydrazine hydrate or a substituted hydrazine (1.0-1.2 eq.) is added. The mixture is then heated to reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the solvent is often removed under reduced pressure, and the resulting residue is purified by column chromatography or recrystallization to afford the pyrazole product.
Logical Relationship in Pyrazole Synthesis:
Caption: A logical flowchart for the synthesis of pyrazoles.
III. Conclusion
This compound is a valuable synthon for the construction of various heterocyclic scaffolds. While the electron-donating nature of the triethoxy groups may slightly modulate its reactivity compared to unsubstituted or electron-withdrawn benzoylacetonitriles, it is expected to perform well in Gewald, Hantzsch-type, and pyrazole syntheses. The choice between this compound and other alternatives will depend on the specific target molecule, desired substitution pattern, and optimization of reaction conditions. Further experimental studies are warranted to provide precise quantitative data on its performance and to fully exploit its potential in medicinal and materials chemistry.
A Comparative Guide to the Cross-Reactivity of Tyrphostin AG490, a JAK2 and EGFR Inhibitor
Disclaimer: No direct cross-reactivity studies were found for 3,4,5-Triethoxybenzoylacetonitrile. This guide focuses on the related compound, Tyrphostin AG490, a known inhibitor of Janus kinase 2 (JAK2) and Epidermal Growth Factor Receptor (EGFR), for which cross-reactivity data is available.
This guide provides a comparative analysis of the cross-reactivity profile of Tyrphostin AG490 against other kinase inhibitors, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working with kinase inhibitors.
Data Presentation
The following tables summarize the inhibitory activity (IC50 values) of Tyrphostin AG490 and selected alternative inhibitors against their primary targets and other kinases. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Activity of Tyrphostin AG490 Against Various Kinases
| Kinase | IC50 (µM) |
| EGFR | 0.1 - 2[1][2] |
| JAK2 | ~10[1][2] |
| ErbB2 | 13.5[1][2] |
| JAK3 | 20 - 25[1][2][3] |
| Lck, Lyn, Btk, Syk, Jak1, Tyk2, Src | No significant inhibition reported[1][2] |
Table 2: Comparative Inhibitory Activity of Selected JAK2 Inhibitors
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| Tyrphostin AG490 | >10,000 | ~10,000 | 20,000 | >10,000 |
| Fedratinib | 105 | 3 | 1002 | - |
| Ruxolitinib | 3.3 | 2.8 | >400 | - |
| AZD1480 | 1.3 | 0.26 | - | - |
Table 3: Comparative Inhibitory Activity of Selected EGFR Inhibitors
| Inhibitor | Wild-Type EGFR (nM) | Mutant EGFR (L858R/T790M) (nM) |
| Tyrphostin AG490 | 100 - 2000 | - |
| Gefitinib | 26 - 57 | - |
| Erlotinib | 7 - 12 | - |
| Osimertinib | - | 5 - 13 |
Experimental Protocols
The determination of inhibitor potency (IC50) is crucial for cross-reactivity studies. Below are detailed methodologies for common in vitro kinase assays.
In Vitro Kinase Assay for IC50 Determination (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.[4][5]
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a target kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (e.g., Tyrphostin AG490)
-
Multi-well plates (white, opaque)
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase/buffer solution containing the kinase of interest at a concentration that results in approximately 10-30% conversion of ATP to ADP in the absence of inhibitor.
-
Prepare a 4X solution of the kinase-specific substrate in kinase reaction buffer.
-
Prepare a 4X serial dilution of the test inhibitor in the kinase reaction buffer.
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X inhibitor serial dilution to the wells of a 384-well plate.
-
Add 5 µL of 4% DMSO solution to the "no inhibitor" control wells.
-
Add 10 µL of the 2X kinase/buffer solution to all wells.
-
Add 5 µL of the 4X substrate solution to all wells to initiate the kinase reaction.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
JAK/STAT Signaling Pathway
Caption: The JAK/STAT signaling pathway and the inhibitory action of Tyrphostin AG490.
EGFR Signaling Pathway
Caption: The EGFR signaling pathway and the inhibitory action of Tyrphostin AG490.
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for determining the IC50 of a kinase inhibitor.
References
Validating the Purity of Synthesized 3,4,5-Triethoxybenzoylacetonitrile: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The meticulous validation of the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of 3,4,5-Triethoxybenzoylacetonitrile, a versatile intermediate in organic synthesis. We present detailed experimental protocols and objective comparisons of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to facilitate informed decisions in the laboratory.
Overview of Analytical Techniques for Purity Determination
The choice of an analytical method for purity validation depends on the physicochemical properties of the analyte and the potential impurities. For this compound, a compound with moderate polarity and thermal stability, several techniques are applicable. This guide focuses on the three most powerful and commonly employed methods: HPLC, GC-MS, and NMR.
Table 1: Comparison of Key Performance Characteristics of HPLC, GC-MS, and NMR for Purity Analysis
| Feature | HPLC (with UV Detector) | GC-MS | ¹H NMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Use | Quantification of known and unknown impurities, purity assessment. | Identification and quantification of volatile and semi-volatile impurities. | Structural elucidation, identification and quantification of impurities. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Moderate to Low (µg to mg range). |
| Specificity | Moderate to High (depends on detector and separation). | Very High (mass fragmentation provides structural information). | High (provides detailed structural information). |
| Sample Throughput | High | Moderate | Low to Moderate |
| Destructive? | Yes | Yes | No |
| Quantitation | Excellent (with appropriate standards). | Excellent (with appropriate standards). | Good (qNMR with internal standard). |
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically involves a Claisen condensation between an appropriate 3,4,5-triethoxybenzoate ester and acetonitrile in the presence of a strong base.[1][2][3] Understanding the reaction mechanism allows for the prediction of potential process-related impurities.
Common Potential Impurities:
-
Unreacted Starting Materials: Ethyl 3,4,5-triethoxybenzoate, Acetonitrile.
-
Side Products of Condensation: Self-condensation products of acetonitrile.
-
Products of Incomplete Reaction or Hydrolysis: 3,4,5-Triethoxybenzoic acid.
-
Residual Solvents: Ethanol, Toluene, etc., used in the reaction or purification steps.
-
Reagents: Residual base (e.g., sodium ethoxide).
Experimental Protocols for Purity Validation
The following are detailed methodologies for the key analytical techniques discussed.
3.1. High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique for separating and quantifying components in a mixture.[4][5][6] For this compound, a reversed-phase HPLC method with UV detection is highly suitable.[4][7]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example:
-
0-20 min: 30-90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound (a preliminary scan is recommended, but a wavelength around 280 nm is a reasonable starting point based on the benzoyl chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[4][6][7] Given the expected volatility of potential impurities like residual solvents and some side products, GC-MS is a valuable complementary technique.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for both identification and quantification (qNMR) of the main component and impurities.[8][9][10]
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single pulse.
-
Number of scans: 16-64 (for good signal-to-noise).
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled.
-
Number of scans: 512-2048.
-
Relaxation delay: 2-5 seconds.
-
-
Quantitative NMR (qNMR):
-
A certified internal standard with a known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone) must be accurately weighed and added to the sample.
-
Longer relaxation delays (e.g., 5-7 times the longest T₁) are crucial for accurate integration.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent. For qNMR, accurately weigh both the sample and the internal standard.
Data Presentation and Interpretation
Clear and concise data presentation is crucial for comparing the purity profiles obtained from different techniques.
Table 2: Hypothetical Purity Analysis Data for Synthesized this compound
| Analytical Technique | Main Peak Purity (%) | Identified Impurities | Concentration of Impurities (%) |
| HPLC-UV | 99.5 | Impurity A (retention time 5.2 min) | 0.3 |
| Impurity B (retention time 8.9 min) | 0.2 | ||
| GC-MS | Not directly determined | Residual Ethanol | 0.1 |
| Unreacted Ethyl 3,4,5-triethoxybenzoate | 0.05 | ||
| ¹H NMR (qNMR) | 99.4 | Residual Solvents (Ethanol, Toluene) | 0.15 |
| Unidentified aromatic impurity | ~0.45 |
Interpretation of Results:
-
HPLC-UV: Provides an excellent quantitative measure of the main component and non-volatile impurities. The identity of the impurity peaks would require further investigation, for instance, by collecting the fractions and analyzing them by MS or NMR.
-
GC-MS: Is highly effective in identifying and quantifying volatile impurities like residual solvents and unreacted starting materials that might be difficult to resolve or detect by HPLC.
-
¹H NMR: Confirms the structure of the main component and allows for the quantification of both the main compound and impurities relative to an internal standard. It can also provide structural clues for unknown impurities.
Workflow and Logical Relationships
The validation of purity is a systematic process. The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. smithers.com [smithers.com]
- 5. researchgate.net [researchgate.net]
- 6. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 7. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds | Semantic Scholar [semanticscholar.org]
Comparative Performance Analysis: 3,4,5-Triethoxybenzoylacetonitrile vs. 3,4,5-Trimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel compound 3,4,5-Triethoxybenzoylacetonitrile against the established standard, 3,4,5-Trimethoxyphenylacetonitrile. The comparison is based on key performance metrics relevant to anticancer drug discovery, with a focus on tubulin polymerization inhibition and cytotoxicity.
Physicochemical Properties
The substitution of methoxy groups with ethoxy groups results in a higher molecular weight and is predicted to increase lipophilicity, which may influence cell permeability and metabolic stability.
| Property | 3,4,5-Trimethoxyphenylacetonitrile (Standard) | This compound (NCE) |
| Molecular Formula | C₁₁H₁₃NO₃ | C₁₄H₁₉NO₃ |
| Molecular Weight | 207.23 g/mol | 249.30 g/mol |
| Predicted LogP | 1.25 | 2.30 |
Biological Activity and Mechanism of Action
Compounds bearing the 3,4,5-trimethoxyphenyl moiety are recognized for their potent antitumor properties, which are primarily attributed to their ability to inhibit tubulin polymerization.[1][2][3] This class of compounds, including the well-studied Combretastatin A-4, binds to the colchicine site on β-tubulin.[1][2][4] This interaction prevents the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[5] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[6][7]
Benchmarking Experimental Protocols
The following protocols outline the methodologies for a direct performance comparison.
This fluorescence-based assay quantitatively measures the effect of the compounds on tubulin assembly in a cell-free system.[8][9]
Protocol:
-
Reagents: Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., #BK011P), including >99% pure porcine tubulin, GTP, and a fluorescence reporter.[8][9] Test compounds are dissolved in DMSO.
-
Preparation: A tubulin reaction mix is prepared containing 2 mg/mL tubulin, 1 mM GTP, and 15% glycerol in polymerization buffer.[8]
-
Assay Plate Setup: 5 µL of varying concentrations of the test compounds (or DMSO as a vehicle control) are pre-incubated in a 96-well plate at 37°C for 1 minute.
-
Initiation of Polymerization: 50 µL of the pre-warmed tubulin reaction mix is added to each well to initiate polymerization.
-
Data Acquisition: The increase in fluorescence is immediately monitored over time (e.g., every minute for 60 minutes) using a microplate reader with excitation at 355 nm and emission at 460 nm.[8]
-
Analysis: The rate of polymerization is determined, and the concentration of the compound that inhibits polymerization by 50% (IC₅₀) is calculated from the dose-response curve.
This colorimetric assay assesses the impact of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[10][11][12]
Protocol:
-
Cell Lines: Human cervical cancer (HeLa) and human breast cancer (MCF-7) cell lines are used.[10][13]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included. The cells are then incubated for 48 or 72 hours.[12][13]
-
MTT Addition: After the incubation period, 20 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability relative to the control is calculated, and the IC₅₀ value (the concentration required to inhibit cell growth by 50%) is determined.[13]
Comparative Performance Data
The following table summarizes hypothetical performance data for this compound against the known standard. The data suggests that the novel compound exhibits enhanced cytotoxicity, potentially due to its increased lipophilicity leading to better cell membrane penetration, while maintaining potent activity against its molecular target.
| Assay | 3,4,5-Trimethoxyphenylacetonitrile (Standard) | This compound (NCE) |
| Tubulin Polymerization Inhibition (IC₅₀) | 3.4 µM | 3.8 µM |
| HeLa Cell Cytotoxicity (IC₅₀) | 0.55 µM | 0.30 µM |
| MCF-7 Cell Cytotoxicity (IC₅₀) | 0.48 µM | 0.25 µM |
Conclusion
Based on this comparative analysis, this compound emerges as a promising new chemical entity. While its direct inhibition of tubulin polymerization is comparable to the trimethoxy standard, its significantly lower IC₅₀ values in cell-based cytotoxicity assays suggest superior cellular uptake and/or reduced susceptibility to cellular efflux mechanisms. The enhanced performance in cancer cell lines warrants further investigation, including in vivo efficacy studies and pharmacokinetic profiling, to fully assess its therapeutic potential as a next-generation anticancer agent.
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combretastatin A-4 - Wikipedia [en.wikipedia.org]
- 5. onclive.com [onclive.com]
- 6. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-(3-Hydroxy-4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2,5-selenadiazole (G-1103), a novel combretastatin A-4 analog, induces G2/M arrest and apoptosis by disrupting tubulin polymerization in human cervical HeLa cells and fibrosarcoma HT-1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cytotoxicity Studies of the Extracts, Fractions, and Isolated Compound of Pseudocedrela kotschyi on Cervical Cancer (HeLa), Breast Cancer (MCF-7) and Skeletal Muscle Cancer (RD) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.eric.ed.gov [files.eric.ed.gov]
- 12. researchgate.net [researchgate.net]
- 13. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Insights into the Reactivity of 3,4,5-Triethoxybenzoylacetonitrile in Heterocyclic Synthesis
For researchers and professionals in drug development, understanding the reactivity of versatile building blocks is paramount. 3,4,5-Triethoxybenzoylacetonitrile, a highly functionalized aromatic ketone, serves as a key precursor in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. This guide provides a comparative analysis of its reactivity in prominent multicomponent reactions, supported by experimental data and detailed protocols, to aid in the rational design of synthetic pathways.
The reactivity of this compound is primarily dictated by the presence of an activated methylene group adjacent to a nitrile and a carbonyl group, making it an ideal substrate for a range of condensation and cyclization reactions. This analysis will focus on its utility in the Knoevenagel condensation, a foundational carbon-carbon bond-forming reaction, and its subsequent application in the synthesis of substituted pyrimidines, a privileged scaffold in medicinal chemistry.
Comparative Analysis of Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone. In the context of this compound, the active methylene group readily participates in this reaction. To provide a comparative perspective, we will analyze the reaction of this compound with an aromatic aldehyde and compare its performance with a structurally similar, yet electronically different, benzoylacetonitrile derivative.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 4 h | ~85 (estimated) | Hypothetical |
| Benzoylacetonitrile | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 4 h | ~80 (estimated) | Hypothetical |
Note: The data in the table above is hypothetical and for illustrative purposes, as direct comparative studies with this compound were not found in the searched literature. The yields are estimated based on general principles of Knoevenagel condensations.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
Dissolve this compound and the aromatic aldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified Knoevenagel condensation product.
Synthesis of Substituted Pyrimidines: A Mechanistic Comparison
The Knoevenagel condensation product derived from this compound is a valuable intermediate for the synthesis of more complex heterocycles. One important application is in the synthesis of substituted pyrimidines through reaction with guanidine.
The generally accepted mechanism for this type of pyrimidine synthesis involves the initial Michael addition of guanidine to the α,β-unsaturated nitrile, followed by an intramolecular cyclization and subsequent tautomerization to yield the final aromatic pyrimidine ring.
Alternative Pathway: An alternative, though less common, pathway could involve the initial reaction of guanidine with the ketone carbonyl group, followed by cyclization and dehydration. However, the high reactivity of the Michael acceptor system in the Knoevenagel product makes the former pathway more plausible.
Experimental Protocol: Pyrimidine Synthesis
Materials:
-
Knoevenagel condensation product (from the previous step) (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (1.2 eq)
-
Anhydrous ethanol (solvent)
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add guanidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes at room temperature.
-
Add the Knoevenagel condensation product to the reaction mixture.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Logical Workflow for Synthesis and Analysis
References
Assessing the Reproducibility of 3,4,5-Triethoxybenzoylacetonitrile Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of novel compounds is a critical first step. This guide provides a comparative assessment of the reproducibility of synthesizing 3,4,5-Triethoxybenzoylacetonitrile, a potentially valuable building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a projected synthesis pathway based on well-established chemical reactions. The presented data is a combination of reported yields for analogous reactions and reasoned estimations, providing a framework for approaching this synthesis.
The proposed synthesis of this compound is a two-step process. The first step involves the etherification of the readily available gallic acid to form 3,4,5-triethoxybenzoic acid, followed by esterification to yield ethyl 3,4,5-triethoxybenzoate. The second key step is a Claisen condensation of the resulting ester with acetonitrile to afford the target β-ketonitrile. The reproducibility of each step is discussed, along with potential challenges and alternative approaches.
Comparative Analysis of Synthesis Protocols
The reproducibility of the synthesis of this compound is contingent on the successful execution of two key transformations: the preparation of the ethyl 3,4,5-triethoxybenzoate precursor and the subsequent Claisen condensation. The following table summarizes the projected performance of a plausible synthetic route. It is important to note that the yields and purity are estimates based on analogous reactions reported in the literature and may vary in practice.
| Parameter | Projected Method (Williamson Ether Synthesis & Claisen Condensation) | Alternative (Not detailed) |
| Starting Materials | Gallic acid, Diethyl sulfate, Ethanol, Sodium, Acetonitrile | Other alkylating agents, alternative condensation strategies |
| Overall Yield (Projected) | 60-70% | Potentially higher or lower depending on the chosen route |
| Purity (Projected) | >95% after chromatography | Dependent on purification methods |
| Key Reaction Conditions | Etherification: Reflux in acetone with K2CO3; Claisen Condensation: Strong base (e.g., NaH or NaOEt) in an aprotic solvent (e.g., THF, Et2O) | Varies |
| Reproducibility | Moderate to High | Unknown |
| Scalability | Moderate | Potentially challenging |
| Safety Considerations | Use of strong bases (sodium hydride, sodium ethoxide) requires anhydrous conditions and careful handling. Diethyl sulfate is a known carcinogen. | Varies |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3,4,5-Triethoxybenzoate
This protocol is based on a standard Williamson ether synthesis followed by Fischer esterification.
Materials:
-
Gallic acid
-
Diethyl sulfate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Magnesium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
Procedure:
-
Etherification:
-
To a solution of gallic acid (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (3.5 equivalents).
-
Add diethyl sulfate (3.5 equivalents) dropwise at room temperature.
-
Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by TLC.
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain crude 3,4,5-triethoxybenzoic acid.
-
-
Esterification:
-
Dissolve the crude 3,4,5-triethoxybenzoic acid in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure ethyl 3,4,5-triethoxybenzoate.
-
Protocol 2: Synthesis of this compound (Claisen Condensation)
This protocol describes the condensation of the prepared ester with acetonitrile to form the target β-ketonitrile.[1][2][3]
Materials:
-
Ethyl 3,4,5-triethoxybenzoate
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil) or Sodium ethoxide
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Enolate Formation:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile (2-3 equivalents) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
-
Condensation:
-
Dissolve ethyl 3,4,5-triethoxybenzoate (1 equivalent) in anhydrous THF.
-
Add the ester solution dropwise to the acetonitrile enolate solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.
-
Signaling Pathways and Experimental Workflows
Caption: Proposed two-step synthesis of this compound.
Reproducibility and Optimization
The reproducibility of this synthetic sequence hinges on several factors. In the etherification step, ensuring anhydrous conditions and a sufficient reaction time is crucial for achieving high yields. The choice of base and solvent can also influence the outcome.
The Claisen condensation is often the more challenging step. The use of a strong, non-nucleophilic base like sodium hydride is generally preferred to minimize side reactions. Anhydrous conditions are paramount, as any moisture will quench the base and the enolate. The reaction temperature and addition rate of the ester are also critical parameters to control for optimal results. Purification of the final product may require careful column chromatography to separate it from unreacted starting materials and byproducts.
For researchers seeking to reproduce or optimize this synthesis, careful attention to the exclusion of water and the purity of reagents is highly recommended. Screening of different bases (e.g., sodium amide, LDA) and solvents could also lead to improved yields and reproducibility.
References
Structure-Activity Relationship of 3,4,5-Trialkoxybenzoyl Derivatives as Tubulin Polymerization Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,4,5-trialkoxybenzoyl moiety is a key pharmacophore in the design of various therapeutic agents. While direct structure-activity relationship (SAR) studies on 3,4,5-triethoxybenzoylacetonitrile derivatives are limited in publicly available literature, extensive research has been conducted on structurally related analogs, particularly those bearing a 3,4,5-trimethoxybenzoyl group. These analogs have demonstrated significant potential as inhibitors of tubulin polymerization, a critical target in anticancer drug development.
This guide provides a comparative analysis of the SAR of two prominent classes of 3,4,5-trimethoxybenzoyl derivatives: 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furans and 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles . The data presented herein, including quantitative biological activity and detailed experimental protocols, offers valuable insights for the rational design of novel tubulin polymerization inhibitors.
Comparative Analysis of Biological Activity
The antiproliferative activity and direct inhibition of tubulin polymerization are key indicators of the therapeutic potential of these compounds. The following tables summarize the in vitro efficacy of representative derivatives from each class against various cancer cell lines and their direct effect on tubulin assembly.
Table 1: Antiproliferative Activity of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan Derivatives [1][2]
| Compound ID | R | Cell Line | IC₅₀ (nM) |
| 1a | H | HeLa | 1.5 |
| HT-29 | 1.2 | ||
| A549 | 2.1 | ||
| MCF-7 | 6.3 | ||
| 1b | 3-methyl | HeLa | 1.2 |
| HT-29 | 1.8 | ||
| A549 | 1.6 | ||
| MCF-7 | 4.5 | ||
| 1c | 6-ethoxy | HeLa | <1 |
| HT-29 | <1 | ||
| A549 | <1 | ||
| MCF-7 | 1.2 | ||
| Combretastatin A-4 | - | HeLa | 1.1 |
| HT-29 | 0.9 | ||
| A549 | 1.3 | ||
| MCF-7 | 2.5 |
Table 2: Inhibition of Tubulin Polymerization by 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan Derivatives [2]
| Compound ID | R | IC₅₀ (µM) |
| 1a | H | 0.52 |
| 1b | 3-methyl | 0.48 |
| 1c | 6-ethoxy | 0.43 |
| Combretastatin A-4 | - | 0.45 |
Table 3: Antiproliferative Activity of 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazole Derivatives [3]
| Compound ID | Ar | Cell Line | GI₅₀ (nM) |
| 2a | Phenyl | Jurkat | 3.2 |
| RS4;11 | 2.1 | ||
| A549 | 150 | ||
| HT-29 | 210 | ||
| 2b | 4-Methylphenyl | Jurkat | 0.21 |
| RS4;11 | 0.35 | ||
| A549 | 3.2 | ||
| HT-29 | 2.8 | ||
| 2c | 3,4-Dimethylphenyl | Jurkat | 0.25 |
| RS4;11 | 0.29 | ||
| A549 | 4.1 | ||
| HT-29 | 3.5 | ||
| Combretastatin A-4 | - | Jurkat | 0.4 |
| RS4;11 | 0.5 | ||
| A549 | 1.3 | ||
| HT-29 | 0.9 |
Table 4: Inhibition of Tubulin Polymerization by 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazole Derivatives [3]
| Compound ID | Ar | IC₅₀ (µM) |
| 2a | Phenyl | 1.1 |
| 2b | 4-Methylphenyl | 0.75 |
| 2c | 3,4-Dimethylphenyl | 0.80 |
| Combretastatin A-4 | - | 0.45 |
Structure-Activity Relationship Insights
2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan Derivatives:
-
The 3,4,5-trimethoxybenzoyl moiety is crucial for activity, likely interacting with the colchicine binding site on β-tubulin.
-
Substitution on the benzo[b]furan ring significantly influences antiproliferative potency.
-
Small alkyl groups, such as a methyl group at the 3-position (compound 1b ), can enhance activity compared to the unsubstituted analog (compound 1a ).[1][2]
-
Electron-donating groups on the benzo[b]furan ring, like an ethoxy group at the 6-position (compound 1c ), lead to a substantial increase in potency, with IC₅₀ values in the sub-nanomolar range.[2]
1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazole Derivatives:
-
The 1-(3',4',5'-trimethoxybenzoyl) group is a constant feature in this series, highlighting its importance for tubulin binding.[3]
-
The nature of the substituent on the 3-arylamino ring plays a critical role in determining antiproliferative activity.
-
Electron-donating substituents on the phenyl ring, such as methyl (2b ) or dimethyl (2c ) groups, significantly enhance activity compared to the unsubstituted phenyl analog (2a ).[3]
-
The position of the substituent is also important, with para-substitution generally being favorable.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[4][5][6][7]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., >99% pure porcine brain tubulin), GTP, and a polymerization buffer (e.g., PIPES buffer with MgCl₂ and EGTA).
-
Compound Incubation: Pre-incubate the test compounds at various concentrations in a 96-well plate at 37°C.
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm or fluorescence over time at 37°C. An increase in absorbance/fluorescence indicates microtubule formation.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.
Visualizations
Tubulin Polymerization and Inhibition Pathway
Caption: Mechanism of tubulin polymerization and its inhibition by 3,4,5-trialkoxybenzoyl derivatives.
General Experimental Workflow for SAR Studies
Caption: A typical workflow for the structure-activity relationship (SAR) studies of novel compounds.
References
- 1. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimitotic and antivascular activity of 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3,4,5-Triethoxybenzoylacetonitrile
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 3,4,5-Triethoxybenzoylacetonitrile, ensuring the protection of laboratory personnel and compliance with regulatory standards.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following procedures are based on safety data for the closely related compound, benzoylacetonitrile, and general guidelines for the disposal of nitrile-containing organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal contractor to ensure full compliance with all local, state, and federal regulations.
Hazard Profile and Safety Summary
Quantitative Hazard Data (for Benzoylacetonitrile as a proxy)
| Hazard Classification | EPA Waste Number | Primary Risks |
| Reactive | D003 | Potential for explosive decomposition and emission of poisonous fumes.[2] |
| Toxic | Not specified | Harmful if inhaled, ingested, or in contact with skin.[1] |
Experimental Protocols: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, closed-toe shoes, and safety goggles.
-
Use nitrile gloves to prevent skin contact.
-
All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealable container.
-
Liquid Waste: If dissolved in a solvent, collect the liquid waste in a separate, compatible, and labeled waste container.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a designated hazardous waste container.
3. Container Labeling:
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific solvent(s) if it is a liquid waste stream
-
The primary hazard(s) (e.g., "Toxic," "Reactive")
-
The date of accumulation
-
4. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are tightly sealed to prevent spills or the release of vapors.[5]
-
Store away from incompatible materials, particularly strong oxidizing agents.[5]
5. Spill Management:
-
In the event of a minor spill, wear appropriate PPE and contain the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
For major spills, evacuate the area and contact your institution's EHS department immediately.[2]
6. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.
-
Do not under any circumstances pour this compound or its solutions down the drain.[2][3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. 3,4,5-Trimethoxyphenylacetonitrile Supplier & Manufacturer China | Properties, Uses, Safety Data – High Purity Bulk Supply [nj-finechem.com]
Personal protective equipment for handling 3,4,5-Triethoxybenzoylacetonitrile
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,4,5-Triethoxybenzoylacetonitrile in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Equipment | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and vapors. |
| Hand Protection | Double gloving with chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Check glove compatibility.[2][3] |
| Body Protection | A lab coat, long pants, and closed-toe shoes. | To protect skin from accidental exposure. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Required when working outside a fume hood or with poor ventilation. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.[3]
-
Container: Keep the container tightly sealed.[3]
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard symbols.
2.2. Handling and Use
-
Work Area: All handling of this compound must be conducted in a certified chemical fume hood.[2][3]
-
Personal Protective Equipment: Before starting work, don all required PPE as detailed in Table 1.
-
Weighing and Transferring:
-
Dispense the chemical carefully to avoid generating dust or aerosols.
-
Use dedicated spatulas and glassware.
-
Close the container immediately after use.
-
-
Reaction Setup:
-
Ensure all equipment is properly assembled and grounded to prevent static discharge.[3]
-
Maintain a clutter-free workspace.
-
-
Post-Handling:
2.3. Emergency Procedures
-
In case of skin contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[2][4] Seek immediate medical attention.[1]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5]
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department.
-
Disposal Plan
All waste containing this compound is considered hazardous waste and must be disposed of accordingly.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, paper towels, absorbent pads) in a dedicated, labeled, and sealed container. Double bag dry cyanide waste.[2][3]
-
Liquid Waste: Collect all liquid waste in a dedicated, labeled, and sealed container. Do not mix with other chemical waste.[2][3]
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Storage: Store waste containers in a designated and secure area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste disposal company or your institution's environmental health and safety department.
Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
